molecular formula C20H22N2O2 B8075365 GELSEMINE

GELSEMINE

Cat. No.: B8075365
M. Wt: 322.4 g/mol
InChI Key: NFYYATWFXNPTRM-BOCRADAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GELSEMINE is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality GELSEMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GELSEMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1'R,3S,5'S,6'S,8'R)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13-,15-,16-,17+,19?,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYATWFXNPTRM-BOCRADAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6NC5=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564
Record name GELSEMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ACETONE

CAS No.

509-15-9
Record name Gelsemine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GELSEMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

178 °C
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 564
Record name GELSEMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Unveiling of Gelsemine Biosynthesis in Gelsemium elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of gelsemine (B155926), a complex monoterpenoid indole (B1671886) alkaloid (MIA) produced by Gelsemium elegans. Gelsemine and its congeners exhibit significant pharmacological activities, making their biosynthetic elucidation a critical area of research for potential drug development and synthetic biology applications. This document details the currently understood enzymatic steps, from the universal precursor strictosidine (B192452) to the intricate downstream modifications leading to the gelsemine scaffold. It consolidates available quantitative data on key intermediates and enzymes, provides representative experimental protocols for the characterization of the biosynthetic enzymes, and visualizes the pathway and associated workflows using logical diagrams. This guide is intended to be a core resource for researchers actively engaged in the study of MIA biosynthesis and the development of novel therapeutics.

Introduction

Gelsemium elegans Benth., a highly toxic plant native to Southeast Asia, is a rich source of structurally diverse and pharmacologically active monoterpenoid indole alkaloids (MIAs). Among these, gelsemine has attracted considerable attention due to its potent neurotoxic properties and potential therapeutic applications, including analgesic and anxiolytic effects. The intricate, caged structure of gelsemine presents a formidable challenge for chemical synthesis, thus highlighting the importance of understanding its natural biosynthetic pathway for sustainable production and the generation of novel analogs through metabolic engineering.

The biosynthesis of gelsemine follows the general trajectory of MIA pathways, originating from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form strictosidine.[1] However, the pathway diverges significantly after the formation of the strictosidine aglycone, leading to the unique skeletal architecture of gelsemine. While the complete enzymatic cascade remains an active area of investigation, significant progress has been made in identifying key enzymes and intermediates through genomic, transcriptomic, and metabolomic analyses of Gelsemium species.[2][3]

This guide synthesizes the current knowledge on the gelsemine biosynthetic pathway, providing a detailed technical resource for the scientific community.

The Gelsemine Biosynthetic Pathway

The biosynthesis of gelsemine can be broadly divided into two major stages: the formation of the universal MIA precursor, strictosidine, and the subsequent, highly specific transformations of the strictosidine-derived intermediates to yield the final gelsemine molecule.

Formation of Strictosidine: The Common MIA Gateway

The initial steps of the gelsemine pathway are conserved across many MIA-producing plants.[3] This well-characterized sequence involves three key enzymes:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, the indole component of MIAs.

  • Strictosidine Synthase (STR): STR facilitates the Pictet-Spengler condensation of tryptamine and secologanin to stereospecifically form 3-α(S)-strictosidine.[4]

  • Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine to generate the highly reactive strictosidine aglycone, which serves as the branching point for the vast diversity of MIAs.[3]

The Divergent Path to Gelsemine: Post-Strictosidine Modifications

Following the formation of the strictosidine aglycone, the pathway to gelsemine involves a series of complex, and as-yet incompletely characterized, enzymatic reactions. The proposed intermediates include koumicine (akkuammidine), koumidine, vobasindiol, anhydrovobasindiol, and gelsenidine (humantenine-type).[1] The enzymes catalyzing these transformations are believed to belong to families such as cytochrome P450 monooxygenases (CYPs), dehydrogenases, and other synthases.

Genomic and transcriptomic studies of G. sempervirens have identified conserved gene clusters that are syntenic with those in other MIA-producing plants, suggesting a common evolutionary origin for the biosynthetic machinery.[2] These studies have pinpointed several candidate genes, particularly from the CYP family, that are likely involved in the hydroxylation and rearrangement reactions characteristic of the later stages of gelsemine biosynthesis.[3]

Gelsemine_Biosynthetic_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Koumicine Koumicine (Akkuammidine) Strictosidine_Aglycone->Koumicine Multiple Enzymatic Steps (CYPs, Dehydrogenases, etc.) Koumidine Koumidine Koumicine->Koumidine Vobasindiol Vobasindiol Koumidine->Vobasindiol Anhydrovobasindiol Anhydrovobasindiol Vobasindiol->Anhydrovobasindiol Gelsenidine Gelsenidine (Humantenine-type) Anhydrovobasindiol->Gelsenidine Gelsemine Gelsemine Gelsenidine->Gelsemine

Caption: Proposed biosynthetic pathway of gelsemine.

Quantitative Data

While comprehensive quantitative data for every enzymatic step in the gelsemine pathway is not yet available, studies have quantified the accumulation of major alkaloids in different tissues of Gelsemium elegans. This information is crucial for understanding the spatial regulation of the pathway and for optimizing extraction strategies.

Table 1: Distribution of Major Alkaloids in Gelsemium elegans

Plant PartGelsemine Content (μg/g)Koumine Content (μg/g)Gelsenicine Content (μg/g)Reference
RootsHigher than stems and leavesHigher than stems and leaves-[5]
StemsLower than roots and leavesLower than roots and leaves-[5]
LeavesLower than rootsHigher than stems-[5]

Note: Specific quantitative values vary between studies and are presented here as relative comparisons. "-" indicates data not reported in the cited source.

Experimental Protocols

The functional characterization of the enzymes involved in gelsemine biosynthesis is essential for a complete understanding of the pathway. The following sections provide detailed, representative methodologies for key experiments.

Gene Cloning and Heterologous Expression

The identification and characterization of candidate genes from G. elegans relies on their successful cloning and expression in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.

Gene_Cloning_Workflow Start Total RNA Extraction from G. elegans tissues cDNA_synthesis cDNA Synthesis Start->cDNA_synthesis PCR PCR Amplification of Target Gene cDNA_synthesis->PCR Cloning Gateway Cloning or Restriction-Ligation PCR->Cloning Vector_prep Vector Preparation (e.g., pYES-DEST52 for yeast) Vector_prep->Cloning Transformation Transformation into Heterologous Host Cloning->Transformation Selection Selection of Transformed Colonies Transformation->Selection Expression Induction of Protein Expression Selection->Expression Harvest Cell Harvesting and Protein Extraction Expression->Harvest

References

A Technical Guide to the Isolation and Discovery of Gelsemine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and the modern methodologies for the isolation of gelsemine (B155926), a potent indole (B1671886) alkaloid, from its natural plant sources. This document is intended to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction to Gelsemine

Gelsemine is a highly toxic indole alkaloid first isolated in 1870 from Gelsemium sempervirens Ait.[1][2]. Its complex chemical structure, C20H22N2O2, was definitively determined in 1959 through X-ray crystallographic analysis and nuclear magnetic resonance (NMR) spectroscopy[1][2]. Gelsemine is predominantly found in plants of the genus Gelsemium, which includes species such as G. sempervirens (Carolina jasmine), native to the Americas, and G. elegans (heartbreak grass), found in China and East Asia[1][3]. Despite its toxicity, which can lead to paralysis and death, recent research has highlighted its potential therapeutic applications, including anxiolytic effects and the ability to offer protection against oxidative stress[1].

Experimental Protocols for Isolation

The isolation of gelsemine from Gelsemium species is a multi-step process that involves extraction of total alkaloids followed by chromatographic purification. Modern techniques have enabled the efficient isolation of high-purity gelsemine.

2.1. Plant Material Preparation

The initial step involves the preparation of the plant material to maximize the surface area for extraction.

  • Protocol: The roots, stems, and leaves of the Gelsemium plant are collected, air-dried, and then milled into a fine powder[4][5].

2.2. Extraction of Crude Alkaloids

An acid-base extraction method is commonly employed to separate the alkaloids from other plant constituents.

  • Protocol:

    • The powdered plant material is suspended in an acidic aqueous solution (e.g., 0.5% sulfuric acid or water acidified to pH ~4 with 20% H₂SO₄) and extracted for a period of time (e.g., 24 hours)[4][5].

    • The acidic extract is filtered to remove solid plant debris[5].

    • The filtrate is then basified to a pH of approximately 10 with a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)[4][5].

    • The now free-base alkaloids are extracted from the basified aqueous solution using an organic solvent like chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc)[4].

    • The organic solvent containing the crude alkaloids is collected and evaporated under reduced pressure to yield the crude alkaloid extract[4].

2.3. Purification of Gelsemine

Advanced chromatographic techniques are utilized to isolate gelsemine from the complex mixture of crude alkaloids.

  • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is effective for the initial fractionation of the crude extract.

    • Protocol: A suitable two-phase solvent system is selected. The crude alkaloid extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. Fractions are collected based on their elution profile, which is monitored by UV detection (e.g., at 256 nm)[4].

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): This technique is often used for the final purification of fractions enriched with gelsemine from HSCCC to achieve high purity.

    • Protocol: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and ultrapure water, sometimes with additives like phosphoric acid and triethylamine (B128534) to improve peak shape. The gelsemine-containing fraction is injected, and the peak corresponding to gelsemine is collected[4].

2.4. Structural Elucidation and Purity Assessment

The identity and purity of the isolated gelsemine are confirmed using various spectroscopic and analytical methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound[4][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are employed to elucidate the detailed chemical structure of gelsemine[2][4].

  • Analytical HPLC: The purity of the final isolated compound is assessed using analytical High-Performance Liquid Chromatography[4].

Quantitative Data Summary

The content of gelsemine can vary depending on the plant part and its geographical origin. The following table summarizes key quantitative data related to gelsemine.

ParameterValueSource
Chemical Formula C₂₀H₂₂N₂O₂[1]
Molecular Weight 322.44 g/mol [1]
Gelsemine Content in G. elegans (Leaves) 122.4 µg/g[7]
Gelsemine Content in G. elegans (Stems) 149.1 µg/g (koumine higher)[7]
Gelsemine Content in G. elegans (Roots) 249.2 µg/g (koumine higher)[7]
(+) Gelsemine IC₅₀ (PC12 cells) 31.59 µM[5]
(-) Gelsemine IC₅₀ (PC12 cells) Not cytotoxic[5]
LD₅₀ (mice, i.p.) ~56 mg/kg[6]

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of gelsemine from its natural sources.

Gelsemine_Isolation_Workflow Start Dried & Powdered Gelsemium Plant Material AcidBaseExtraction Acid-Base Extraction (H₂SO₄ / NaOH) Start->AcidBaseExtraction CrudeExtract Crude Alkaloid Extract AcidBaseExtraction->CrudeExtract HSCCC High-Speed Counter-Current Chromatography (HSCCC) CrudeExtract->HSCCC EnrichedFraction Gelsemine-Enriched Fraction HSCCC->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC PureGelsemine High-Purity Gelsemine PrepHPLC->PureGelsemine Analysis Structural Elucidation & Purity Analysis (MS, NMR, Analytical HPLC) PureGelsemine->Analysis

Caption: Workflow for the isolation and purification of gelsemine.

References

pharmacological profiling of gelsemine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profiling of Gelsemine (B155926) Alkaloids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Alkaloids from plants of the Gelsemium genus, particularly gelsemine and koumine (B8086292), have a long history in traditional medicine and are now the subject of intense scientific investigation for their diverse pharmacological activities, including analgesic, anxiolytic, and anti-inflammatory effects.[1][2][3] However, their therapeutic potential is often juxtaposed with significant toxicity.[1] This technical guide provides a comprehensive pharmacological profile of major gelsemine alkaloids, focusing on their molecular targets, mechanisms of action, and quantitative activity. It consolidates data from electrophysiological, biochemical, and in vivo studies, presenting them in a structured format for researchers. Detailed experimental protocols for key assays are provided, and critical signaling pathways and workflows are visualized to facilitate a deeper understanding of these complex natural products.

Introduction to Gelsemine Alkaloids

The Gelsemium genus is a rich source of monoterpenoid indole (B1671886) alkaloids, with over 100 distinct compounds identified.[2][4] The primary bioactive alkaloids that are the focus of pharmacological research include gelsemine, koumine, gelsevirine (B199093), and humantenmine (B199024).[1] Gelsemine is the principal alkaloid in Gelsemium sempervirens, while koumine is the most abundant in Gelsemium elegans.[4] These compounds are known to interact with key neurotransmitter systems in the central nervous system (CNS), leading to a range of effects from therapeutic antinociception to dose-limiting toxicity.[1][4] Understanding their detailed pharmacological profile is crucial for the development of safer, more effective derivatives for clinical use.

Primary Molecular Targets and Mechanism of Action

Functional and binding studies have identified inhibitory ligand-gated ion channels in the CNS as the primary molecular targets for gelsemine alkaloids.[1] Specifically, these compounds modulate the function of Glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2]

Modulation of Glycine Receptors (GlyRs)

GlyRs are critical for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem.[5] Gelsemine alkaloids act as modulators of GlyRs, with effects that can be subunit-specific.[1][6] Gelsemine, for instance, exhibits a bell-shaped modulation on homomeric α1 GlyRs and concentration-dependent inhibition on α2 and α3 GlyRs.[1] Radioligand binding assays confirm that gelsemine and koumine are orthosteric agonists of GlyRs, likely acting at the same binding site as the antagonist strychnine.[7] The functional consequence of GlyR modulation is a key component of the analgesic effects observed for these alkaloids.[4][8]

Modulation of GABA-A Receptors (GABAARs)

GABA-A receptors are the principal mediators of fast inhibitory neurotransmission throughout the brain. Functional studies show that gelsemine, koumine, and gelsevirine are inhibitors of GABA-A receptors, with IC50 values in the micromolar range.[1][2] This inhibitory action on GABA-A receptors likely contributes to both the therapeutic (e.g., anxiolytic) and toxic (e.g., respiratory depression) profiles of these compounds.[9]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the interaction of key gelsemine alkaloids with their primary molecular targets and their in vivo toxicity.

Table 1: Modulatory Effects of Gelsemine Alkaloids on Glycine Receptors (GlyRs)

Alkaloid Receptor Subtype Effect IC50 (µM) Assay Type
Gelsemine Native (Spinal Cord) Inhibition ~40.0 [³H]-Strychnine Displacement
Recombinant α1 Bell-shaped Modulation 10.36 Electrophysiology (HEK293)
Recombinant α2 Inhibition - Electrophysiology (HEK293)
Recombinant α3 Inhibition - Electrophysiology (HEK293)
Koumine Recombinant α1 Inhibition 31.5 Electrophysiology (HEK293)
Recombinant Inhibition 9.59 Electrophysiology (HEK293)
Gelsevirine Recombinant α1 Inhibition 40.6 Electrophysiology (HEK293)
Recombinant Inhibition 82.94 Electrophysiology (HEK293)

| Humantenmine | Recombinant α1, α2, α3 | No Detectable Activity | - | Electrophysiology (HEK293) |

Data sourced from multiple studies.[1][2]

Table 2: Modulatory Effects of Gelsemine Alkaloids on GABA-A Receptors (GABAARs)

Alkaloid Effect IC50 (µM) Assay Type
Gelsemine Inhibition 55 - 75 Electrophysiology (Native)
Inhibition 170.8 Electrophysiology (Recombinant)
Koumine Inhibition 142.8 Electrophysiology (Recombinant)

| Gelsevirine | Inhibition | 251.5 | Electrophysiology (Recombinant) |

Data sourced from multiple studies.[1][2]

Table 3: Acute Toxicity of Gelsemine Alkaloids

Alkaloid LD50 (mg/kg) Species
Humantenmine < 0.2 -
Gelsemine > 50 -
Koumine > 50 -

| Koumine | 300.0 | Rat |

Data sourced from multiple studies.[1][10]

Key Signaling Pathways

The analgesic effects of gelsemine and koumine are not solely due to direct receptor modulation but also involve downstream signaling cascades. A critical pathway involves the biosynthesis of the neurosteroid allopregnanolone (B1667786).

Glycine Receptor-Mediated Allopregnanolone Synthesis

Activation of spinal GlyRs by gelsemine or koumine leads to the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR) mRNA expression in neurons.[7] This enzyme is responsible for converting progesterone (B1679170) into allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors. Therefore, gelsemine and koumine produce mechanical antiallodynia through a multi-step neuronal pathway: GlyR activation → 3α-HSOR upregulation → allopregnanolone biosynthesis → GABA-A receptor potentiation.[7] This pathway is a prime example of the intricate mechanisms underlying the pharmacological effects of these alkaloids.

G_alkaloid_pathway cluster_neuron Spinal Neuron alkaloid Gelsemine / Koumine glyr Glycine Receptor (e.g., α3 subunit) alkaloid->glyr Activates hsor 3α-HSOR Expression glyr->hsor Upregulates allo Allopregnanolone Biosynthesis hsor->allo Increases gabaar GABA-A Receptor allo->gabaar Positively Modulates effect Antinociception (Analgesia) gabaar->effect Leads to

Caption: Antinociceptive pathway of gelsemine and koumine.

Other Implicated Pathways

Studies have also implicated other pathways in the broader effects of gelsemine. For example, its anxiolytic effects may be mediated by inhibiting the NLRP3-inflammasome pathway and modulating the CREB/BDNF pathway in the hypothalamus.[11] Furthermore, gelsemine has been shown to inhibit the transglutaminase 2 (TG2) enzyme, suggesting a potential neuroprotective role in diseases like Alzheimer's.[12]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in pharmacological research. This section details common methodologies used for profiling gelsemine alkaloids.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of alkaloids on ion channel function in real-time.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the receptor of interest (e.g., α1 and β subunits for GlyR). Transfection is typically achieved using a lipid-based reagent. Cells are re-plated onto glass coverslips 24 hours post-transfection for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, and 2 Na₂ATP, with the pH adjusted to 7.2 with KOH.

  • Recording Procedure: Coverslips are placed in a recording chamber on an inverted microscope. Borosilicate glass pipettes (3–5 MΩ resistance) are filled with the internal solution and used to form a gigaseal with a single cell. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded at a holding potential of -60 mV.

  • Drug Application: The agonist (e.g., glycine) is applied to the cell to evoke a baseline current. After a stable baseline is achieved, the agonist is co-applied with varying concentrations of the gelsemine alkaloid. A rapid solution exchange system is used for fast application and washout.

  • Data Analysis: The peak amplitude of the evoked current in the presence of the alkaloid is measured and normalized to the control current. Concentration-response curves are generated and fitted with the Hill equation to determine IC50 or EC50 values.

G_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Cell Culture (e.g., HEK293) transfect 2. Transfection (Receptor Subunit DNA) culture->transfect plate 3. Re-plating onto Coverslips transfect->plate setup 4. Mount on Microscope & Perfuse plate->setup patch 5. Achieve Whole-Cell Patch Configuration setup->patch record 6. Record Baseline Agonist-Evoked Current patch->record apply 7. Co-apply Agonist + Alkaloid record->apply measure 8. Measure Peak Current Inhibition apply->measure plot 9. Plot Concentration- Response Curve measure->plot fit 10. Calculate IC50/EC50 plot->fit

Caption: Workflow for electrophysiological screening of alkaloids.

Protocol: [³H]-Strychnine Radioligand Displacement Assay

This biochemical assay measures the ability of an alkaloid to compete with a radiolabeled antagonist for binding to the receptor.

  • Membrane Preparation: Spinal cord tissue from rats is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer.

  • Binding Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]-strychnine (e.g., 2-5 nM) and a range of concentrations of the competing gelsemine alkaloid.

  • Incubation and Termination: The mixture is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters, representing bound [³H]-strychnine, is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 1 mM glycine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the alkaloid. The IC50 value (the concentration of alkaloid that inhibits 50% of specific [³H]-strychnine binding) is determined by non-linear regression.

Summary and Future Directions

Gelsemine alkaloids, particularly gelsemine and koumine, are potent modulators of inhibitory GlyR and GABA-A receptors in the central nervous system.[1] Their pharmacological profile is complex, exhibiting subunit-selectivity and engaging downstream signaling pathways, such as neurosteroid biosynthesis, to produce analgesic and anxiolytic effects.[6][7] The quantitative data clearly indicate activity in the low-to-mid micromolar range for the primary targets.

The major hurdle for the clinical development of these compounds remains their toxicity.[1][4] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize derivatives that retain the therapeutic efficacy at GlyRs (e.g., the α3 subtype for chronic pain) while reducing activity at off-targets responsible for toxicity.[4][8]

  • Elucidating Toxic Mechanisms: A deeper understanding of the molecular basis for the toxicity of alkaloids like humantenmine is required.

  • Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of these alkaloids are necessary to optimize dosing and delivery.

By leveraging the detailed pharmacological knowledge outlined in this guide, the scientific community can better navigate the challenges and opportunities presented by gelsemine alkaloids, potentially unlocking a new class of therapeutics for neurological disorders and chronic pain.

References

Gelsemine Toxicology and LD50 Studies in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemine (B155926), a potent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, exhibits a complex pharmacological profile characterized by both therapeutic potential and significant toxicity. A thorough understanding of its toxicological properties is paramount for any consideration in drug development. This technical guide provides a comprehensive overview of gelsemine toxicology, with a focus on its effects in animal models. It summarizes key LD50 data, details experimental protocols for toxicological assessment, and elucidates the primary signaling pathways involved in its mechanism of toxicity. The information is presented to be a valuable resource for researchers and professionals engaged in the study of natural compounds and the development of novel therapeutics.

Introduction

Gelsemine (C₂₀H₂₂N₂O₂) is the principal active alkaloid in Gelsemium sempervirens and a major component of Gelsemium elegans.[1] Historically, extracts of these plants have been used in traditional medicine for a variety of ailments, including pain, anxiety, and inflammation. However, the narrow therapeutic index and the risk of severe poisoning have limited its clinical application. The toxic effects of gelsemine are primarily attributed to its actions on the central nervous system (CNS), leading to symptoms such as respiratory depression, paralysis, and in severe cases, death.[2] This guide will delve into the quantitative toxicological data, the methodologies used to obtain this data, and the molecular mechanisms underlying gelsemine's toxicity.

Gelsemine LD50 Studies in Animal Models

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Numerous studies have been conducted to determine the LD50 of gelsemine in various animal models and through different routes of administration. This data is crucial for understanding the acute toxic potential of the compound and for dose selection in further preclinical studies.

Data Presentation: LD50 Values of Gelsemine

The following table summarizes the reported LD50 values for gelsemine in several animal species. It is important to note that these values can be influenced by factors such as the animal strain, age, sex, and the vehicle used for administration.

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
Mouse Intraperitoneal (i.p.)56[2]
Intravenous (i.v.)0.1 - 0.12 (Lowest Lethal Dose - LDLo)[2]
Rat Intraperitoneal (i.p.)~0.26 (for the related, more toxic alkaloid gelsenicine)
Intravenous (i.v.)~0.15 (for the related, more toxic alkaloid gelsenicine)
Rabbit Intravenous (i.v.)0.05 - 0.06 (LDLo)[2]
Frog Subcutaneous (s.c.)20 - 30 (LDLo)[2]
Dog Intravenous (i.v.)0.5 - 1.0 (LDLo)[2]

Experimental Protocols for Gelsemine Toxicology Studies

Standardized protocols are essential for the reliable and reproducible assessment of gelsemine's toxicity. The following sections outline detailed methodologies for acute oral toxicity and LD50 determination, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol is designed to determine the acute oral toxicity of gelsemine and to classify it according to the Globally Harmonised System (GHS).

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically nulliparous and non-pregnant females, 8-12 weeks old. A sufficient number of animals should be used to obtain statistically significant results.

  • Housing and Acclimatization: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, and light-dark cycle) for at least 5 days prior to the study to allow for acclimatization.

  • Dose Preparation and Administration:

    • Gelsemine is dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a 0.5% carboxymethylcellulose solution). The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight for rats.

    • Animals are fasted overnight before dosing.

    • The test substance is administered by oral gavage using a suitable intubation cannula.

  • Dosing Procedure (Stepwise Approach):

    • A starting dose is selected based on available data (e.g., from range-finding studies).

    • A group of three animals is dosed at the starting dose.

    • The outcome (survival or death) determines the next step:

      • If mortality is observed, the dose for the next group is lowered.

      • If no mortality is observed, the dose for the next group is increased.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, gait, respiration, and autonomic signs), and body weight changes.

    • Observations are conducted frequently on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours post-dosing) and then daily for at least 14 days.

  • Endpoint: The number of animals that die within the observation period is recorded for each dose level to determine the GHS classification and an approximate LD50 value.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) should undergo a gross necropsy. Any observed abnormalities in tissues and organs should be recorded.

Intraperitoneal (i.p.) LD50 Determination in Mice

This protocol outlines a method for determining the intraperitoneal LD50 of gelsemine in mice.

  • Test Animals: Healthy, young adult mice (e.g., BALB/c or CD-1 strains), of a single sex or both, with body weights within a narrow range.

  • Housing and Acclimatization: As described in the oral toxicity protocol.

  • Dose Preparation and Administration:

    • Gelsemine is dissolved in a sterile, non-irritating vehicle suitable for intraperitoneal injection (e.g., sterile saline).

    • A series of graded doses is prepared.

    • The substance is administered via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically not exceeding 0.5 mL for a mouse).

  • Experimental Design:

    • Animals are randomly assigned to several dose groups (e.g., 5-6 groups) and a control group (vehicle only). Each group should consist of a sufficient number of animals (e.g., 8-10).

    • The doses are typically spaced geometrically.

  • Observations:

    • Animals are observed for signs of toxicity and mortality at regular intervals for at least 24 to 48 hours. The observation period may be extended depending on the onset and duration of toxic signs.

  • Endpoint and Data Analysis:

    • The number of mortalities in each dose group is recorded.

    • The LD50 value is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.

Signaling Pathways in Gelsemine Toxicology

The toxic effects of gelsemine are mediated through its interaction with specific molecular targets in the central nervous system. The primary mechanisms involve the modulation of inhibitory neurotransmitter receptors and the induction of neuroinflammation.

Glycine (B1666218) Receptor (GlyR) Agonism

Gelsemine acts as a potent agonist at glycine receptors, particularly the α1 and α3 subtypes.[3] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.

Glycine_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Gelsemine Gelsemine GlyR Glycine Receptor (α-subunits) Gelsemine->GlyR Binds and Activates Cl_influx Chloride Ion (Cl⁻) Influx GlyR->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to IPSP Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->IPSP Generates Reduced_AP Reduced Neuronal Action Potential Firing IPSP->Reduced_AP Results in Paralysis Muscle Relaxation/ Paralysis Reduced_AP->Paralysis Causes

Caption: Agonistic action of gelsemine on the glycine receptor signaling pathway.

Activation of glycine receptors by gelsemine leads to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, generating an inhibitory postsynaptic potential (IPSP). The resulting decrease in neuronal excitability leads to muscle relaxation and, at toxic doses, paralysis and respiratory failure.

Negative Modulation of GABA-A Receptors

Gelsemine also acts as a negative modulator of γ-aminobutyric acid type A (GABA-A) receptors.[2][3][4] GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain. By inhibiting the function of these receptors, gelsemine can disrupt the delicate balance of excitation and inhibition in the CNS.

GABAA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Gelsemine Gelsemine GABAA_R GABA-A Receptor Gelsemine->GABAA_R Binds and Inhibits (Negative Modulation) GABA GABA GABA->GABAA_R Binds and Activates Reduced_Cl_influx Reduced Chloride Ion (Cl⁻) Influx GABAA_R->Reduced_Cl_influx Leads to Depolarization Reduced Hyperpolarization/ Relative Depolarization Reduced_Cl_influx->Depolarization Causes Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Results in Convulsions Convulsions/ Seizures Increased_Excitability->Convulsions Can lead to Neuroinflammatory_Pathway Gelsemine Gelsemine Exposure Neuronal_Stress Neuronal Stress/ Injury Gelsemine->Neuronal_Stress Microglia_Activation Microglia Activation Neuronal_Stress->Microglia_Activation Triggers Cytokine_Release Release of Pro-inflammatory Cytokines Microglia_Activation->Cytokine_Release TNFa TNF-α Cytokine_Release->TNFa IL1b IL-1β Cytokine_Release->IL1b IL6 IL-6 Cytokine_Release->IL6 Neurotoxicity Exacerbated Neurotoxicity TNFa->Neurotoxicity Contribute to IL1b->Neurotoxicity Contribute to IL6->Neurotoxicity Contribute to Experimental_Workflow cluster_planning Phase 1: Study Design and Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Post-Life and Data Analysis Protocol Protocol Development (e.g., following OECD guidelines) Animal_Selection Animal Selection and Acclimatization (species, strain, sex, age) Protocol->Animal_Selection Dose_Prep Test Substance Preparation (vehicle selection, concentration) Animal_Selection->Dose_Prep Dosing Dose Administration (route, volume, frequency) Dose_Prep->Dosing Observation Clinical Observation (mortality, clinical signs, body weight) Dosing->Observation Sample_Collection Biological Sample Collection (blood, tissues) Observation->Sample_Collection Data_Analysis Statistical Analysis (LD50 calculation, etc.) Observation->Data_Analysis Necropsy Gross Necropsy and Histopathology Sample_Collection->Necropsy Biochem Clinical Chemistry and Hematology Sample_Collection->Biochem Necropsy->Data_Analysis Biochem->Data_Analysis Report Final Report Generation Data_Analysis->Report

References

Unveiling the Therapeutic Potential of Gelsemine: An In-depth Technical Guide to its Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemine (B155926), a principal indole (B1671886) alkaloid derived from the Gelsemium species, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Preliminary screenings have revealed its potential as a neuroprotective, anti-inflammatory, and anticancer agent. This technical guide provides a comprehensive overview of the current understanding of gelsemine's biological activities, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them. Detailed experimental protocols for key assays are provided to facilitate further research and development of gelsemine-based therapeutics.

Introduction

Gelsemine's multifaceted biological profile suggests its potential to address a range of complex diseases. Its neuroprotective properties have been investigated in the context of Alzheimer's disease and hypoxic-ischemic brain injury.[1][2][3] The alkaloid's anti-inflammatory effects are evident in its ability to modulate key inflammatory pathways.[4][5] Furthermore, initial studies have indicated its cytotoxic activity against various cancer cell lines, highlighting its potential as an anticancer agent.[4][6] This guide will delve into the experimental evidence supporting these activities and provide detailed protocols for their investigation.

Neuroprotective Activities of Gelsemine

Gelsemine has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases and brain injury.

Alzheimer's Disease Models

In mouse models of Alzheimer's disease, gelsemine has been shown to alleviate cognitive impairments induced by β-amyloid (Aβ) oligomers.[2] It achieves this by reducing the over-activation of microglia and astrocytes, key players in neuroinflammation.[2]

Hypoxic-Ischemic Brain Injury

Gelsemine exhibits neuroprotective effects in neonatal mice with hypoxic-ischemic brain injury by suppressing inflammation and oxidative stress.[3] This is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.[3]

Key Molecular Targets and Signaling Pathways

Several molecular targets and signaling pathways have been identified as being modulated by gelsemine in the context of neuroprotection:

  • Transglutaminase 2 (TG2): Gelsemine inhibits the activity of TG2, an enzyme implicated in Aβ aggregation and neurotoxicity.[1]

  • Glycine (B1666218) Receptors: Gelsemine acts as an agonist for the glycine receptor (GlyR), which can lead to neuroprotective effects.[4][7]

  • Nrf2/HO-1 Pathway: Gelsemine activates the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[3]

Signaling Pathway of Gelsemine in Neuroprotection

Gelsemine_Neuroprotection Gelsemine Gelsemine GlyR Glycine Receptor Gelsemine->GlyR activates TG2 Transglutaminase 2 Gelsemine->TG2 inhibits Nrf2 Nrf2 Gelsemine->Nrf2 activates Neuroinflammation Neuroinflammation Gelsemine->Neuroinflammation inhibits Neuroprotection Neuroprotection GlyR->Neuroprotection Abeta Aβ Aggregation TG2->Abeta Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element Nrf2->ARE binds to HO1 HO-1 ARE->HO1 induces expression OxidativeStress Oxidative Stress HO1->OxidativeStress reduces Neuroinflammation->Neuroprotection OxidativeStress->Neuroprotection Abeta->Neuroprotection

Caption: Signaling pathways modulated by gelsemine leading to neuroprotection.

Anti-inflammatory Activities of Gelsemine

Gelsemine has demonstrated potent anti-inflammatory properties in various experimental models.

Inhibition of Pro-inflammatory Cytokines

Gelsemine significantly inhibits the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice treated with Aβ oligomers.[2]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of gelsemine are linked to its ability to modulate key signaling pathways involved in the inflammatory response. In a mouse model of chronic unpredictable mild stress, gelsemine was found to inhibit the activation of the NLRP3-inflammasome pathway.[8]

Experimental Workflow for Assessing Anti-inflammatory Effects

Anti_inflammatory_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis AnimalModel Animal Model of Inflammation (e.g., Aβ oligomer-treated mice) GelsemineTreatment Gelsemine Treatment AnimalModel->GelsemineTreatment TissueCollection Brain Tissue Collection GelsemineTreatment->TissueCollection qRT_PCR qRT-PCR for Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) TissueCollection->qRT_PCR WesternBlot Western Blot for NLRP3 Inflammasome Components TissueCollection->WesternBlot Immunofluorescence Immunofluorescence for Microglia/Astrocyte Activation TissueCollection->Immunofluorescence

Caption: Workflow for evaluating the anti-inflammatory activity of gelsemine.

Anticancer Activities of Gelsemine

Preliminary studies have indicated that gelsemine possesses anticancer properties.

Cytotoxicity in Cancer Cell Lines

Gelsemine has been shown to exhibit cytotoxic activity against various cancer cell lines.[4][6] For instance, (+) gelsemine demonstrated cytotoxic activity against PC12 cells with an IC50 value of 31.59 μM.[9] However, the anticancer effects of gelsemine appear to be less potent compared to other alkaloids from the same plant, such as koumine.[6]

Induction of Apoptosis

The anticancer activity of gelsemine is, in part, attributed to its ability to induce apoptosis in cancer cells. This has been observed through assays that detect markers of programmed cell death.[10]

Quantitative Data Summary

Biological ActivityModel SystemKey FindingsReference
Neuroprotection Aβ oligomer-treated miceAlleviated cognitive impairments at 5-10 μg/kg.[2][2]
Reduced over-expression of IL-1β, IL-6, and TNF-α.[2][2]
Neonatal mice with hypoxic-ischemic brain injuryReduced infarct volume and neuronal loss.[3][3]
Anti-inflammatory Aβ oligomer-treated miceInhibited over-expression of pro-inflammatory cytokines.[2][2]
CUMS-induced miceDecreased levels of IL-1β and IL-6 in the hypothalamus and hippocampus.[8][8]
Anticancer PC12 cells(+) gelsemine exhibited an IC50 of 31.59 μM.[9][9]
H22 mouse liver cancer cellsShowed weaker anti-tumor effect compared to koumine.[6][6]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of gelsemine on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Gelsemine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of gelsemine and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[11]

  • Incubate the plate for 1.5 hours at 37°C.[11]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Incubate for 15 minutes at 37°C with shaking.[11]

  • Measure the absorbance at 492 nm using a microplate reader.[11]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after gelsemine treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with gelsemine for the desired time.

  • Harvest the cells and wash them with cold PBS.[12]

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[12]

  • Add 5 µL of Annexin V-FITC and propidium (B1200493) iodide (PI) to each 100 µL of cell suspension.[13]

  • Incubate the cells at room temperature for 15 minutes in the dark.[12]

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Nrf2/HO-1 Pathway

Objective: To determine the effect of gelsemine on the protein expression of Nrf2 and HO-1.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection system

Protocol:

  • Lyse cells or tissues in RIPA buffer and quantify protein concentration using a BCA assay.[14]

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Visualize the protein bands using an ECL detection system.[14]

Conclusion

The preliminary screening of gelsemine's biological activities reveals its significant potential as a therapeutic agent for a variety of diseases, particularly those involving neuroinflammation, oxidative stress, and cancer. Its ability to modulate multiple signaling pathways underscores its complex and promising pharmacological profile. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further exploring and harnessing the therapeutic potential of this intriguing natural compound. Further investigation is warranted to fully elucidate its mechanisms of action and to develop safe and effective gelsemine-based therapies.

References

A Historical Perspective of Gelsemine in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium, a genus of highly toxic flowering plants, has a long and complex history in traditional medicine, particularly in Traditional Chinese Medicine (TCM) and the homeopathic practices of North America. The primary bioactive and toxic constituents of these plants are a suite of indole (B1671886) alkaloids, with gelsemine (B155926) being one of the most prominent. This technical guide provides an in-depth historical perspective on the use of Gelsemium species in traditional medicine, with a core focus on the principal alkaloid, gelsemine. It summarizes the traditional applications, presents available quantitative data on gelsemine concentration and toxicity, and details the experimental protocols for its extraction, isolation, and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the ethnopharmacology and therapeutic potential of this potent natural compound.

Introduction: The Dual Legacy of Gelsemium

The genus Gelsemium encompasses a few species of climbing plants, most notably Gelsemium elegans (Gardn. & Champ.) Benth. in Asia and Gelsemium sempervirens (L.) J.St.-Hil. in North America.[1] These plants, often recognized by their fragrant yellow flowers, hold a dual reputation in human history: as potent poisons and as valuable medicinal herbs.[1] This paradoxical nature stems from their rich alkaloid content, primarily the highly toxic indole alkaloid, gelsemine.

Historically, the use of Gelsemium in traditional medicine has been a delicate balance between harnessing its therapeutic effects and avoiding its lethal toxicity. Traditional practitioners, through generations of empirical observation, developed methods of preparation and application to mitigate its harmful properties while leveraging its medicinal benefits. This guide delves into this historical context, providing a scientific lens through which to examine the traditional uses of Gelsemium and the central role of its key alkaloid, gelsemine.

Traditional Medicinal Uses of Gelsemium Species

The application of Gelsemium in traditional medicine varies significantly by geographical region and species.

Gelsemium elegans in Traditional Chinese Medicine (TCM)

Known as "Gou Wen" (钩吻) in China, Gelsemium elegans has been documented in ancient herbal classics like the Shennong Ben Cao Jing.[2] Due to its extreme toxicity, its use in TCM has been predominantly external.[3][4] Traditional applications include:

  • Treatment of Skin Conditions: Used topically for eczema, skin ulcers, and rheumatoid arthritis.[5][6]

  • Pain Relief: Applied externally to alleviate neuropathic pain and pain from physical injuries.[1]

  • Other External Uses: Employed to "dispel wind, reduce swelling, remove poison, kill insects, and relieve itching."[2][4]

Internal use of G. elegans in TCM is exceedingly rare and undertaken with extreme caution due to the high risk of fatal poisoning.

Gelsemium sempervirens in North American Traditional and Homeopathic Medicine

Gelsemium sempervirens, commonly known as yellow jasmine or Carolina jessamine, has a history of use among Native American tribes and was later adopted into eclectic and homeopathic medicine in the 19th century.[1] Its applications have included:

  • Neurological Conditions: Treatment for neuralgia (nerve pain), migraines, and sciatica.[1][7]

  • Respiratory Ailments: Used for asthma and whooping cough.[1][7]

  • Anxiety and Spasmodic Disorders: Employed for its anxiolytic and antispasmodic properties.[1]

  • Fever and Influenza: Utilized in homeopathic remedies for flu-like symptoms.[2]

It is important to note that the use of G. sempervirens in modern times is primarily in the form of highly diluted homeopathic preparations, where the concentration of gelsemine is exceedingly low.[2]

Quantitative Data on Gelsemine

A critical aspect for understanding the historical use and potential future development of gelsemine is the quantitative analysis of its presence in plant materials and its toxicological profile.

Table 1: Concentration of Gelsemine and Other Alkaloids in Gelsemium Species
SpeciesPlant PartCompoundConcentrationReference
Gelsemium elegansLeavesGelsemine122.4 µg/g[8]
Gelsemium elegansStemsGelsemineVaries, generally lower than roots and leaves[5][6]
Gelsemium elegansRootsGelsemineHigher than stems and leaves[5][6]
Gelsemium sempervirensRhizomeTotal Alkaloids0.2%[9]
Gelsemium sempervirensMother TinctureGelsemine0.021% (w/v) (6.5 x 10⁻⁴ M)[10]

Note: There is a significant lack of data on the concentration of gelsemine in traditionally prepared decoctions and tinctures (non-homeopathic). The preparation method (e.g., boiling time, solvent) would significantly impact the final concentration of alkaloids. This represents a critical knowledge gap for understanding the historical therapeutic window and safety of these preparations.

Table 2: Toxicity of Gelsemine and Gelsemium Extracts
SubstanceAnimal ModelRoute of AdministrationLD₅₀Reference
GelsemineMiceIntraperitoneal56 mg/kg[5]
GelsemineRatsIntraperitoneal~0.26 mg/kg (for gelsenicine, a more toxic alkaloid)[6]
G. elegans Total AlkaloidsMiceOral15 mg/kg[11]
G. elegans Total AlkaloidsMiceIntraperitoneal4 mg/kg[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of gelsemine from Gelsemium plant material.

Extraction and Isolation of Gelsemine

A common method for extracting and isolating gelsemine and other alkaloids from Gelsemium species is the acid-base extraction technique.

Protocol: Acid-Base Extraction of Alkaloids from Gelsemium elegans [3]

  • Plant Material Preparation: The dried and powdered plant material (e.g., stems and leaves) of Gelsemium elegans is the starting material.

  • Acidification: The powdered plant material is suspended in an aqueous solution and acidified to a pH of approximately 4 using a suitable acid (e.g., 20% H₂SO₄). This step protonates the alkaloids, making them soluble in the aqueous phase.

  • Defatting: The acidic suspension is then partitioned with an organic solvent, such as ethyl acetate (B1210297) (EtOAc), to remove non-alkaloidal, lipophilic components. The aqueous phase containing the protonated alkaloids is retained.

  • Basification: The aqueous phase is basified to a pH of around 10 with a base, such as sodium carbonate (Na₂CO₃). This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • Extraction of Free-Base Alkaloids: The basified aqueous solution is extracted with a chlorinated solvent like chloroform (B151607) (CHCl₃). The organic phase, now containing the free-base alkaloids, is collected.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

  • Purification: The crude extract can be further purified using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate pure gelsemine.

Analytical Methods for Gelsemine Quantification

Protocol: High-Performance Liquid Chromatography (HPLC) for Gelsemine Analysis [12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 μm).

  • Mobile Phase: A mixture of methanol, water, and di-n-butylamine (e.g., 58:42:0.01, v/v/v). The mobile phase composition may be adjusted to optimize separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 263 nm.

  • Quantification: Gelsemine concentration is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a pure gelsemine standard.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Gelsemine Analysis in Biological Samples [6][12]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared by protein precipitation with acetonitrile (B52724) or solid-phase extraction.

  • Chromatographic Separation:

    • Column: An ACQUITY HSS T3 column or similar.

    • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For gelsemine, the transition m/z 323.2 → 70.5 is commonly monitored for quantification, with another transition used for confirmation.

  • Quantification: Quantification is achieved using an internal standard (e.g., dendrobine) and a calibration curve prepared in the same biological matrix.

Visualizations

Diagram 1: Traditional Use and Modern Analysis Workflow

Traditional_Use_and_Modern_Analysis Gelsemium Gelsemium Plant (e.g., G. elegans, G. sempervirens) Traditional_Prep Traditional Preparation (e.g., Decoction, Tincture, Poultice) Gelsemium->Traditional_Prep Extraction Modern Extraction (Acid-Base Extraction) Gelsemium->Extraction Traditional_Use Traditional Medicinal Use (e.g., Analgesia, Anti-inflammatory) Traditional_Prep->Traditional_Use Isolation Isolation & Purification (Chromatography) Extraction->Isolation Gelsemine Pure Gelsemine Isolation->Gelsemine Analysis Quantitative Analysis (HPLC, LC-MS/MS) Gelsemine->Analysis Research Modern Pharmacological Research & Drug Development Gelsemine->Research

Caption: Workflow from traditional use to modern analysis of Gelsemine.

Diagram 2: Logical Relationship of Gelsemine's Dual Nature

Gelsemine_Dual_Nature Gelsemine Gelsemine High_Dose High Dose Gelsemine->High_Dose Low_Dose Low/Controlled Dose Gelsemine->Low_Dose Toxicity Toxicity (Neurotoxicity, Respiratory Depression) High_Dose->Toxicity Therapeutic Therapeutic Effects (Analgesic, Anxiolytic) Low_Dose->Therapeutic

Caption: Dose-dependent dual effects of Gelsemine.

Conclusion and Future Directions

The historical use of Gelsemium in traditional medicine provides a fascinating example of ethnopharmacological knowledge developed over centuries. While traditional practices recognized the therapeutic potential of these plants, they were acutely aware of their inherent toxicity. Modern scientific investigation has identified gelsemine as a key alkaloid responsible for both the medicinal and toxic properties of Gelsemium.

This technical guide has summarized the historical context, presented available quantitative data, and detailed modern analytical methodologies for the study of gelsemine. A significant finding is the critical gap in our understanding of the precise concentrations of gelsemine in traditional (non-homeopathic) preparations. Future research should focus on:

  • Quantitative Analysis of Traditional Preparations: Conducting detailed chemical analysis of Gelsemium decoctions, tinctures, and other traditional formulations to determine the actual dosage of gelsemine administered in historical contexts.

  • Pharmacokinetics of Traditional Formulations: Investigating the absorption, distribution, metabolism, and excretion of alkaloids from traditional preparations to better understand their bioavailability and potential for toxicity.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the therapeutic effects of gelsemine to identify potential drug development pathways.

By bridging the gap between historical knowledge and modern scientific rigor, the full therapeutic potential of gelsemine and other Gelsemium alkaloids may be safely and effectively realized for the development of new medicines.

References

The Discovery and Synthesis of Novel Gelsemine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical synthesis, biological activity, and therapeutic potential of novel derivatives of the complex indole (B1671886) alkaloid, gelsemine (B155926).

This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives of gelsemine, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. For centuries, extracts from these plants have been utilized in traditional medicine for a variety of ailments, and modern research has begun to unravel the therapeutic potential of their constituent compounds. Gelsemine, with its complex hexacyclic cage-like structure, has emerged as a promising scaffold for the development of new therapeutics targeting a range of conditions, including anxiety, chronic pain, inflammation, and cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, experimental evaluation, and mechanisms of action of these novel compounds.

Introduction to Gelsemine and its Therapeutic Potential

Gelsemine is a prominent member of the Gelsemium monoterpenoid indole alkaloids (MIAs), a diverse family of natural products known for their significant biological activities.[1][2] These compounds, isolated from plants such as Gelsemium sempervirens (yellow jessamine), have demonstrated a wide array of pharmacological effects, including anti-tumor, immunosuppressive, anti-anxiety, and analgesic properties.[3][4] The intricate and rigid structure of gelsemine has made it a challenging and attractive target for total synthesis, spurring the development of innovative synthetic strategies.[5][6]

Recent research has focused on the derivatization of the gelsemine core to enhance its therapeutic properties while potentially reducing its inherent toxicity. Modifications at various positions of the gelsemine molecule, such as the N-1 position, C-19, and C-21, have led to the discovery of novel derivatives with altered bioactivities and improved pharmacological profiles.[7]

Synthesis of Novel Gelsemine Derivatives

The total synthesis of gelsemine is a complex undertaking that has been accomplished by several research groups, each employing unique strategies to construct its intricate polycyclic framework.[5][6] These established synthetic routes provide a foundation for the preparation of novel derivatives. Key strategies often involve the construction of the bicyclo[3.2.1]octane core, formation of the pyrrolidine (B122466) moiety, and the introduction of the oxindole (B195798) residue.[8]

General Synthetic Strategies

The synthesis of gelsemine derivatives typically involves either the modification of the natural product itself or a divergent approach from a late-stage synthetic intermediate. Common modifications include:

  • N-Alkylation and N-Acylation: The secondary amine at the N-1 position is a common site for modification, allowing for the introduction of various alkyl and acyl groups to explore structure-activity relationships (SAR).

  • Modification of the Vinyl Group: The vinyl group at C-19 can be functionalized through various reactions, such as oxidation, reduction, or addition reactions, to introduce new functionalities.

  • Derivatization at C-21: The development of synthetic routes to 21-oxogelsemine (B1249301) and its derivatives has opened up possibilities for modifications at this position.[9]

Experimental Protocol: Asymmetric Total Synthesis of (+)-Gelsemine

A notable asymmetric total synthesis of (+)-gelsemine was achieved through an organocatalytic Diels-Alder approach. This method provides a foundation for the enantioselective synthesis of gelsemine and its derivatives.[2][3]

Key Steps:

  • Organocatalytic Diels-Alder Reaction: A highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction is employed to construct the initial chiral core.

  • Intramolecular Trans-annular Aldol Condensation: This step is crucial for furnishing the prolidine ring and establishing the configuration of the C20 quaternary carbon stereocenter.

  • Late-Stage Intramolecular SN2 Substitution: The final hexacyclic skeleton of gelsemine is constructed through an intramolecular SN2 substitution.

This efficient synthesis, completed in 12 steps with an overall yield of around 5% and an enantiomeric excess of over 99%, provides a robust platform for generating chiral gelsemine derivatives for further investigation.[2][3]

Biological Activities of Novel Gelsemine Derivatives

Novel gelsemine derivatives have been evaluated for a range of biological activities, with a focus on their potential as anxiolytics, analgesics, anti-inflammatory agents, and anti-cancer therapeutics.

Anxiolytic and Neuroprotective Effects

Gelsemine itself has been shown to exhibit anxiolytic effects, and research into its derivatives aims to enhance this activity.[10] The primary mechanism of action for the neurological effects of gelsemine is believed to be its interaction with the glycine (B1666218) receptor (GlyR), a key inhibitory neurotransmitter receptor in the central nervous system.[11][12]

Quantitative Data on Glycine Receptor Modulation:

CompoundReceptor SubtypeEffectIC50 / EC50Reference
Gelsemineα1 GlyRPotentiation (low conc.), Inhibition (high conc.)Potentiation: <50 µM[12]
Gelsemineα2 GlyRInhibition-[12]
Gelsemineα3 GlyRInhibition-[12]
GelsemineNative Spinal GlyRsInhibition~42 µM[8]
Anti-Cancer Activity

Several studies have investigated the cytotoxic effects of gelsemine and its derivatives against various cancer cell lines. The data suggests that these compounds may induce apoptosis and inhibit cancer cell proliferation.

Cytotoxicity of Gelsemine Derivatives against Cancer Cell Lines:

CompoundCell LineActivityIC50 ValueReference
(+) GelseminePC12 (differentiated)Cytotoxic31.59 µM[4]
(-) GelseminePC12 (differentiated)Not cytotoxic> 100 µM[4]
G. elegans extractCaOV-3 (ovarian cancer)Cytotoxic5 µg/ml (96h)[11]
G. elegans extractMDA-MB-231 (breast cancer)Less cytotoxic40 µg/ml (96h)[11]
Anti-inflammatory Activity

Gelsemine and its derivatives have also demonstrated anti-inflammatory properties. Their mechanism of action in this context is being actively investigated, with potential links to the inhibition of key inflammatory signaling pathways such as the NF-κB and JAK2-STAT3 pathways.[1][13]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., CaOV-3, MDA-MB-231)[11]

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the gelsemine derivatives for a specified period (e.g., 24, 48, 72, or 96 hours).[11]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[14]

Electrophysiology for Glycine Receptor Modulation

Whole-cell patch-clamp recording is a powerful technique to study the effect of compounds on ion channel function.[12][15]

Materials:

  • HEK293 cells transfected with the desired glycine receptor subunit(s)

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal recording solutions

  • Glycine and gelsemine derivatives

Procedure:

  • Culture transfected HEK293 cells on coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply glycine at a specific concentration (e.g., EC10) to elicit a baseline current.

  • Co-apply the gelsemine derivative with glycine and record the change in current amplitude.

  • Wash out the compound to observe the recovery of the baseline current.

  • Analyze the data to determine the effect of the derivative (potentiation or inhibition) and calculate the IC50 or EC50 value.[12]

Signaling Pathways and Mechanisms of Action

The biological effects of gelsemine and its derivatives are mediated through their interaction with specific molecular targets and the modulation of intracellular signaling pathways.

Glycine Receptor Signaling

As mentioned, the primary target for the neurological effects of gelsemine is the glycine receptor. Gelsemine acts as a modulator of this receptor, leading to changes in neuronal excitability.[11][12]

Glycine_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine Glycine Glycine_Vesicle->Glycine Release GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Cl_ion Cl- GlyR->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition of neuron) Cl_ion->Hyperpolarization Glycine->GlyR Binds Gelsemine_Derivative Gelsemine Derivative Gelsemine_Derivative->GlyR Modulates

Diagram 1: Modulation of Glycine Receptor Signaling by Gelsemine Derivatives.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Some natural products and their derivatives have been shown to exert their anti-cancer effects by inhibiting this pathway. While direct evidence for gelsemine derivatives is still emerging, their cytotoxic effects suggest a potential interaction with this pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Promotes Gelsemine_Derivative Potential Inhibition by Gelsemine Derivative Gelsemine_Derivative->Akt Gelsemine_Derivative->mTORC1 NFkB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus & Induces Transcription IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB Nucleus Nucleus Gelsemine_Derivative Potential Inhibition by Gelsemine Derivative Gelsemine_Derivative->IKK

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis and Purification of Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis and purification of gelsemine, a complex indole (B1671886) alkaloid. The information is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, medicinal chemistry, and pharmacology.

Introduction to Gelsemine

Gelsemine is a highly toxic but medicinally promising alkaloid found in plants of the Gelsemium genus. Its intricate hexacyclic cage-like structure, featuring seven stereocenters and a spiro-oxindole moiety, has made it a challenging and sought-after target for total synthesis.[1][2] Recent studies have highlighted its potential as a potent and specific antinociceptive agent in chronic pain, driving further interest in its synthesis and biological evaluation.[2] This document outlines a selection of modern total synthesis strategies and efficient purification protocols for obtaining high-purity gelsemine.

Total Synthesis of Gelsemine: A Comparative Overview

Several research groups have successfully completed the total synthesis of gelsemine, employing diverse and innovative strategies. This section provides a summary of key quantitative data from some of the most notable asymmetric syntheses, offering a comparative overview of their efficiency.

Principal Investigator(s) Year Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield Enantiomeric Excess Reference
Fukuyama, T.2000Divinylcyclopropane-cycloheptadiene rearrangement31Not explicitly stated>99%[3][4]
Overman, L. E.2005Aza-Cope rearrangement-Mannich cyclization30~1.2% (for racemic)N/A (racemic)[1][5][6]
Qin, Y.2012Biomimetic enol-oxonium cyclization cascade25~1%>99%[7]
Zhai, H. & Qiu, F. G.2015Organocatalytic Diels-Alder reaction12~5%>99%[2]

Experimental Protocol: Asymmetric Total Synthesis of (+)-Gelsemine (Zhai & Qiu, 2015)

This protocol details the highly efficient 12-step asymmetric total synthesis of (+)-gelsemine reported by the Zhai and Qiu groups.[2] This synthesis is notable for its use of an organocatalytic Diels-Alder reaction to establish the core stereochemistry.

Workflow for the Asymmetric Total Synthesis of (+)-Gelsemine

G A Starting Materials: (E)-But-2-enal & Acrolein derivative B Organocatalytic Diels-Alder Reaction A->B Step 1 C Diels-Alder Adduct (Core Stereochemistry Set) B->C D Multi-step Conversion (Ozonolysis, Reductive Amination, etc.) C->D Steps 2-7 E Key Aldehyde Intermediate D->E F Intramolecular Transannular Aldol Condensation E->F Step 8 G Pentacyclic Intermediate (Pyrrolidine Ring Formed) F->G H Introduction of Oxindole Moiety G->H Steps 9-10 I Key Intermediate for Final Cyclization H->I J Late-stage Intramolecular SN2 Substitution I->J Step 11 K Hexacyclic Core of Gelsemine J->K L Final Deprotection K->L Step 12 M (+)-Gelsemine L->M G A Dried & Powdered Gelsemium elegans B Acid-Base Extraction A->B C Crude Alkaloid Extract B->C D High-Speed Counter-Current Chromatography (HSCCC) C->D E Partially Purified Fractions Containing Gelsemine D->E F Preparative High-Performance Liquid Chromatography (Prep-HPLC) E->F G High-Purity Gelsemine F->G H Purity Analysis (Analytical HPLC) G->H I Structural Confirmation (NMR, MS) H->I

References

Application Notes and Protocols for the Extraction of Gelsemine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemine (B155926) is a potent monoterpenoid indole (B1671886) alkaloid predominantly found in plants of the Gelsemium genus, such as Gelsemium sempervirens (Carolina jessamine) and Gelsemium elegans.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anxiolytic and analgesic effects.[1][2] Conversely, gelsemine is also highly toxic, necessitating carefully controlled and efficient extraction and purification procedures.[1]

These application notes provide detailed protocols for various techniques used to extract gelsemine from plant materials. The methods covered range from traditional solvent-based approaches to modern, enhanced techniques like ultrasound-assisted and microwave-assisted extraction. The selection of an appropriate method will depend on factors such as the desired yield, purity, extraction time, and available equipment.

Plant Material Preparation

Prior to extraction, proper preparation of the plant material is crucial for maximizing the yield of gelsemine. The following steps are generally recommended:

  • Collection and Identification: Collect plant material, typically the roots, stems, and leaves, from positively identified Gelsemium species. The concentration of alkaloids can vary depending on the plant part, geographical location, and season of harvest.[3]

  • Drying: The plant material should be air-dried or oven-dried at a controlled temperature (e.g., 40-50°C) to reduce moisture content. This prevents microbial degradation and prepares the material for grinding.

  • Grinding: The dried plant material is then ground into a fine powder (typically 30-40 mesh) to increase the surface area available for solvent penetration.[4]

Extraction Techniques

Several techniques can be employed for the extraction of gelsemine. Below are detailed protocols for the most common and effective methods.

Conventional Solvent Extraction (Acid-Base Partitioning)

This traditional method relies on the differential solubility of alkaloids in acidic and basic solutions.

Protocol:

  • Initial Extraction:

    • Macerate the powdered plant material in a suitable organic solvent such as chloroform (B151607) or 75-95% ethanol (B145695).[4][5] A common ratio is 1:5 to 1:10 (w/v) of plant material to solvent.

    • Perform reflux extraction for 2-3 hours.[5] For heat-sensitive compounds, a cold alcoholic extraction can be performed to minimize degradation.[6]

    • Repeat the extraction process 3-5 times with fresh solvent to ensure exhaustive extraction.[5]

    • Combine the filtrates and concentrate them under reduced pressure to obtain a crude extract.[4]

  • Acid-Base Partitioning:

    • Suspend the crude extract in an acidic aqueous solution (e.g., 0.5% HCl or 20% H₂SO₄, pH ~4).[4][7] This protonates the alkaloids, making them water-soluble.

    • Partition the acidic solution with an organic solvent like ethyl acetate (B1210297) to remove neutral and non-alkaloidal impurities.[7] Discard the organic phase.

    • Basify the remaining aqueous phase to a pH of approximately 10-11 using a base like sodium carbonate (Na₂CO₃) or concentrated ammonia (B1221849) water.[5][7] This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution using a chlorinated solvent such as chloroform.[4][7] Repeat this extraction multiple times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing gelsemine.[7]

Workflow for Conventional Solvent Extraction:

start Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Ethanol, Chloroform) start->solvent_extraction filtration Filtration solvent_extraction->filtration concentration1 Concentration (Reduced Pressure) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Acidification (e.g., HCl, H₂SO₄) crude_extract->acidification partition1 Partitioning (with Ethyl Acetate) acidification->partition1 aqueous_phase1 Aqueous Phase (Alkaloid Salts) partition1->aqueous_phase1 Collect organic_phase1 Organic Phase (Impurities) partition1->organic_phase1 Discard basification Basification (e.g., Na₂CO₃, NH₄OH) aqueous_phase1->basification partition2 Partitioning (with Chloroform) basification->partition2 aqueous_phase2 Aqueous Phase (Waste) partition2->aqueous_phase2 Discard organic_phase2 Organic Phase (Free Alkaloids) partition2->organic_phase2 Collect concentration2 Concentration (Reduced Pressure) organic_phase2->concentration2 final_product Crude Gelsemine Extract concentration2->final_product

Caption: Workflow of conventional solvent extraction with acid-base partitioning.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to shorter extraction times and increased efficiency.[8][9]

Protocol:

  • Sample Preparation: Mix the powdered plant material with a suitable solvent (e.g., 60-80% ethanol) in an extraction vessel.[10][11]

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Optimization: The extraction efficiency is influenced by several factors:

    • Solvent Concentration: Typically, aqueous ethanol (60-80%) is effective.

    • Temperature: A slightly elevated temperature (e.g., 60°C) can improve efficiency.[10]

    • Time: Extraction times are significantly shorter than conventional methods, often in the range of 10-30 minutes.[9][11]

    • Solid-to-Liquid Ratio: This needs to be optimized for the specific plant material.

  • Post-Extraction: After ultrasonication, filter the mixture and collect the supernatant. The extract can then be further purified using techniques like acid-base partitioning as described above or by chromatographic methods.

Workflow for Ultrasound-Assisted Extraction:

start Powdered Plant Material mixing Mixing with Solvent (e.g., 80% Ethanol) start->mixing ultrasonication Ultrasonication (e.g., 60°C, 30 min) mixing->ultrasonication filtration Filtration ultrasonication->filtration supernatant Supernatant filtration->supernatant concentration Concentration supernatant->concentration purification Further Purification (e.g., Chromatography) concentration->purification final_product Purified Gelsemine purification->final_product

Caption: General workflow for ultrasound-assisted extraction of gelsemine.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and enhanced extraction of target compounds. This method is known for its rapidity and efficiency.[12][13][14]

Protocol:

  • Sample Preparation: Place the powdered plant material and a suitable solvent in a microwave-transparent extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extraction system.

  • Parameter Optimization: Key parameters to optimize include:

    • Solvent Choice: Solvents with a high dielectric constant are more efficient at absorbing microwave energy.

    • Microwave Power: This needs to be adjusted to avoid thermal degradation of the target compounds.

    • Extraction Time: MAE is typically very fast, often requiring only a few minutes.[15]

    • Temperature: The temperature can be controlled in modern microwave extraction systems.

  • Post-Extraction: After extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract, which can be further purified.

Workflow for Microwave-Assisted Extraction:

start Powdered Plant Material mixing Mixing with Solvent start->mixing irradiation Microwave Irradiation mixing->irradiation cooling Cooling irradiation->cooling filtration Filtration cooling->filtration extract Crude Extract filtration->extract purification Further Purification extract->purification final_product Purified Gelsemine purification->final_product

Caption: General workflow for microwave-assisted extraction of gelsemine.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction.[17] This method is considered a green technology due to the use of non-toxic and easily removable CO₂.[18]

Protocol:

  • Sample Loading: The powdered plant material is packed into an extraction vessel.

  • Supercritical Fluid Introduction: CO₂ is pumped into the vessel and brought to its supercritical state (above 31°C and 74 bar).[16]

  • Extraction and Parameter Optimization:

    • Pressure and Temperature: These are the primary parameters for controlling the selectivity of the extraction.[17]

    • Co-solvent: A polar co-solvent like ethanol may be added to the CO₂ to enhance the extraction of more polar compounds like alkaloids.[19]

    • Flow Rate: The flow rate of the supercritical fluid affects the extraction kinetics.

  • Separation and Collection: The supercritical fluid containing the extracted compounds is passed into a separator where the pressure is reduced. This causes the CO₂ to return to a gaseous state, and the extracted compounds precipitate for collection.[17]

Workflow for Supercritical Fluid Extraction:

start Powdered Plant Material loading Load into Extraction Vessel start->loading extraction Supercritical CO₂ Extraction (with co-solvent if needed) loading->extraction separation Depressurization in Separator extraction->separation collection Collection of Precipitated Extract separation->collection co2_recycle CO₂ Recycling separation->co2_recycle final_product Crude Gelsemine Extract collection->final_product

Caption: General workflow for supercritical fluid extraction of gelsemine.

Quantitative Data Summary

The yield of gelsemine can vary significantly depending on the plant part and the extraction method used. The following table summarizes some reported quantitative data.

Plant PartExtraction MethodSolventGelsemine Content (µg/g)Reference
LeavesUltrasound/Microwave-Assisted80% Ethanol122.4[10]
StemsUltrasound/Microwave-Assisted80% EthanolNot specified, but lower than leaves and roots[20]
RootsUltrasound/Microwave-Assisted80% EthanolNot specified, but generally higher than stems and leaves[20]
RootCold Alcoholic ExtractionRectified Spirit0.13% (1300 µg/g)[6]

Purification and Analysis

Following initial extraction, the crude extract typically contains a mixture of alkaloids and other phytochemicals. Further purification is necessary to isolate gelsemine.

Purification:

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that is effective for separating complex mixtures of natural products.[7]

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): This technique is used for the final purification of gelsemine to a high degree of purity, often using a C18 reverse-phase column.[7]

Analysis and Quantification:

The purity and concentration of gelsemine in the extracts are typically determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): A common method for the quantification of gelsemine.[20][21][22] Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of methanol (B129727) and water with an acid modifier like formic acid.[15][23]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the identification and quantification of gelsemine, especially at low concentrations.[3][15]

Typical HPLC-MS/MS Parameters:

ParameterValueReference
ColumnUPLC BEH C18[15][23]
Mobile PhaseGradient of Methanol and Water (with 0.1% Formic Acid)[15][23]
Flow Rate0.3 mL/min[15][23]
DetectionTriple Quadrupole ESI-MS/MS (Positive Ion Mode)[15][23]
Linearity Range0.1 - 25 µg/mL[15][23]
Limit of Quantification (LOQ)25 - 50 ng/mL[15][23]

Conclusion

The extraction of gelsemine from Gelsemium species can be accomplished through various techniques, each with its own advantages and disadvantages. Conventional solvent extraction with acid-base partitioning is a robust and well-established method. Modern techniques such as UAE and MAE offer significant improvements in terms of speed and efficiency. SFE provides a green and highly selective alternative. The choice of method should be guided by the specific research or production goals, taking into account factors like yield, purity requirements, and available resources. Subsequent purification and analytical validation are critical steps to ensure the quality of the final gelsemine product.

References

Application Notes and Protocols for the Analytical Detection and Quantification of Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsemine (B155926) is a highly toxic indole (B1671886) alkaloid found in plants of the Gelsemium genus. Its potent physiological effects necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices, including plant materials, biological fluids, and tissues. These application notes provide detailed protocols for the analysis of gelsemine using state-of-the-art chromatographic techniques and an overview of the potential development of immunoassays. Additionally, the primary signaling pathway of gelsemine is illustrated to provide a better understanding of its mechanism of action.

Chromatographic Methods for Gelsemine Analysis

High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for the determination of gelsemine. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on gelsemine analysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MatrixSample PreparationLOQLinearity RangeRecovery (%)Reference
Rat Plasma & TissuesAcetonitrile (B52724) precipitation1.0 ng/mL1-500 ng/mL>85%[1]
Biological Samples (Blood, Urine, Liver)Ethyl acetate (B1210297) extraction0.1 ng/mL (blood/urine), 0.1 ng/g (liver)>0.995 (correlation coefficient)61.9-114.6[2][3][4]
Human HairMethanol (B129727) extraction with cryogenic grinding2-10 pg/mgup to 1000 pg/mg79.3-103.5[2]
Rat PlasmaMethanol precipitationNot Specified1-100 ng/mL60.32-105.32[5]
HoneySolid Phase Extraction (SPE)5 ng/g5-1000 ng/g81-94.2[6][7][8]
Plant Material (G. elegans)Not Specified10 ng/mL10-500 ng/mLNot Specified[9]

Table 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods

MatrixSample PreparationLOQLinearity RangeRecovery (%)Reference
Human PlasmaSolid Phase Extraction (SPE)0.05 mg/L0.05-50 mg/L>88.5[10][11]
Plant Material (G. elegans)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MatrixSample PreparationRetention TimeIdentificationReference
Gelsemium elegansSolid Phase Extraction (SPE)17 minNIST 08 library match (93.8%)[13][14]

Experimental Protocols

Protocol 1: Quantification of Gelsemine in Biological Fluids by LC-MS/MS

This protocol is adapted from methods for the analysis of gelsemine in plasma, urine, and tissue homogenates.[2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of the biological sample (plasma, urine, or homogenized tissue), add a suitable internal standard (e.g., strychnine).

  • Add 100 µL of 1% sodium hydroxide (B78521) solution and vortex.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity HPLC or equivalent.[9]

  • Column: ZORBAX SB-C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[2][3]

  • Mobile Phase: Gradient elution with A) 20 mmol/L ammonium (B1175870) acetate with 0.1% formic acid and 5% acetonitrile in water, and B) Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10 µL.[9]

  • MS System: Agilent 6460 MS/MS or equivalent triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Gelsemine: m/z 323.2 → 70.5[1]

    • Internal Standard (Strychnine): m/z 335.2 → 144.1 (example)

Protocol 2: Analysis of Gelsemine in Plant Material by GC-MS

This protocol is based on a method for the analysis of gelsemine in Gelsemium elegans.[14]

1. Sample Preparation (Solid Phase Extraction)

  • Weigh 2 g of pulverized plant material into a flask.

  • Add 5 mL of 12% carbonic acid and 5 mL of 2% acetic acid.

  • Ultrasonically extract for 12 minutes and filter.

  • Load the filtrate onto a pre-conditioned PCX solid-phase extraction cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the alkaloids with a suitable solvent (e.g., methanol containing ammonia).

  • Evaporate the eluate to dryness and reconstitute in a small volume of a suitable solvent for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Agilent 5975C or equivalent.

  • Ion Source: Electron Ionization (EI), 70 eV.[14]

  • Ion Source Temperature: 200°C.[14]

  • Mass Range: m/z 30-350.[14]

  • Data Acquisition: Full scan mode.

Immunoassays for Gelsemine Detection

Currently, there are no commercially available ELISA kits or widely established immunoassay protocols specifically for the detection of gelsemine. The development of such an assay would require the production of specific antibodies against gelsemine. As a small molecule, gelsemine would first need to be conjugated to a carrier protein to become immunogenic.

General Workflow for Developing a Competitive ELISA for Gelsemine:

  • Hapten Synthesis: Chemically modify gelsemine to introduce a functional group for conjugation to a carrier protein.

  • Immunogen Preparation: Conjugate the gelsemine hapten to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies.

  • Assay Development:

    • Coat a microtiter plate with a gelsemine-protein conjugate (coating antigen).

    • In the wells, compete the anti-gelsemine antibody with either the gelsemine standard or the sample.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate to produce a colorimetric signal that is inversely proportional to the concentration of gelsemine in the sample.

Visualizations

Signaling Pathway of Gelsemine

Gelsemine primarily acts as an agonist at glycine (B1666218) receptors (GlyRs), which are inhibitory neurotransmitter-gated ion channels in the central nervous system.[1][13][14] It shows a preference for the α3 subtype of GlyRs.[2][7] This interaction leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibitory effects, which are thought to underlie both its therapeutic (analgesic, anxiolytic) and toxic effects.[1][3][13]

Gelsemine_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles Synaptic_Cleft Synaptic Cleft Glycine_Vesicle->Synaptic_Cleft Release GlyR Glycine Receptor (GlyR) (α3 subtype) Cl_channel Chloride (Cl⁻) Channel GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Cl⁻ Influx Inhibition Neuronal Inhibition (Analgesia, Anxiolysis, Toxicity) Hyperpolarization->Inhibition Leads to Gelsemine Gelsemine Gelsemine->GlyR Binds (Agonist) Glycine Glycine Glycine->GlyR Binds

Caption: Signaling pathway of gelsemine at the glycine receptor.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantification of gelsemine in biological samples using LC-MS/MS.

LCMSMS_Workflow Sample Biological Sample (Plasma, Urine, Tissue) IS Add Internal Standard Sample->IS Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Caption: Workflow for gelsemine analysis by LC-MS/MS.

Logical Relationship for Immunoassay Development

This diagram outlines the necessary steps for creating a competitive immunoassay for gelsemine detection.

Immunoassay_Development Gelsemine Gelsemine (Small Molecule) Hapten Hapten Synthesis Gelsemine->Hapten Conjugation Conjugation to Carrier Protein (e.g., BSA) Hapten->Conjugation Immunogen Immunogen Conjugation->Immunogen Immunization Immunization of Animal Immunogen->Immunization Antibody Produce Anti-Gelsemine Antibodies Immunization->Antibody ELISA Develop Competitive ELISA Antibody->ELISA Detection Gelsemine Detection ELISA->Detection

Caption: Logical steps for developing a gelsemine immunoassay.

References

Application Note: Quantification of Gelsemine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of gelsemine (B155926) in various biological matrices, such as plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations involving this potent neurotoxin. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, a summary of reported quantitative performance data is presented to aid in method evaluation.

Introduction

Gelsemine is a highly toxic indole (B1671886) alkaloid found in plants of the Gelsemium genus. Its potent neurological effects necessitate reliable and sensitive analytical methods for its detection and quantification in biological samples. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and wide dynamic range. This document outlines a generalized yet detailed protocol based on various validated methods for the analysis of gelsemine, providing researchers, scientists, and drug development professionals with a robust starting point for their applications.

Experimental Protocols

Materials and Reagents
  • Standards: Gelsemine certified reference material, Internal Standard (IS) such as strychnine, berberine, or dendrobine.[1][2][3]

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (B1210297) (EtOAc) - all LC-MS grade.

  • Reagents: Ammonium (B1175870) acetate, Sodium hydroxide (B78521), Ultrapure water.

  • Biological Matrices: Plasma, urine, tissue homogenates.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and enriching the analyte. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (for Plasma/Blood): [4][5][6]

  • To 50-100 µL of plasma or whole blood, add a 3-fold volume of cold acetonitrile (containing the internal standard). For instance, to 50 µL of plasma, add 150 µL of acetonitrile with IS.[6]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Carefully collect the supernatant and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

b) Liquid-Liquid Extraction (for Urine/Tissue Homogenates): [1]

  • To 1 mL of urine or tissue homogenate, add the internal standard.

  • Alkalinize the sample by adding a small volume of 1% sodium hydroxide solution.[1]

  • Add 3-5 mL of ethyl acetate and vortex for 5-10 minutes.[1]

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

a) Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC® BEH C18, 3.0 × 50 mm, 1.7 µm or ZORBAX SB-C₁₈, 150 mm×2.1 mm, 5 μm).[1][5]

  • Mobile Phase A: 0.1% Formic acid in water or 20 mmol/L ammonium acetate with 0.1% formic acid.[1][5]

  • Mobile Phase B: Acetonitrile or Methanol.[5]

  • Flow Rate: 0.2 - 0.4 mL/min.[4][5]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute gelsemine and other analytes, followed by a re-equilibration step.

  • Column Temperature: 30 - 40°C.[6][7]

b) Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Gelsemine: The precursor ion is typically m/z 323.1 or 323.2. Common product ions are m/z 236.1 and 70.5.[3][6]

    • The specific cone voltage and collision energy should be optimized for the instrument in use.

  • Instrument Parameters:

    • Capillary Voltage: ~3.0 kV.[7]

    • Source Temperature: ~150°C.[6]

    • Desolvation Temperature: ~350-450°C.[6][7]

    • Gas Flow Rates (Desolvation and Cone): These should be optimized for the specific instrument and mobile phase flow rate.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of various published LC-MS/MS methods for gelsemine analysis.

Biological MatrixSample PreparationLOQLinearity RangeRecovery (%)Reference
Porcine PlasmaProtein Precipitation0.2 µg/L0.1 - 200 µg/L82.68 - 100.35[4]
Rat PlasmaProtein Precipitation0.2 ng/mL0.2 - 100 ng/mLNot Reported[2][5]
Rat Plasma & TissuesProtein Precipitation1.0 ng/mL1 - 500 ng/mLNot Reported[3]
Human HairMethanol Extraction2 - 10 pg/mgLOQ - 1000 pg/mg79.3 - 103.5[8][9]
Blood, Urine, LiverLiquid-Liquid Extraction0.1 ng/mL (blood, urine), 0.1 ng/g (liver)Not specified, r > 0.99561.9 - 114.6[1]
Human UrineSolvent Extraction0.5 ng/mL (LOD)1.0 - 150 ng/mL68[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Supernatant Collection Centrifugation->Collection Evaporation Evaporation (if LLE) Collection->Evaporation Injection Injection Collection->Injection Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of gelsemine.

validation_process cluster_validation Method Validation Parameters MethodDevelopment Method Development Selectivity Selectivity MethodDevelopment->Selectivity Linearity Linearity & Range MethodDevelopment->Linearity LOQ Limit of Quantification MethodDevelopment->LOQ Accuracy Accuracy MethodDevelopment->Accuracy Precision Precision (Intra- & Inter-day) MethodDevelopment->Precision Recovery Extraction Recovery MethodDevelopment->Recovery MatrixEffect Matrix Effect MethodDevelopment->MatrixEffect Stability Stability MethodDevelopment->Stability ValidatedMethod Validated Bioanalytical Method Selectivity->ValidatedMethod Linearity->ValidatedMethod LOQ->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Recovery->ValidatedMethod MatrixEffect->ValidatedMethod Stability->ValidatedMethod

Caption: Logical relationship of a bioanalytical method validation process.

References

Application Notes and Protocols for In Vivo Administration of Gelsemine in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of gelsemine (B155926) in rodent models for studying its therapeutic potential and toxicological profile. The protocols are compiled from various scientific studies and are intended to serve as a detailed guide for researchers.

Introduction

Gelsemine is a potent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] It is a highly toxic compound that acts as a paralytic agent.[1] Despite its toxicity, recent pharmacological research has highlighted its potential therapeutic benefits, including anxiolytic, analgesic, and anti-inflammatory effects.[2][3][4][5][6] Gelsemine primarily acts as an agonist of the glycine (B1666218) receptor (GlyR), leading to inhibitory postsynaptic potentials in neurons.[1] This document outlines detailed protocols for the preparation and administration of gelsemine in rodent studies, summarizes quantitative data from various experimental models, and visualizes its known signaling pathways.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and key findings from in vivo rodent studies with gelsemine.

Table 1: Toxicity Data for Gelsemine in Rodents

Rodent SpeciesAdministration RouteLD50 / LDLoReference
MouseIntraperitoneal56 mg/kg (LD50)[1]
MouseIntravenous0.1-0.12 mg/kg (LDLo)[1]
RatIntravenous0.1 mg/kg (for 11 Gelsemium alkaloids)[7]

LD50: Median lethal dose; LDLo: Lowest lethal dose

Table 2: Effective Doses of Gelsemine in Rodent Models

Research AreaRodent ModelAdministration RouteEffective Dose RangeObserved EffectsReference
Anxiety Rat (Elevated Plus-Maze)Intraperitoneal10⁻¹⁰ to 10⁻⁶ M (daily for 7 days)Anxiolytic effects[2][8]
Anxiety Mouse (CUMS model)Intraperitoneal0.4, 2, 10 mg/kgAlleviation of anxiety-like behaviors[6][9]
Neuropathic Pain Mouse (Partial Sciatic Nerve Ligation)Intraperitoneal1, 2, 4 mg/kgIncreased mechanical threshold and thermal latency[5]
Neuropathic Pain & Sleep Disturbance Mouse (Partial Sciatic Nerve Ligation)Intraperitoneal2, 4 mg/kgAlleviation of neuropathic pain and improved NREM sleep[3][10]
Inflammation Mouse (CUMS model)Intraperitoneal2, 10 mg/kgDecreased pro-inflammatory cytokines (IL-1β, IL-6)[6][9]
Inflammatory Pain Mouse (Acetic Acid-Induced Writhing & Formalin Test)Subcutaneous7.4 - 10.4 µg/kg (ED50 for gelsenicine)Analgesic effects[11]

CUMS: Chronic Unpredictable Mild Stress; NREM: Non-Rapid Eye Movement

Table 3: Pharmacokinetic Parameters of Gelsemine Alkaloids in Rats

Alkaloid TypeAdministration RouteDoseKey FindingsReference
Gelsemium elegans extractOral Gavage0.1 g/kgTmax generally < 0.5 h; T1/2 > 3 h. Female rats showed higher absorption and exposure.[12][13]
11 Gelsemium alkaloidsIntravenous0.1 mg/kgProvided basis for pharmacology and toxicology.[7]

Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life

Experimental Protocols

3.1. Preparation of Gelsemine Solution

Materials:

  • Gelsemine hydrochloride (purity > 99%)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the rodents, calculate the required concentration of the gelsemine solution.

  • Weigh the gelsemine: Accurately weigh the required amount of gelsemine hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolve in vehicle: Add the appropriate volume of sterile saline to the tube.

  • Vortex: Vortex the solution until the gelsemine is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.

  • Sterile filter: For intravenous or intraperitoneal injections, filter the solution through a 0.22 µm sterile filter to ensure sterility.

  • Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C, but freeze-thaw cycles should be avoided. The stability of the solution under specific storage conditions should be validated.

3.2. Administration of Gelsemine

3.2.1. Intraperitoneal (i.p.) Injection in Mice for Neuropathic Pain Studies [5]

Model: Partial Sciatic Nerve Ligation (PSNL) Animals: Male ICR mice (20-25 g) Procedure:

  • Induce neuropathic pain using the PSNL model and allow for a 7-day recovery period.[5]

  • Administer gelsemine (1, 2, or 4 mg/kg) or vehicle (saline) via intraperitoneal injection.

  • Assess mechanical allodynia and thermal hyperalgesia at various time points post-injection (e.g., 1, 2, 4, and 6 hours).[5]

  • For sleep disturbance studies, administer gelsemine (4 mg/kg) at a specific time (e.g., 6:30 AM) and perform EEG/EMG recordings.[3]

3.2.2. Intraperitoneal (i.p.) Injection in Rats for Anxiety Studies [2][8]

Model: Elevated Plus-Maze (EPM) Animals: Male Wistar rats (200-250 g) Procedure:

  • Acclimatize rats to the housing conditions for at least one week.

  • Administer gelsemine (10⁻¹⁴, 10⁻¹⁰, or 10⁻⁶ M in a 500 µl volume) or control solution intraperitoneally daily for 7 consecutive days.[2][8]

  • On the final day of treatment, conduct the Elevated Plus-Maze test to assess anxiety-like behavior.

  • Record parameters such as the number of entries into and the time spent in the open and closed arms.[2][8]

3.2.3. Oral Gavage (i.g.) Administration in Rats for Pharmacokinetic Studies [12]

Animals: Female Sprague-Dawley rats Procedure:

  • Fast the rats overnight with free access to water.

  • Administer a single dose of Gelsemium elegans powder (containing gelsemine) at 0.1 g/kg via oral gavage.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated HPLC-MS/MS method to determine the concentration of gelsemine and its metabolites.[12]

Signaling Pathways and Experimental Workflows

4.1. Gelsemine's Anxiolytic and Anti-inflammatory Signaling Pathway

Gelsemine has been shown to modulate the NLRP3 inflammasome and CREB/BDNF pathways, contributing to its anxiolytic and anti-inflammatory effects, particularly in models of chronic stress.[6][9]

Gelsemine_Anxiolytic_Pathway Stress Chronic Stress NLRP3 NLRP3 Inflammasome Activation Stress->NLRP3 CREB_BDNF CREB/BDNF Pathway Dysregulation Stress->CREB_BDNF Gelsemine Gelsemine Gelsemine->NLRP3 Inhibits Gelsemine->CREB_BDNF Modulates Neuron Neuronal Protection Gelsemine->Neuron Inflammation Neuroinflammation (↑ IL-1β, ↑ IL-6) NLRP3->Inflammation NLRP3->Inflammation Anxiety Anxiety-like Behaviors Inflammation->Anxiety CREB_BDNF->Anxiety CREB_BDNF->Neuron

Caption: Gelsemine's modulation of NLRP3 and CREB/BDNF pathways.

4.2. Experimental Workflow for In Vivo Rodent Study

The following diagram illustrates a typical experimental workflow for evaluating the effects of gelsemine in a rodent model.

Experimental_Workflow start Animal Acclimatization model Disease Model Induction (e.g., PSNL, CUMS) start->model grouping Random Group Assignment (Vehicle, Gelsemine Doses) model->grouping admin Gelsemine Administration (e.g., i.p., i.g.) grouping->admin behavior Behavioral Testing (e.g., EPM, Von Frey) admin->behavior sampling Sample Collection (Blood, Brain Tissue) behavior->sampling analysis Data Analysis (Biochemical, Histological) sampling->analysis end Results & Conclusion analysis->end

Caption: General experimental workflow for gelsemine studies in rodents.

Safety Precautions

Gelsemine is a highly toxic substance and must be handled with extreme care.[1]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a fume hood to avoid inhalation.

  • Be aware of the potential for skin irritation from the sap of Gelsemium plants.[1]

  • In case of accidental exposure, seek immediate medical attention.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Conclusion

The administration of gelsemine in rodent models is a valuable tool for investigating its pharmacological properties. The protocols and data presented here provide a foundation for designing and conducting in vivo studies to explore the therapeutic potential of this complex alkaloid. Researchers should carefully consider the dose, administration route, and specific experimental model to achieve reliable and reproducible results while adhering to strict safety protocols.

References

Application Notes and Protocols for In Vitro Neuronal Cell Culture Assays Using Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemine (B155926), a principal indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in neuroscience research.[1] Traditionally known for its high toxicity, recent studies have revealed its potent neuroprotective, anti-inflammatory, and analgesic properties at sub-toxic concentrations.[2][3] In vitro neuronal cell culture assays are crucial for elucidating the mechanisms of action of gelsemine and evaluating its therapeutic potential. These application notes provide detailed protocols for key in vitro assays to study the effects of gelsemine on neuronal cells.

Gelsemine's primary mechanism of action involves its activity as an agonist at glycine (B1666218) receptors (GlyR), where it can modulate neuronal inhibition.[1][4] It also exhibits effects on GABA-A receptors.[5] Furthermore, gelsemine has been shown to exert neuroprotective effects by mitigating neuroinflammation through the modulation of signaling pathways such as JAK-STAT and activating the Nrf2/HO-1 antioxidant response.[6][7]

This document offers a comprehensive guide to utilizing gelsemine in various neuronal cell culture assays, including methodologies for assessing cell viability, neurite outgrowth, and apoptosis. Additionally, it provides insights into investigating the signaling pathways affected by gelsemine.

Data Presentation: Quantitative Summary of Gelsemine's In Vitro Effects

The following tables summarize key quantitative data for the in vitro application of gelsemine in neuronal cell culture assays.

ParameterCell Line/SystemValueReference
IC50
Glycine Receptor (α2 and α3 subunits)RecombinantInhibition[5]
Spinal Glycine ReceptorsRat Spinal Cord Homogenates~42 µM (Inhibition)[8]
GABA-A ReceptorRecombinant170.8 µM (Inhibition)[5]
CytotoxicityPC12 cells31.59 µM[9]
EC50
Glycine Receptor (α1 subunit)RecombinantPotentiation at 10-50 µM[5]
Effective Concentration Ranges
NeuroprotectionHippocampal Neurons (against Aβ-TG2 aggregates)50 µM[10]
Anti-inflammatory (inhibition of pro-inflammatory cytokines)BV2 microgliaNot specified[11]
Gene Expression ModulationSH-SY5Y cells6.5 x 10-9 M[12]
Neurite Outgrowth PromotionSH-SY5Y cellsLow dilutions (3C and 5C)[13][14]

Note: The effects of gelsemine can be complex and biphasic, with low concentrations sometimes producing different effects than high concentrations. It is crucial to perform dose-response studies to determine the optimal concentration for a specific cell type and experimental endpoint.

Experimental Protocols

Cell Culture of Neuronal Cell Lines

a. SH-SY5Y Human Neuroblastoma Cells

SH-SY5Y cells are a commonly used human cell line in neuroscience research as they can be differentiated into a mature neuronal phenotype.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM): Ham's F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculture: Passage cells at approximately 80% confluency. Wash with PBS, detach with trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for replating.[7]

b. BV2 Murine Microglial Cells

BV2 cells are an immortalized murine microglia cell line widely used to study neuroinflammation.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% GlutaMAX, and 1% antibiotic-antimycotic solution.[1]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach using a cell scraper or trypsin, and split as required.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[10]

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[15]

    • Treat the cells with various concentrations of gelsemine (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO, typically <0.1%). Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This assay is used to assess the effects of compounds on the formation and extension of neurites, a critical process in neuronal development and regeneration.

  • Principle: Neuronal cells are cultured and treated with the test compound. The extent of neurite growth is then visualized and quantified.

  • Protocol:

    • Seed SH-SY5Y cells on a poly-D-lysine or laminin-coated 24-well plate or chamber slides.

    • To induce differentiation and neurite outgrowth, the growth medium can be replaced with a low-serum medium (e.g., 1% FBS) containing retinoic acid (e.g., 10 µM).

    • Treat the differentiating cells with various concentrations of gelsemine or a vehicle control. A positive control such as Nerve Growth Factor (NGF) can be used.[13]

    • Incubate the cells for a period of 3 to 5 days, allowing for neurite extension.[13]

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

    • Capture images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[16]

  • Protocol:

    • Culture neuronal cells on coverslips or in a multi-well plate and treat with gelsemine or a control substance to induce or inhibit apoptosis. A known apoptosis inducer like staurosporine (B1682477) can be used as a positive control.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[16]

    • Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[16]

    • Wash the cells again with PBS.

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions of a commercial kit.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a dark, humidified chamber.[17]

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Signaling Pathway Analysis

Gelsemine has been shown to modulate key signaling pathways involved in neuroinflammation and cellular defense. Below are diagrams and descriptions of these pathways.

JAK-STAT Signaling Pathway

Gelsemine has been observed to inhibit the JAK-STAT pathway, which is often activated during neuroinflammation.[6] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active dimer) Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene 5. Gene Transcription Gelsemine Gelsemine Gelsemine->JAK Inhibition

Caption: Gelsemine's inhibition of the JAK-STAT signaling pathway.

Nrf2/HO-1 Signaling Pathway

Gelsemine can activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[7] This activation leads to the production of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.

Nrf2_HO1_Pathway Gelsemine Gelsemine Keap1 Keap1 Gelsemine->Keap1 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces dissociation Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Bound in cytoplasm Nrf2_active Nrf2 (active) Proteasome Proteasomal Degradation Nrf2_inactive->Proteasome Ubiquitination & Degradation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding Gene Antioxidant Gene Transcription (e.g., HO-1) ARE->Gene

Caption: Gelsemine's activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow for Investigating Gelsemine's Neuroprotective Effects

The following diagram illustrates a logical workflow for characterizing the neuroprotective properties of gelsemine in vitro.

Experimental_Workflow Start Start: Hypothesis (Gelsemine is neuroprotective) CellCulture 1. Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Start->CellCulture DoseResponse 2. Dose-Response & Cytotoxicity (MTT Assay) CellCulture->DoseResponse NeurotoxicityModel 3. Induce Neuronal Injury (e.g., Oxidative Stress, Aβ) DoseResponse->NeurotoxicityModel Determine non-toxic concentration range GelsemineTreatment 4. Treat with Non-toxic Concentrations of Gelsemine NeurotoxicityModel->GelsemineTreatment ViabilityAssay 5. Assess Neuroprotection (Cell Viability Assay) GelsemineTreatment->ViabilityAssay ApoptosisAssay 6. Analyze Apoptosis (TUNEL Assay) GelsemineTreatment->ApoptosisAssay NeuriteAssay 7. Evaluate Neurite Integrity (Neurite Outgrowth Assay) GelsemineTreatment->NeuriteAssay SignalingAnalysis 8. Investigate Mechanism (Western Blot, qPCR for JAK/STAT, Nrf2/HO-1) ViabilityAssay->SignalingAnalysis If neuroprotective ApoptosisAssay->SignalingAnalysis If anti-apoptotic NeuriteAssay->SignalingAnalysis If neurite-protective Conclusion Conclusion: Characterize Neuroprotective Profile of Gelsemine SignalingAnalysis->Conclusion

Caption: A suggested experimental workflow for studying gelsemine.

References

Application Notes and Protocols for Computational and Molecular Docking Studies of Gelsemine Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the computational and molecular docking studies of gelsemine (B155926), a major alkaloid from the Gelsemium genus. The accompanying protocols offer detailed, step-by-step guidance for researchers to conduct similar in silico investigations into the binding of gelsemine to its primary neurological targets.

Application Notes

Gelsemine, a monoterpenoid indole (B1671886) alkaloid, has garnered significant interest for its potential therapeutic applications, including anxiolytic, analgesic, and anti-inflammatory effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for drug development. Computational and molecular docking studies have been instrumental in elucidating the binding of gelsemine to its principal targets in the central nervous system: the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A receptor (GABAAR).[1][3][4]

Key Findings from In Silico Studies:
  • Primary Targets: Gelsemine has been shown to interact with both GlyR and GABAAR, which are critical inhibitory neurotransmitter receptors.[1][3]

  • Binding Sites:

    • Glycine Receptor (GlyR): Molecular docking studies consistently show that gelsemine binds to the orthosteric site of the GlyR, the same site as the endogenous ligand glycine and the antagonist strychnine.[5][6] This interaction is believed to be responsible for the low-toxicity pharmacological effects of gelsemine.[1][4] Mutagenesis studies have identified the residue F63 in the α-subunit of the GlyR as a key component in this interaction.[1][7]

    • GABAA Receptor (GABAAR): Gelsemine, along with other Gelsemium alkaloids, targets the transmembrane domain at the β+/α− interface of the GABAAR.[1][4]

  • Binding Affinity: Molecular docking and molecular dynamics simulations, coupled with binding free energy calculations (MM/PBSA), have been used to quantify the binding affinity of gelsemine to its targets. These studies generally indicate a more favorable binding energy for GlyR compared to GABAAR, suggesting GlyR as the primary target for its therapeutic actions.[8]

Data Presentation

The following tables summarize the quantitative data from various computational and experimental studies on gelsemine binding.

Target ReceptorLigandMethodDocking Score (kcal/mol)Binding Free Energy (ΔGbind) (kcal/mol)Key Interacting ResiduesReference
Glycine Receptor (α1)GelsemineMolecular Docking-11.95 to -4.63 (closed state)-45.73F63[1][5][7]
GABAA ReceptorGelsemineMolecular DockingNot specified-35.21 (Site 2), -41.87 (Site 3)Not specified[1][8]
Target ReceptorLigandExperimental MethodIC50 / EC50 (µM)Reference
Glycine Receptor (α1)GelsemineElectrophysiology10.36[1]
GABAA ReceptorGelsemineElectrophysiology170.8[1]
Native Glycine ReceptorsGelsemineRadioligand Binding Assay~40[3]

Experimental Protocols

These protocols provide a detailed methodology for performing molecular docking and molecular dynamics simulations to study the binding of gelsemine to its target receptors.

Protocol 1: Molecular Docking of Gelsemine with the Glycine Receptor

This protocol outlines the steps for performing a rigid receptor, flexible ligand docking of gelsemine to the human glycine receptor α1 subunit.

1. Software and Prerequisites:

  • Molecular graphics visualization software (e.g., UCSF Chimera, PyMOL)

  • Molecular docking software (e.g., AutoDock Vina)

  • A high-performance computing environment is recommended.

2. Receptor Preparation:

  • Obtain Receptor Structure: Download the crystal structure of the human glycine receptor α1 (e.g., PDB ID: 5CFB) from the Protein Data Bank.

  • Clean the Structure:

    • Open the PDB file in UCSF Chimera.

    • Remove all water molecules, ions, and co-crystallized ligands.

    • Inspect the protein for missing residues or side chains. If necessary, use a tool like Modeller to build the missing segments.

  • Add Hydrogens and Charges:

    • Use the "Dock Prep" tool in Chimera or a similar utility to add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Define the Binding Site:

    • Identify the orthosteric binding site based on literature or by aligning with a co-crystallized ligand-bound structure.

    • Define a grid box that encompasses the entire binding site with a buffer of at least 10 Å in each dimension.

  • Save the Prepared Receptor: Save the prepared receptor in the PDBQT format required by AutoDock Vina.

3. Ligand Preparation:

  • Obtain Ligand Structure: Obtain the 3D structure of gelsemine in SDF or MOL2 format from a chemical database like PubChem (CID: 441063).

  • Add Hydrogens and Charges:

    • Open the ligand file in a molecular editor or UCSF Chimera.

    • Add hydrogens and assign Gasteiger charges.

  • Set Torsional Degrees of Freedom:

    • Define the rotatable bonds in the gelsemine molecule to allow for conformational flexibility during docking.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

4. Running the Docking Simulation:

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Execute AutoDock Vina: Run the docking simulation from the command line:

  • Analyze Results:

    • The output file (usually in PDBQT format) will contain the predicted binding poses of gelsemine ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program to analyze the interactions with the receptor's amino acid residues.

Protocol 2: Molecular Dynamics Simulation of the Gelsemine-GlyR Complex

This protocol describes how to perform a molecular dynamics (MD) simulation of the docked gelsemine-GlyR complex using GROMACS.

1. Software and Prerequisites:

  • GROMACS simulation package

  • A robust force field (e.g., CHARMM36m for protein, CGenFF for the ligand)

  • A Linux-based operating system and access to a high-performance computing cluster.

2. System Preparation:

  • Prepare the Complex: Use the best-ranked docked pose from Protocol 1 as the starting structure.

  • Generate Ligand Topology: Use a tool like the CGenFF server to generate the topology and parameter files for gelsemine.

  • Choose a Force Field: Select an appropriate force field for the protein (e.g., CHARMM36m).

  • Create the Simulation Box:

    • Use gmx editconf to create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

  • Solvate the System:

    • Fill the simulation box with water molecules (e.g., TIP3P water model) using gmx solvate.

  • Add Ions:

    • Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength (e.g., 0.15 M).

3. Simulation Procedure:

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove steric clashes. Use an .mdp file with parameters for energy minimization.

  • NVT Equilibration (Constant Number of Particles, Volume, and Temperature):

    • Equilibrate the system at a constant temperature (e.g., 300 K) for a short duration (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to relax around the complex.

  • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature):

    • Equilibrate the system at constant temperature (300 K) and pressure (1 bar) for a longer duration (e.g., 5-10 ns), gradually releasing the position restraints. This ensures the system reaches the correct density.

  • Production MD Run:

    • Run the production simulation for a desired length of time (e.g., 100-200 ns) without any restraints.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (RMSD, RMSF), ligand-protein interactions (hydrogen bonds, hydrophobic contacts), and conformational changes.

Protocol 3: Binding Free Energy Calculation using MM/PBSA

This protocol details the calculation of the binding free energy of the gelsemine-GlyR complex from the MD simulation trajectory using the g_mmpbsa tool.

1. Prerequisites:

  • A stable trajectory from the production MD run (Protocol 2).

  • The g_mmpbsa tool installed and configured.

2. Calculation Steps:

  • Prepare Input Files:

    • Create an index file (.ndx) that defines three groups: the protein, the ligand, and the complex.

    • Prepare a .tpr file for the complex.

  • Run g_mmpbsa:

    • Execute the g_mmpbsa command, providing the trajectory file (.xtc), the run input file (.tpr), the index file (.ndx), and specifying the protein and ligand groups.

    • The -pdie 2 flag sets the protein dielectric constant to 2, and -decomp enables the decomposition of the binding energy into contributions from individual residues.

  • Analyze the Output:

    • The output files will contain the calculated binding free energy (ΔGbind) and its components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).

    • The decomposition analysis will highlight the key residues contributing to the binding of gelsemine.

Visualizations

computational_workflow cluster_prep 1. System Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Analysis receptor Receptor Structure (PDB) prep_receptor Prepare Receptor (Add H, Assign Charges) receptor->prep_receptor ligand Ligand Structure (SDF/MOL2) prep_ligand Prepare Ligand (Add H, Assign Charges, Set Torsions) ligand->prep_ligand docking Molecular Docking (e.g., AutoDock Vina) prep_receptor->docking prep_ligand->docking poses Ranked Binding Poses docking->poses system_setup System Setup (Solvation, Ionization) poses->system_setup equilibration Equilibration (NVT, NPT) system_setup->equilibration production_md Production MD (e.g., GROMACS) equilibration->production_md trajectory MD Trajectory production_md->trajectory binding_energy Binding Free Energy Calculation (MM/PBSA) trajectory->binding_energy interaction_analysis Interaction Analysis trajectory->interaction_analysis results Binding Affinity & Key Residues binding_energy->results interaction_analysis->results

Caption: Computational workflow for studying gelsemine binding.

signaling_pathway cluster_glyr Glycine Receptor (GlyR) Modulation cluster_gabaar GABAA Receptor (GABAAR) Modulation gelsemine_glyr Gelsemine glyr Glycine Receptor (Orthosteric Site) gelsemine_glyr->glyr inhibition_glyr Modulation of Chloride Ion Influx glyr->inhibition_glyr cns_inhibition Enhanced CNS Inhibition inhibition_glyr->cns_inhibition anxiolytic_analgesic Anxiolytic & Analgesic Effects cns_inhibition->anxiolytic_analgesic gelsemine_gabaar Gelsemine gabaar GABAA Receptor (Transmembrane Site) gelsemine_gabaar->gabaar inhibition_gabaar Modulation of Chloride Ion Influx gabaar->inhibition_gabaar cns_inhibition2 CNS Inhibition inhibition_gabaar->cns_inhibition2

Caption: Gelsemine's proposed signaling pathways.

References

Application Notes and Protocols for Studying Gelsemine as a Glycine Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemine (B155926) is a natural alkaloid found in plants of the Gelsemium genus, which has been investigated for its potential therapeutic properties, including analgesic and anxiolytic effects.[1] The primary molecular target underlying these actions is believed to be the glycine (B1666218) receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[1][2][3] GlyRs, upon activation by glycine, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[4]

Gelsemine exhibits complex, subunit-specific modulatory effects on GlyRs. On the homomeric α1 GlyR, it displays a bell-shaped dose-response curve, potentiating glycine-evoked currents at lower concentrations (0.1 to 50 μM) and inhibiting them at higher concentrations (>100 μM).[1] In contrast, it acts as an inhibitor on homomeric α2 and α3 GlyRs in a concentration-dependent manner.[1][5] The presence of the β subunit can also alter the modulatory effect of gelsemine.[1] The mechanism of action appears to involve a modification of the apparent affinity for glycine and a change in the open probability of the ion channel, and these effects are independent of voltage.[1][3]

These application notes provide detailed protocols for investigating the effects of gelsemine on different GlyR subtypes using heterologous expression systems and electrophysiological techniques.

Data Presentation

The following tables summarize the quantitative data on the effects of gelsemine on various glycine receptor subtypes.

Table 1: Inhibitory Effects of Gelsemine on Glycine Receptors

Receptor SubtypeGelsemine ConcentrationEffectIC50 (µM)Reference
α1βConcentration-dependentInhibitionNot specified, but inhibition observed at 50 µM[1]
α2 (homomeric)Concentration-dependentInhibition~42.4 ± 4.4[1]
α3 (homomeric)Concentration-dependentInhibitionNot specified, similar profile to α2[1]
α1 (homomeric)> 100 µMInhibitionNot specified[1]
Spinal Cord NeuronsConcentration-dependentInhibition42.4 ± 4.4[1]
α1 (homomeric)Not specifiedInhibition10.36[6]

Table 2: Potentiating and Modulatory Effects of Gelsemine on Glycine Receptors

Receptor SubtypeGelsemine ConcentrationEffectEC50 ShiftChange in Open ProbabilityReference
α1 (homomeric)0.1 - 50 µMPotentiationLeftward shift of glycine dose-response curveIncreased[1]
α2 (homomeric)50 µMInhibitionRightward shift of glycine dose-response curveDecreased[1]
α3 (homomeric)50 µMInhibitionRightward shift of glycine dose-response curveDecreased[1]

Signaling Pathways and Experimental Workflows

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (α/β subunits) Glycine->GlyR Binds Gelsemine Gelsemine Gelsemine->GlyR Modulates Cl_ion Cl⁻ GlyR->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfection Transient Transfection with GlyR Subunit Plasmids Culture->Transfection Expression Allow 24-48h for Receptor Expression Transfection->Expression Patch Whole-Cell Patch-Clamp Expression->Patch Glycine_app Apply Glycine (EC10-EC20) Patch->Glycine_app Gelsemine_app Co-apply Glycine + various concentrations of Gelsemine Glycine_app->Gelsemine_app Record Record Glycine-evoked Currents Gelsemine_app->Record Analyze Analyze Current Amplitude and Kinetics Record->Analyze Dose_response Construct Dose-Response Curves Analyze->Dose_response Determine_params Determine IC50 / EC50 Dose_response->Determine_params

Gelsemine_Effects cluster_alpha1 α1 Homomeric GlyR cluster_alpha23 α2 & α3 Homomeric GlyRs Gelsemine Gelsemine Low_conc Low Concentration (0.1-50 µM) Gelsemine->Low_conc High_conc High Concentration (>100 µM) Gelsemine->High_conc Inhibition2 Concentration-Dependent Inhibition Gelsemine->Inhibition2 Potentiation Potentiation Low_conc->Potentiation Inhibition1 Inhibition High_conc->Inhibition1

Experimental Protocols

Protocol 1: HEK293 Cell Culture and Transient Transfection

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection with plasmids encoding glycine receptor subunits.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Plasmids encoding GlyR α and/or β subunits (e.g., in pcDNA3.1 vector)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • T-75 cell culture flasks

  • Incubator at 37°C, 5% CO₂

Procedure:

A. Cell Culture Maintenance:

  • Culture HEK293 cells in T-75 flasks with supplemented DMEM.

  • Passage cells when they reach 80-90% confluency (typically every 2-3 days).

  • To passage, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize trypsin with 7-8 mL of supplemented DMEM and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 split ratio.

B. Transient Transfection (per well of a 6-well plate):

  • The day before transfection, seed HEK293 cells into a 6-well plate at a density of 5 x 10⁵ cells per well in 2 mL of supplemented DMEM to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the following solutions in separate sterile tubes:

    • Tube A (DNA): Dilute 2.5 µg of total plasmid DNA (e.g., 0.5 µg for α subunit and 2.0 µg for β subunit for heteromeric expression) in 125 µL of Opti-MEM.

    • Tube B (Lipofectamine): Dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

  • Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the 250 µL DNA-lipid complex dropwise to the well containing the cells.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells for 24-48 hours before proceeding with electrophysiological recordings. For visualization of transfected cells, a co-transfection with a fluorescent protein (e.g., eGFP) is recommended.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of glycine-evoked currents from transfected HEK293 cells in the whole-cell patch-clamp configuration.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Microelectrode puller

  • Perfusion system

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Glycine stock solution (e.g., 100 mM in water)

  • Gelsemine stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries using a microelectrode puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the headstage of the micromanipulator.

  • Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Identify a transfected cell (e.g., by fluorescence if co-transfected with eGFP).

  • Approach the cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a sub-maximal concentration of glycine (e.g., EC₁₀-EC₂₀) using the perfusion system until a stable baseline current is achieved.

  • Co-apply the same concentration of glycine with varying concentrations of gelsemine.

  • Wash out the drugs with the external solution between applications.

  • Record the current responses using appropriate software.

  • To determine the effect on the glycine dose-response curve, apply a range of glycine concentrations in the absence and presence of a fixed concentration of gelsemine.

Protocol 3: Single-Channel Recording

This protocol outlines the recording of single GlyR channel activity in the outside-out patch configuration.

Materials:

  • Same as for whole-cell patch-clamp.

Procedure:

  • Obtain a whole-cell configuration as described in Protocol 2.

  • Slowly retract the pipette from the cell. The membrane will stretch and eventually detach from the cell, resealing to form a small vesicle at the pipette tip with the extracellular side of the membrane facing the bath solution (outside-out patch).

  • Move the patch to the outflow of a perfusion system for rapid solution exchange.

  • Apply a low concentration of glycine to the patch to elicit single-channel openings.

  • Record channel activity for several minutes to obtain sufficient data for analysis.

  • To study the effect of gelsemine, co-apply glycine with the desired concentration of gelsemine to the patch.

  • Analyze the single-channel recordings to determine the open probability (NPo), single-channel conductance, and open/closed dwell times.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is essential to adhere to all laboratory safety guidelines and regulations.

References

Application of Gelsemine in Neuroinflammation Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemine (B155926), a principal alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its potential therapeutic applications, particularly in the domain of neuroinflammation.[1] Neuroinflammation is a critical underlying factor in the pathogenesis of various neurological disorders, including ischemic stroke, Alzheimer's disease, and affective disorders. Gelsemine has demonstrated promising anti-inflammatory and neuroprotective effects in several preclinical research models.[2][3][4]

These application notes provide a comprehensive overview of the use of gelsemine in neuroinflammation research. They include a summary of its effects in various in vivo and in vitro models, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of gelsemine.

Data Presentation

In Vivo Studies: Gelsemine Dosage and Effects in Neuroinflammation Models
ModelSpeciesGelsemine DosageKey FindingsReference(s)
Aβ Oligomer-Induced Cognitive Impairment Mouse5-10 µg/kgAlleviated cognitive impairments; Prevented over-activation of microglia and astrocytes; Inhibited the over-expression of IL-1β, IL-6, and TNF-α.[2][5][6]
Chronic Unpredictable Mild Stress (CUMS) Mouse2.0-10 mg/kg (i.p.)Alleviated anxiety-like behaviors; Decreased levels of IL-1β and IL-6 in the hypothalamus and hippocampus.[4][7]
Ischemic Stroke (tMCAO) MouseNot SpecifiedImproved infarct volume and neurological function; Decreased over-activation of microglia and generation of inflammatory factors.[5]
Hypoxic-Ischemic Brain Injury Neonatal MouseNot SpecifiedReduced infarct volume, neuronal loss, and apoptosis; Improved spatial learning and memory; Inhibited elevated levels of TNF-α, IL-1β, and IL-6.[3]
In Vitro Studies: Gelsemine Concentration and Effects on Neural Cells
Cell ModelCell TypeGelsemine ConcentrationKey FindingsReference(s)
LPS or OGD-CM Stimulated Microglia BV2 cellsUp to 100 µMNo significant toxicity; Downregulated cell proliferation; Decreased the level of inflammatory factors.[5]
Oxygen-Glucose Deprivation (OGD) Primary Neurons, Astrocytes, BV2 cellsUp to 100 µMNo significant influence on cell viability.[5]
Conditioned Medium (CM) Stimulated Microglia MicrogliaNot SpecifiedDown-regulated phosphorylated STAT3 and phosphorylated JAK2.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Gelsemine

Gelsemine exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Diagrams illustrating these pathways are provided below.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Inflammatory_Genes Inflammatory Gene Transcription p-STAT3->Inflammatory_Genes Gelsemine Gelsemine Gelsemine->p-JAK2 Inhibition

Inhibition of the JAK2-STAT3 Signaling Pathway by Gelsemine.

Nrf2_HO1_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Gelsemine Gelsemine Gelsemine->Nrf2 Promotion of Translocation HO-1_Expression HO-1 Gene Expression ARE->HO-1_Expression

Activation of the Nrf2/HO-1 Pathway by Gelsemine.
General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of gelsemine on neuroinflammation in vivo.

Experimental_Workflow_In_Vivo Model_Induction Induce Neuroinflammation (e.g., MCAO, Aβ oligomer) Treatment Administer Gelsemine or Vehicle Model_Induction->Treatment Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral_Tests Tissue_Collection Collect Brain Tissue Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Assays (ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Staining (Nissl, IHC) Tissue_Collection->Histological_Analysis

In Vivo Experimental Workflow for Gelsemine Studies.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of focal cerebral ischemia, a common model to study the effects of gelsemine on stroke-induced neuroinflammation.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Gelsemine solution

  • Anesthesia (e.g., isoflurane)

  • 6-0 nylon monofilament with a rounded tip

  • Surgical instruments

  • Heating pad

Procedure:

  • Anesthetize the mouse with 2% isoflurane. Maintain anesthesia with 1.4% isoflurane.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA.

  • Introduce the 6-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Administer gelsemine or vehicle (e.g., intraperitoneally) 1 hour before the MCAO procedure.

  • After the desired occlusion period (e.g., 1-2 hours for transient MCAO), withdraw the filament to allow reperfusion.

  • Administer a second dose of gelsemine at the onset of reperfusion.

  • Suture the incision and allow the mouse to recover.

  • Monitor the animal for neurological deficits (e.g., using the Bederson score) at 24 hours post-MCAO.

  • At the end of the experiment, euthanize the mice and collect brain tissue for further analysis (e.g., infarct volume measurement, histology, and biochemical assays).

In Vivo Model: Aβ Oligomer-Induced Neuroinflammation

This model is used to investigate the effects of gelsemine on Alzheimer's disease-related neuroinflammation.

Materials:

  • Mice

  • Aβ1-42 peptide

  • Sterile PBS

  • Hamilton syringe

  • Stereotaxic apparatus

  • Gelsemine solution

Procedure:

  • Preparation of Aβ Oligomers: Dissolve Aβ1-42 peptide in sterile PBS to a final concentration. Incubate the solution at 4°C for 24 hours to allow for oligomer formation.

  • Anesthetize the mouse and place it in a stereotaxic apparatus.

  • Perform a craniotomy to expose the desired brain region (e.g., hippocampus).

  • Using a Hamilton syringe, slowly inject the prepared Aβ oligomers into the brain.

  • Gelsemine Treatment: Administer gelsemine (5-10 µg/kg) or vehicle daily for the desired treatment period.

  • After the treatment period, perform behavioral tests to assess cognitive function.

  • Euthanize the mice and collect brain tissue for analysis of neuroinflammation markers (e.g., microglial and astrocyte activation, cytokine levels) via immunohistochemistry and ELISA.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model simulates ischemic conditions in vitro to study the direct effects of gelsemine on neural cells.

Materials:

  • BV2 microglial cells (or other neural cell types)

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Normal DMEM with glucose

  • Hypoxic chamber (95% N2, 5% CO2)

  • Gelsemine solution

Procedure:

  • Culture BV2 cells in normal DMEM until they reach the desired confluency.

  • Gelsemine Pre-treatment: Treat the cells with various concentrations of gelsemine (e.g., up to 100 µM) for a specified period before OGD.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the cells in a hypoxic chamber for a defined duration (e.g., 2-4 hours).

  • Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free DMEM with normal DMEM containing glucose.

    • Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion time (e.g., 24 hours).

  • After reperfusion, collect the cell culture supernatant and cell lysates.

  • Analyze the supernatant for inflammatory cytokine levels (e.g., using ELISA) and the cell lysates for protein expression (e.g., using Western blot). Assess cell viability using assays like CCK8.

Western Blot for Phosphorylated JAK2 and STAT3

This protocol details the detection of key proteins in the JAK-STAT pathway modulated by gelsemine.

Materials:

  • Cell lysates from in vitro experiments

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, or STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Nissl Staining for Neuronal Loss

Nissl staining is used to assess neuronal survival in brain sections from in vivo models.

Materials:

  • Paraffin-embedded or frozen brain sections

  • Cresyl violet solution (0.1%)

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate brain sections through xylene and a graded ethanol series.

  • Stain the sections in 0.1% cresyl violet solution for 5-10 minutes.

  • Rinse the sections in distilled water.

  • Differentiate the sections in 95% ethanol until the gray matter is purple and the white matter is clear.

  • Dehydrate the sections through an ethanol series and clear in xylene.

  • Mount the sections with a coverslip using a mounting medium.

  • Examine the sections under a microscope to assess neuronal morphology and count surviving neurons.

Conclusion

Gelsemine has demonstrated significant potential as a modulator of neuroinflammation in a variety of preclinical models. Its ability to inhibit microglial activation, reduce pro-inflammatory cytokine production, and interact with key signaling pathways such as JAK2-STAT3 and Nrf2/HO-1 underscores its therapeutic promise. The protocols and data presented herein provide a foundational resource for researchers to further investigate the mechanisms of action and therapeutic efficacy of gelsemine in neuroinflammatory and neurodegenerative diseases. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

strategies to improve yield in asymmetric total synthesis of gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric total synthesis of gelsemine (B155926). This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this intricate alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the asymmetric total synthesis of gelsemine is very low. What are the most critical yield-limiting steps I should focus on?

A1: The total synthesis of gelsemine is inherently challenging due to its complex hexacyclic structure and seven contiguous stereocenters.[1][2] Historically, even racemic syntheses have low overall yields.[3] In asymmetric approaches, several steps are consistently identified as yield-limiting:

  • Construction of the bicyclo[3.2.1]octane core: This foundational part of the molecule often requires multi-step sequences where seemingly minor inefficiencies in each step can compound to a significant loss of material.

  • Installation of the C20 quaternary stereocenter: Creating this sterically congested center with the correct stereochemistry is a significant hurdle. Strategies like intramolecular aldol (B89426) condensations or aza-Cope rearrangements are employed, and their efficiency is highly dependent on reaction conditions.[4][5]

  • Formation of the spiro-oxindole moiety: This step, often achieved via an intramolecular Heck reaction or SN2 cyclization, can be low-yielding due to steric hindrance and the need for precise conformational control of the precursor.[4][6]

  • Late-stage cyclizations: Forming the final rings of the cage-like structure can be difficult due to conformational rigidity and potential for undesired side reactions.

We recommend carefully optimizing the key bond-forming reactions specific to your chosen synthetic route. The provided troubleshooting guides for specific strategies can offer more targeted advice.

Q2: I am following the Zhai & Qiu organocatalytic Diels-Alder approach, but the enantioselectivity is lower than reported. What are the likely causes?

A2: The highly enantioselective organocatalytic Diels-Alder reaction is a cornerstone of this efficient synthesis, so achieving high enantiomeric excess (ee) is crucial.[4][5] If you are observing a lower than expected ee, consider the following factors:

  • Catalyst Purity and Loading: The purity of the organocatalyst is paramount. Ensure it is of high purity and that the catalyst loading is appropriate as specified in the protocol.

  • Solvent and Additives: The reaction is highly sensitive to the solvent system and the presence of any additives. Ensure your solvents are anhydrous and of high quality. The presence of acidic or basic impurities can interfere with the catalyst's performance.

  • Temperature Control: Diels-Alder reactions are often temperature-sensitive. Precise temperature control is necessary to maximize enantioselectivity. Deviations from the optimal temperature can lead to a decrease in ee.

  • Purity of Starting Materials: Impurities in the diene or dienophile can potentially react with the catalyst or intermediates, leading to side products and a reduction in enantioselectivity.

Refer to the detailed experimental protocol for the organocatalytic Diels-Alder reaction below for specific conditions.

Q3: In the Overman synthesis, the aza-Cope rearrangement-Mannich cyclization sequence is not proceeding efficiently. What are some troubleshooting strategies?

A3: This tandem reaction is a powerful method for constructing the azatricyclo[4.4.0.02,8]decane core of gelsemine.[6][7] Inefficiencies in this step can be due to several factors:

  • Iminium Ion Formation: The reaction is initiated by the formation of an iminium ion. If this formation is slow or incomplete, the overall reaction will be sluggish. Ensure that the conditions for iminium ion generation are optimal.

  • Stereoelectronics of the Precursor: The geometry of the starting material is critical for the concerted[3][3]-sigmatropic rearrangement. If the precursor is not in the correct conformation, the activation energy for the rearrangement will be high.

  • Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the efficiency of both the aza-Cope rearrangement and the subsequent Mannich cyclization. It is important to use the specified conditions and ensure all reagents are of high purity.

  • Side Reactions: Undesired side reactions, such as hydrolysis of the iminium ion or alternative cyclization pathways, can compete with the desired transformation.

Careful control of the reaction conditions and purity of the starting materials are key to achieving a high yield in this crucial step.

Troubleshooting Guides

Problem: Low Diastereoselectivity in the Intramolecular Aldol Cyclization (Zhai & Qiu Route)

The intramolecular trans-annular aldol condensation is a key step in establishing the C20 quaternary stereocenter.[4][5] Poor diastereoselectivity at this stage will result in a difficult separation and a lower yield of the desired product.

Potential Cause Troubleshooting Suggestion
Incorrect Base or Stoichiometry The choice and amount of base are critical. Using a bulky base can favor the desired kinetic deprotonation. Carefully control the stoichiometry to avoid side reactions.
Temperature Fluctuations Aldol reactions are often reversible and sensitive to temperature. Maintain a stable and optimized temperature throughout the reaction to favor the thermodynamically more stable product.
Solvent Effects The polarity of the solvent can influence the transition state of the cyclization. Screen different aprotic solvents to find the optimal conditions for diastereoselectivity.
Presence of Protic Impurities Traces of water or other protic impurities can interfere with the enolate formation and subsequent cyclization. Ensure all reagents and solvents are rigorously dried.
Problem: Inefficient Intramolecular Heck Reaction (Overman Route)

The intramolecular Heck reaction to form the spiro-oxindole is a challenging transformation.[6]

Potential Cause Troubleshooting Suggestion
Catalyst Deactivation The palladium catalyst can be sensitive to air and impurities. Use fresh, high-quality catalyst and ensure the reaction is performed under an inert atmosphere.
Ligand Choice The choice of phosphine (B1218219) ligand can have a significant impact on the rate and selectivity of the reaction. Consider screening different ligands to find the optimal one for your specific substrate.
Base Inefficiency The base is crucial for regenerating the active Pd(0) catalyst. Ensure the base is strong enough and soluble in the reaction medium.
Substrate Purity Impurities in the substrate can poison the catalyst. Purify the starting material carefully before attempting the Heck reaction.

Quantitative Data Presentation

The following table summarizes the overall yields and key reaction yields for three prominent asymmetric total syntheses of (+)-gelsemine. This data can be used to compare the efficiency of different strategies and to benchmark experimental results.

Synthetic Route Key Asymmetric Step Yield of Key Step Overall Yield Number of Steps (Longest Linear Sequence) Reference
Zhai & Qiu (2015) Organocatalytic Diels-Alder47%~5%12[4][5]
Overman (racemic, 1999) Aza-Cope/Mannich Cyclization16% (for azatricyclic core over 12 steps)1.2%26[6][7]
Qin (2012) Enol-oxonium Cyclization CascadeNot explicitly stated for the cascade~1%25[4][8]

Experimental Protocols

Key Experiment: Organocatalytic Diels-Alder Reaction (Zhai & Qiu, 2015)

This protocol describes the highly enantioselective organocatalytic Diels-Alder reaction between dihydropyridine (B1217469) 1 and aldehyde 2 to form the cycloadduct 3 , a key intermediate in the synthesis of (+)-gelsemine.[4][5]

Reaction Scheme:

Materials:

  • Dihydropyridine 1

  • Aldehyde 2

  • Organocatalyst (e.g., a chiral secondary amine catalyst)

  • Acidic co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of dihydropyridine 1 and aldehyde 2 in anhydrous dichloromethane (B109758) at the specified temperature (e.g., -20 °C), add the organocatalyst (typically 10-20 mol%).

  • Add the acidic co-catalyst (typically 10-20 mol%).

  • Stir the reaction mixture under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct 3 .

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Note: For precise amounts, concentrations, and specific catalyst structures, please refer to the supplementary information of the original publication.[4]

Mandatory Visualizations

Logical Workflow for Asymmetric Gelsemine Synthesis

gelsemine_synthesis_workflow cluster_start Starting Materials cluster_core Core Construction & Stereocontrol cluster_functionalization Functionalization & Cyclization cluster_end Final Product start Simple Achiral/Chiral Pool Precursors asymmetric_step Key Asymmetric Transformation (e.g., Diels-Alder, Aza-Cope) start->asymmetric_step core_formation Formation of Bicyclic/Tricyclic Core asymmetric_step->core_formation quat_center Installation of C20 Quaternary Center core_formation->quat_center spiro_oxindole Spiro-oxindole Formation quat_center->spiro_oxindole late_stage Late-Stage Ring Closures spiro_oxindole->late_stage gelsemine (+)-Gelsemine late_stage->gelsemine

Caption: A generalized workflow for the asymmetric total synthesis of gelsemine.

Troubleshooting Decision Tree for a Low-Yielding Reaction

troubleshooting_workflow start Low Yield in Key Reaction check_purity Are starting materials and reagents pure? start->check_purity purify Purify starting materials and use fresh reagents. check_purity->purify No check_conditions Are reaction conditions (temp, conc, time) optimal? check_purity->check_conditions Yes purify->start optimize_conditions Systematically vary conditions (e.g., temperature screen). check_conditions->optimize_conditions No check_atmosphere Is the reaction sensitive to air or moisture? check_conditions->check_atmosphere Yes optimize_conditions->start inert_atmosphere Use rigorously dried solvents and inert atmosphere. check_atmosphere->inert_atmosphere Yes side_products Are side products observed? check_atmosphere->side_products No inert_atmosphere->start analyze_side_products Characterize side products to understand competing pathways. side_products->analyze_side_products Yes success Yield Improved side_products->success No analyze_side_products->optimize_conditions

Caption: A decision tree for troubleshooting a low-yielding reaction.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Gelsemine for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of gelsemine (B155926) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of gelsemine?

A1: Gelsemine is an indole (B1671886) alkaloid with poor aqueous solubility.[1] It is described as being only slightly soluble in water. However, it is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, chloroform, benzene, ether, and acetone, as well as in dilute acids.[1][2]

Q2: What are the recommended solvents for preparing a stock solution of gelsemine?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of gelsemine.[3] A solubility of up to 50 mg/mL in DMSO has been reported, and sonication may be used to aid dissolution.[3]

Q3: How should I store gelsemine and its solutions?

A3: Gelsemine powder should be stored at -20°C for up to three years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage.[4]

Q4: Are there any specific safety precautions I should take when handling gelsemine?

A4: Yes, gelsemine is a highly toxic compound that acts as a paralytic, and exposure can be fatal.[5] It is crucial to handle gelsemine with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

Q1: My gelsemine is not dissolving completely in the recommended solvent system. What should I do?

A1: If you observe that your gelsemine is not fully dissolving, you can try the following troubleshooting steps:

  • Apply heat: Gentle heating of the solution can aid in the dissolution of gelsemine.

  • Use sonication: Sonication is a recommended method to help dissolve gelsemine, particularly when preparing stock solutions in DMSO.[3]

  • Sequential solvent addition: When preparing formulations with multiple solvents, ensure that you add them sequentially and mix thoroughly after each addition. It is important to ensure the gelsemine is fully dissolved in the initial solvent (e.g., DMSO) before adding subsequent co-solvents.[3][4]

Q2: I observed precipitation in my gelsemine solution after preparation or upon storage. What could be the cause and how can I fix it?

A2: Precipitation can occur if the solubility limit of gelsemine is exceeded in the final solvent mixture or if the solution is not stored properly.

  • Re-dissolving: Gentle warming and sonication can be used to try and re-dissolve the precipitate.[4]

  • Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and prevent precipitation.[4]

  • Storage: If you need to store a stock solution, ensure it is stored at the recommended temperature (-80°C for solutions in solvent) and is properly sealed to prevent solvent evaporation, which could lead to precipitation.[3]

Q3: The solvent system I am using for my in vivo experiment is causing toxicity in my animal model. Are there alternative formulations?

A3: Several solvent systems have been developed to facilitate the in vivo administration of gelsemine. The choice of formulation can depend on the specific animal model and the route of administration. Below is a table summarizing some reported formulations. It is advisable to conduct preliminary toxicity studies with the vehicle alone in your specific model.

Quantitative Data Summary

The following table summarizes the solubility of gelsemine in various solvent systems, which can be used for both in vitro and in vivo experiments.

Solvent SystemAchievable ConcentrationNotes
100% DMSO50 mg/mL (155.09 mM)Sonication is recommended to aid dissolution.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.45 mM)Solvents should be added sequentially. This formulation results in a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.45 mM)This formulation also yields a clear solution and can be an alternative if PEG300 or Tween-80 are not suitable for the experiment.[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.45 mM)This is a suitable option for oral or subcutaneous administration. However, it should be used with caution for continuous dosing periods exceeding half a month.[4]

Experimental Protocols

Protocol 1: Preparation of Gelsemine Stock Solution in DMSO
  • Weigh the desired amount of gelsemine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex the tube to mix the contents.

  • If the gelsemine does not dissolve completely, place the tube in a sonicator bath until the solution is clear.[3]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: Preparation of Gelsemine Formulation for In Vivo Administration (using PEG300 and Tween-80)

This protocol is an example for preparing a 1 mL working solution with a final gelsemine concentration of 2.08 mg/mL.[4]

  • Start with a 20.8 mg/mL stock solution of gelsemine in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 20.8 mg/mL gelsemine stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.

  • The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is recommended to use this working solution immediately after preparation.[4]

Visualizations

Experimental Workflow for Gelsemine Solubilization

G Workflow for Gelsemine Solubilization cluster_start Starting Material cluster_preparation Stock Solution Preparation cluster_formulation Working Solution Formulation (In Vivo) Gelsemine_Powder Gelsemine Powder Add_DMSO Add DMSO Gelsemine_Powder->Add_DMSO Heat_Sonication Apply Heat/Sonication (if necessary) Add_DMSO->Heat_Sonication Stock_Solution Gelsemine Stock Solution (e.g., 20.8 mg/mL in DMSO) Heat_Sonication->Stock_Solution Add_Stock Add Gelsemine Stock Stock_Solution->Add_Stock Add_PEG300 Add PEG300 Add_Tween80 Add Tween-80 Add_Stock->Add_Tween80 Add_Saline Add Saline Add_Tween80->Add_Saline Final_Solution Final Working Solution (e.g., 2.08 mg/mL) Add_Saline->Final_Solution

Caption: A step-by-step workflow for preparing a gelsemine working solution for in vivo experiments.

Signaling Pathway of Gelsemine's Neurotoxic Action

G Simplified Signaling Pathway of Gelsemine's Neurotoxic Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_Release Glycine (B1666218) Release Glycine_Receptor Glycine Receptor (GlyR) Glycine_Release->Glycine_Receptor Activates Chloride_Channel Chloride (Cl-) Channel Glycine_Receptor->Chloride_Channel Opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Influx->Hyperpolarization Muscle_Relaxation Muscle Relaxation/ Paralysis Hyperpolarization->Muscle_Relaxation Leads to Gelsemine Gelsemine Gelsemine->Glycine_Receptor Agonist Action (Potentiates/Mimics Glycine)

Caption: Gelsemine acts as an agonist at glycine receptors, leading to neuronal inhibition and muscle paralysis.

References

stability of gelsemine in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of gelsemine (B155926) in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for gelsemine solid powder?

For long-term storage, it is recommended to store solid gelsemine at 4°C, sealed from moisture and protected from light.

Q2: What are the recommended storage conditions for gelsemine stock solutions?

For optimal stability, gelsemine stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

Always ensure the solutions are in tightly sealed containers and protected from light[1].

Q3: In which solvents can I dissolve gelsemine?

Gelsemine exhibits solubility in a range of organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, and solubility can be enhanced with sonication[1]. For analytical purposes, such as creating standard solutions for HPLC, pure methanol (B129727) is frequently used[2]. Gelsemine is also soluble in ethanol, benzene, chloroform, ether, and acetone, but only slightly soluble in water.

Q4: How stable is gelsemine in different pH conditions?

While specific degradation kinetics of gelsemine across a wide pH range are not extensively documented in publicly available literature, general knowledge of indole (B1671886) alkaloids suggests that they can be sensitive to acidic conditions[3]. The stability of alkaloids is often pH-dependent due to their basic nature[4]. It is crucial to perform pH stability studies for your specific formulation and analytical conditions. As a general precaution, avoid prolonged exposure to strong acidic or alkaline conditions.

Q5: Is gelsemine sensitive to light?

Yes, protection from light is consistently recommended for the storage of both solid gelsemine and its solutions, suggesting that it is potentially photolabile[1]. Exposure to UV or broad-spectrum light may lead to degradation.

Q6: What are the potential degradation pathways for gelsemine?

Specific forced degradation studies detailing the abiotic degradation pathways of gelsemine are limited. However, metabolic studies on gelsemine have identified oxidation, demethylation, and dehydrogenation as transformation pathways in biological systems[5]. These pathways may also be relevant under chemical oxidative stress. As an indole alkaloid, hydrolysis of the lactam ring under strong acidic or basic conditions could also be a potential degradation pathway.

Troubleshooting Guide

Problem 1: I am seeing unexpected peaks in my chromatogram when analyzing my gelsemine sample.

  • Possible Cause 1: Degradation of gelsemine. Gelsemine may have degraded due to improper storage, handling, or experimental conditions.

    • Solution:

      • Review your storage and handling procedures. Ensure the stock solutions are fresh and have been stored at the recommended temperature, protected from light.

      • Prepare a fresh standard of gelsemine and compare its chromatogram to your sample.

      • If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the unexpected peaks correspond to them.

  • Possible Cause 2: Contamination. Your sample or solvent may be contaminated.

    • Solution:

      • Run a blank injection of your solvent to check for contaminants.

      • Use fresh, HPLC-grade solvents for your mobile phase and sample preparation.

      • Ensure all glassware and equipment are thoroughly cleaned.

Problem 2: The concentration of my gelsemine standard solution is decreasing over time.

  • Possible Cause 1: Adsorption to container surfaces. Gelsemine, like many organic molecules, may adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution:

      • Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for storing dilute solutions.

      • Prepare working standards fresh from a more concentrated stock solution before each experiment.

  • Possible Cause 2: Evaporation of solvent. If the container is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, but if left for a long time, degradation can occur.

    • Solution: Use vials with tight-fitting caps. For long-term storage, consider sealing with parafilm.

  • Possible Cause 3: Degradation. As mentioned above, improper storage can lead to degradation.

    • Solution: Refer to the storage recommendations in the FAQs. Aliquot stock solutions to minimize freeze-thaw cycles[1].

Data Summary

Table 1: Recommended Storage Conditions for Gelsemine Stock Solutions

Storage TemperatureDurationKey Considerations
-80°CUp to 6 monthsSealed, protected from light and moisture[1].
-20°CUp to 1 monthSealed, protected from light and moisture[1].

Table 2: Solubility of Gelsemine

SolventSolubilityNotes
DMSO100 mg/mL (310.17 mM)Requires sonication; use freshly opened DMSO[1].
MethanolSolubleCommonly used for analytical standards[2].
EthanolSoluble-
BenzeneSoluble-
ChloroformSoluble-
EtherSoluble-
AcetoneSoluble-
WaterSlightly soluble-

Experimental Protocols

Protocol 1: Preparation of Gelsemine Stock Solution
  • Accurately weigh the desired amount of gelsemine powder in a clean, calibrated weighing vessel.

  • Transfer the powder to a suitable volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DMSO or methanol) to dissolve the powder completely. Sonication may be used to aid dissolution in DMSO[1].

  • Once dissolved, add the solvent to the mark on the volumetric flask.

  • Mix the solution thoroughly.

  • Filter the solution through a 0.22 µm syringe filter if particulate matter is a concern.

  • Aliquot the stock solution into amber vials or light-protected tubes.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage)[1].

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve gelsemine in a solution of 0.1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

  • Dissolve gelsemine in a solution of 0.1 M NaOH.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve gelsemine in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
  • Add a solution of 3% hydrogen peroxide.
  • Incubate at room temperature, protected from light, for a defined period.
  • At each time point, withdraw an aliquot and dilute for analysis.

4. Thermal Degradation:

  • For solid-state degradation, place a known amount of gelsemine powder in an oven at an elevated temperature (e.g., 80°C).
  • For solution-state degradation, prepare a solution of gelsemine and incubate it at an elevated temperature.
  • At each time point, sample and prepare for analysis.

5. Photodegradation:

  • Expose a solution of gelsemine to a light source that provides both UV and visible light (e.g., a photostability chamber).
  • Simultaneously, keep a control sample in the dark at the same temperature.
  • At defined time points, sample both the exposed and control solutions for analysis.

Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC or UPLC-MS/MS, to quantify the remaining gelsemine and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: Gelsemine Sample stock Prepare Stock Solution start->stock dilute Dilute to Working Concentration stock->dilute acid Acid Hydrolysis dilute->acid base Base Hydrolysis dilute->base oxidative Oxidative Degradation dilute->oxidative thermal Thermal Degradation dilute->thermal photo Photodegradation dilute->photo hplc HPLC/UPLC-MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data report Generate Stability Report data->report

Caption: Experimental workflow for a forced degradation study of gelsemine.

troubleshooting_workflow start Issue: Unexpected peaks in chromatogram c1 Is the peak present in the solvent blank? start->c1 c3 Does a freshly prepared standard show the peak? c1->c3 No sol1 Action: Use fresh, high-purity solvents. c1->sol1 Yes c2 Is the retention time consistent with a known degradant? sol2 Conclusion: Peak is likely a degradation product. Investigate storage/handling. c2->sol2 Yes sol4 Conclusion: The issue is likely with the sample or method, not contamination. c2->sol4 No c3->c2 Yes sol3 Conclusion: The original sample has degraded. Prepare fresh. c3->sol3 No

Caption: Troubleshooting guide for unexpected chromatographic peaks.

References

Technical Support Center: Mitigating Gelsemine-Induced Toxicity in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and mitigating gelsemine-induced toxicity in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of gelsemine (B155926) toxicity in animal models?

Gelsemine is a highly toxic indole (B1671886) alkaloid that acts as a paralytic.[1] In animal models, exposure can lead to a range of symptoms, primarily neurological and respiratory. Common signs of poisoning include progressive muscle weakness, convulsions, respiratory irregularities, and arrhythmias.[2][3] The primary cause of death in severe poisoning cases is typically respiratory failure or arrest.[2] Ingestion of crude extracts from the Gelsemium plant by goats has been reported to cause neurological signs characterized by marked progressive weakness and convulsions, ultimately leading to death.[3]

Q2: What is the primary molecular mechanism of gelsemine toxicity?

The principal mechanism of gelsemine's toxicity is its action as a potent agonist of the mammalian glycine (B1666218) receptor.[1] Activation of this receptor leads to an influx of chloride ions into neurons, causing an inhibitory postsynaptic potential (IPSP). This systemic effect results in muscle relaxation and, at toxic doses, paralysis.[1] Preliminary research in rats suggests that the glycine receptor antagonist strychnine (B123637) may counteract some of gelsemine's effects.[1]

Additionally, some studies suggest gelsemine may influence other pathways. For instance, it has been shown to upregulate the synthesis of the neurosteroid allopregnanolone (B1667786) via the glycine receptor.[4]

G_Gelsemine_Pathway cluster_membrane Neuronal Postsynaptic Membrane GlyR Glycine Receptor IonChannel Cl- Channel GlyR->IonChannel activates Cl_in Chloride Ion Influx (Cl-) IonChannel->Cl_in Gelsemine Gelsemine Gelsemine->GlyR binds (agonist) Strychnine Strychnine (Antagonist) Strychnine->GlyR blocks IPSP Inhibitory Postsynaptic Potential (IPSP) Cl_in->IPSP Paralysis Muscle Relaxation / Paralysis IPSP->Paralysis

Caption: Mechanism of gelsemine neurotoxicity via glycine receptor activation.

Q3: What are the reported lethal doses of Gelsemium alkaloids in different animal models?

The toxicity of Gelsemium alkaloids varies significantly between compounds, with gelsenicine being substantially more toxic than gelsemine. It is critical to distinguish which alkaloid is being used. The lethal dose also varies by animal species and the route of administration.

AlkaloidAnimal ModelRoute of AdministrationDoseCitation
Gelsemine MiceIntraperitoneal (i.p.)LD₅₀: 56 mg/kg[1]
MiceIntravenous (i.v.)LDₗₒ: 0.1-0.12 mg/kg[1]
RabbitsIntravenous (i.v.)LDₗₒ: 0.05-0.06 mg/kg[1]
DogsIntravenous (i.v.)LDₗₒ: 0.5-1.0 mg/kg[1]
FrogsSubcutaneous (s.c.)LDₗₒ: 20-30 mg/kg[1]
Gelsenicine Rats (female)Not SpecifiedLD₅₀: 0.520 mg/kg[5][6]
Rats (male)Not SpecifiedLD₅₀: 0.996 mg/kg[5][6]
RatsIntraperitoneal (i.p.)LD₅₀: ~0.26 mg/kg[7][8]
RatsIntravenous (i.v.)LD₅₀: ~0.15 mg/kg[7][8]
MiceIntraperitoneal (i.p.)LD₅₀: ~0.128 mg/kg[7]

LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population. LDₗₒ (Lowest Lethal Dose): The lowest dose reported to have caused death in a particular animal species.

Q4: How can I manage acute poisoning in my animal model? (General Supportive Care)

For acute poisoning, especially following oral administration, a general supportive care protocol is the first line of defense. Since there is no approved antidote for gelsemine poisoning, managing symptoms is critical.[1]

  • Gastrointestinal Decontamination: If the toxin was administered orally, gastric lavage should be performed within approximately one hour of ingestion.[1][7] This can be followed by the administration of activated charcoal to bind the free toxin and prevent further absorption.[1][7]

  • Respiratory Support: Since respiratory failure is the primary cause of death, continuous monitoring of respiratory function is crucial.[2][5] Mechanical ventilation may be necessary to support the animal.

  • Control of Seizures: Benzodiazepines (e.g., diazepam) or phenobarbital (B1680315) are generally administered to control convulsions.[1]

  • Cardiovascular Support: Atropine can be used to treat bradycardia (slow heart rate).[1] Monitor and maintain electrolyte and nutrient levels.

G_Acute_Care_Workflow Start Onset of Toxic Symptoms AssessVitals Assess Vital Signs (Respiration, Heart Rate) Start->AssessVitals OralRoute Oral Exposure? AssessVitals->OralRoute Decon Perform Gastric Lavage + Administer Activated Charcoal (within 1 hr of ingestion) OralRoute->Decon Yes RespSupport Provide Respiratory Support (e.g., Mechanical Ventilation) OralRoute->RespSupport No Decon->RespSupport Seizures Seizures Present? RespSupport->Seizures AdminBenzo Administer Benzodiazepines or Phenobarbital Seizures->AdminBenzo Yes Bradycardia Bradycardia Present? Seizures->Bradycardia No AdminBenzo->Bradycardia AdminAtropine Administer Atropine Bradycardia->AdminAtropine Yes Monitor Monitor & Maintain Electrolytes and Nutrients Bradycardia->Monitor No AdminAtropine->Monitor End Monitor for Recovery Monitor->End

Caption: General workflow for the management of acute Gelsemium alkaloid poisoning.

Q5: Are there specific antidotes or pharmacological interventions to mitigate Gelsemium alkaloid toxicity?

While no specific antidote is clinically approved, some preclinical research has identified potential therapeutic agents. It is important to note that many studies focus on gelsenicine, the more toxic alkaloid found in Gelsemium elegans.

InterventionTarget AlkaloidAnimal ModelKey Findings & MechanismCitation
Strychnine GelsemineRatsShowed potential therapeutic application due to its antagonistic effects at the glycine receptor, counteracting downstream effects.[1]
Flumazenil (B1672878) GelsenicineMiceSignificantly improved survival rate. It is a GABA-A receptor antagonist.[5][6][9][10]
Diazepam + Epinephrine GelsenicineMiceThis combination reversed gelsenicine toxicity and significantly improved survival.[5][6]
Securinine GelsenicineMiceA GABA-A receptor antagonist that significantly increased the survival of poisoned animals.[9][10]
Glycine GelsenicineMicePreventive administration of glycine significantly decreased mortality, likely by ameliorating hypoxia.[11]

Note: The effectiveness of GABA-A antagonists like flumazenil is specific to alkaloids like gelsenicine that act on this receptor. Their utility against pure gelsemine toxicity, which primarily involves glycine receptors, has not been established.

Troubleshooting Guide

Problem: Unexpectedly high mortality rate in the experimental group.
  • Possible Cause: Inaccurate dosage calculation or dilution error. Gelsemium alkaloids have a narrow therapeutic index.

    • Solution: Re-verify all calculations, stock solution concentrations, and dilution steps. Ensure scales are properly calibrated.

  • Possible Cause: The purity of the gelsemine compound is different from that stated by the supplier.

    • Solution: Request a certificate of analysis from the supplier. If possible, independently verify the purity using analytical methods like HPLC.

  • Possible Cause: Animal strain or sex differences in sensitivity. Female rats, for example, have been shown to be more sensitive to gelsenicine than males.[5][6]

    • Solution: Review literature for sensitivity data on the specific strain and sex being used. Ensure consistency across all experimental groups.

Problem: The potential mitigating agent shows no efficacy.
  • Possible Cause: Incorrect timing of administration. For an antidote to be effective, it often needs to be administered shortly before or after the toxin.

    • Solution: Design a time-course experiment to determine the optimal therapeutic window for your agent. The protocol below provides a starting point.

  • Possible Cause: The mechanism of the mitigating agent does not target the primary toxic pathway of gelsemine (glycine receptor agonism).

    • Solution: Re-evaluate the agent's known mechanism of action. Consider if it targets secondary effects of the toxicity rather than the root cause.

  • Possible Cause: Poor bioavailability of the mitigating agent via the chosen route of administration.

    • Solution: Investigate the pharmacokinetic properties of your agent. Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) that may improve bioavailability.

Experimental Protocols

Protocol: Evaluating a Potential Antidote for Gelsemine-Induced Toxicity in Mice

This protocol provides a general framework for testing the efficacy of a therapeutic agent against gelsemine-induced lethality.

  • Animal Acclimatization: Acclimate male ICR or C57BL/6 mice (8-10 weeks old) to the laboratory environment for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation: Randomly divide mice into at least four groups (n=8-10 per group):

    • Group 1: Vehicle Control (receives vehicle for both agent and gelsemine)

    • Group 2: Agent Control (receives therapeutic agent + gelsemine vehicle)

    • Group 3: Toxin Control (receives agent vehicle + lethal dose of gelsemine)

    • Group 4: Treatment Group (receives therapeutic agent + lethal dose of gelsemine)

  • Dose Preparation: Prepare fresh solutions of gelsemine and the therapeutic agent in an appropriate vehicle (e.g., sterile saline, DMSO) on the day of the experiment. Determine a lethal dose of gelsemine (e.g., LD₇₅-LD₁₀₀) from pilot studies or literature.

  • Administration:

    • Administer the therapeutic agent or its vehicle to the appropriate groups (e.g., intraperitoneally, i.p.).

    • After a set pre-treatment time (e.g., 15-30 minutes), administer the lethal dose of gelsemine or its vehicle to the appropriate groups (e.g., i.p.).

  • Monitoring and Data Collection:

    • Observe the animals continuously for the first 4 hours and then at regular intervals for up to 48-72 hours.

    • Record the time to onset of toxic signs (e.g., convulsions, respiratory distress).

    • Record the time of death for each animal.

    • Calculate the survival rate for each group.

  • Statistical Analysis: Analyze survival data using Kaplan-Meier survival curves and the log-rank test to determine significant differences between the Toxin Control and Treatment groups.

G_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis Acclimate 1. Acclimatize Animals (e.g., 1 week) Group 2. Randomly Allocate into Groups Acclimate->Group Dose 3. Prepare Fresh Doses (Agent & Gelsemine) Group->Dose Admin_Agent 4. Administer Agent or Vehicle Dose->Admin_Agent Wait Wait (Pre-treatment Time) Admin_Agent->Wait Admin_Toxin 5. Administer Gelsemine or Vehicle Wait->Admin_Toxin Monitor 6. Monitor Survival & Record Symptoms Admin_Toxin->Monitor Analyze 7. Data Analysis (Kaplan-Meier Curves) Monitor->Analyze

Caption: Experimental workflow for testing a gelsemine toxicity mitigation agent.

References

optimizing gelsemine concentration for anxiolytic effect assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing gelsemine (B155926) concentration in the assessment of its anxiolytic effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for gelsemine to observe anxiolytic effects?

The optimal concentration of gelsemine can vary significantly depending on the animal model, administration route, and experimental design. It is crucial to perform a dose-response study to determine the most effective concentration for your specific protocol. Based on existing literature, anxiolytic effects have been observed within a broad range. For instance, intraperitoneal injections in rats over seven days showed dose-dependent anxiolytic properties at concentrations from 10⁻¹⁰ M to 10⁻⁶ M.[1] In mice, intraperitoneal administration of 0.4, 2, and 10 mg/kg has been shown to alleviate anxiety-like behaviors.[2]

Q2: What is the primary mechanism of action for gelsemine's anxiolytic effects?

Gelsemine's anxiolytic effects are primarily attributed to its role as an agonist of the glycine (B1666218) receptor (GlyR) in the central nervous system.[3][4] This interaction leads to an inhibitory postsynaptic potential in neurons, which can result in muscle relaxation and anxiolysis.[3] Studies have shown that the anxiolytic effects of gelsemine can be blocked by strychnine, a glycine receptor antagonist.[4] Additionally, gelsemine's action on GlyR is believed to stimulate the synthesis of the neurosteroid allopregnanolone, which has anti-stress properties.[5][6][7][8] Other potential mechanisms include the modulation of the NLRP3 and CREB/BDNF pathways.[2]

Q3: How can I be sure that the observed behavioral changes are due to anxiolysis and not sedation or changes in locomotor activity?

This is a critical consideration in behavioral pharmacology. It is essential to include control measures to differentiate between anxiolytic effects and general changes in motor activity.

  • Elevated Plus-Maze (EPM): The number of entries into the closed arms is a key indicator of general locomotor activity. An effective anxiolytic dose of gelsemine should increase the time spent in and the number of entries into the open arms without significantly altering the number of closed-arm entries.[1]

  • Open-Field Test (OFT): This test directly measures locomotor activity (total distance traveled) alongside anxiety-like behavior (time spent in the center zone).[9][10] An ideal anxiolytic effect would be an increase in center time without a significant change in the total distance moved.[11][12]

  • Control Groups: Always include a vehicle-treated control group to establish a baseline for behavior and a positive control group (e.g., treated with diazepam) to validate the experimental setup.[1]

Q4: What are the most common behavioral assays for assessing gelsemine's anxiolytic potential?

The three most widely used and validated behavioral models for assessing anxiety-like behavior in rodents are:

  • Elevated Plus-Maze (EPM) Test: This test is based on the rodent's natural aversion to open and elevated spaces.[13] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.[1][4]

  • Light-Dark Box (LDB) Test: This assay relies on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[14] Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.[11][15]

  • Open-Field Test (OFT): This test assesses the conflict between the tendency to explore a new environment and the fear of open spaces (thigmotaxis).[9] A reduction in anxiety is indicated by increased time spent in the central, more exposed area of the field.[16]

Troubleshooting Guide

Issue 1: High variability or inconsistent results between subjects.

  • Acclimatization: Ensure all animals are properly acclimatized to the housing and testing rooms for a sufficient period (e.g., at least 45-60 minutes in the testing room before the trial) to reduce stress from novelty.[13][17]

  • Handling: Handle animals consistently and gently. Pre-handling for several days before the experiment is recommended to reduce handling-induced stress.[13]

  • Environmental Consistency: Maintain consistent lighting conditions, temperature, and noise levels during all tests, as these can significantly impact anxiety levels.[17][18]

  • Experimenter Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias during testing and scoring.[19]

Issue 2: No significant anxiolytic effect observed at previously reported effective doses.

  • Dose-Response Curve: The reported "effective dose" may not be optimal for your specific animal strain, sex, or experimental conditions. It is imperative to conduct a full dose-response study.

  • Route and Timing of Administration: Verify that the route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing are consistent with established protocols. These factors critically influence the bioavailability and peak effect of the compound.

  • Compound Stability: Ensure the gelsemine solution is prepared freshly and stored correctly to prevent degradation.

Issue 3: Signs of toxicity are observed in the animals.

  • Toxicity Profile: Gelsemine is a highly toxic alkaloid with a narrow therapeutic window.[3][20] The therapeutic dose can be close to the toxic dose.[20]

  • Dose Reduction: If signs such as convulsions, severe motor impairment, or respiratory distress are observed, immediately lower the dosage range for subsequent experiments.[6]

  • LD50 Awareness: Be aware of the published LD50 values. For mice, the intraperitoneal LD50 is reported as 56 mg/kg.[3] Always start with doses well below this level.

Data Presentation: Effective Gelsemine Concentrations

Animal ModelAdministration RouteDose/ConcentrationBehavioral TestObserved EffectReference
Rat (Sprague-Dawley)Intraperitoneal10⁻¹⁰ M to 10⁻⁶ MElevated Plus-MazeDose-dependent increase in open arm time/entries[1]
MouseSubcutaneousNot specifiedElevated Plus-Maze, Light-Dark BoxPotent anxiolytic effects[4]
Mouse (CUMS model)Intraperitoneal0.4, 2, 10 mg/kgNot specifiedAmeliorated anxiety-like behaviors[2]
Mouse (ICR-CD1)Intraperitoneal5C, 9C, 30C dilutions*Light-Dark BoxIncreased time in light compartment[11]
MouseOral150 mg/kg (extract), 10 mg/kg (fraction)Elevated Plus-MazeSignificant anxiolytic activity[21]
Note: "C" refers to centesimal homeopathic dilutions.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

This protocol is adapted from standard procedures used to assess anxiety-like behavior.[13][17][19]

  • Apparatus: A plus-shaped maze raised above the floor (typically 50 cm), with two open arms and two closed arms (e.g., 50 cm x 12 cm each) enclosed by high walls.[22]

  • Pre-Test Procedure:

    • Allow animals to acclimate to the testing room for at least 60 minutes before the test.[17]

    • Administer gelsemine or vehicle control at the predetermined time before the test.

    • Clean the maze thoroughly with a 30-70% ethanol (B145695) solution between trials to remove olfactory cues.[22]

  • Testing Procedure:

    • Gently place the animal in the center of the maze, facing one of the closed arms.[13]

    • Allow the animal to explore the maze freely for a 5-minute session.[13][19]

    • Record the session using an overhead camera connected to a video-tracking software.[17]

  • Data Analysis: Key parameters to measure include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms relative to the control group.

Open-Field Test (OFT)

This protocol assesses both locomotor activity and anxiety.[9][10]

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls, typically made of a non-porous material. The floor is often divided into a central zone and a peripheral zone.[23]

  • Pre-Test Procedure:

    • Acclimate animals to the testing room.

    • Administer gelsemine or vehicle control.

    • Clean the apparatus thoroughly between subjects.

  • Testing Procedure:

    • Gently place the animal in the center of the arena.[10]

    • Record activity using a video-tracking system for a predetermined duration (typically 5-20 minutes).[10][18]

  • Data Analysis:

    • Anxiety-like Behavior: Time spent in the center zone. An increase indicates an anxiolytic effect.

    • Locomotor Activity: Total distance traveled in the arena. This parameter should not be significantly different if the effect is purely anxiolytic.

    • Thigmotaxis: The tendency to remain close to the walls, which is a measure of anxiety.[9]

Light-Dark Box (LDB) Test

This protocol utilizes the conflict between exploration and aversion to light.[14][15]

  • Apparatus: A rectangular box divided into two compartments: a small, dark, "safe" compartment and a larger, brightly illuminated compartment. The compartments are connected by a small opening.[14][24]

  • Pre-Test Procedure:

    • Acclimate animals to the testing room.

    • Administer gelsemine or vehicle control.

    • Clean the box between trials.

  • Testing Procedure:

    • Place the animal in the center of the lit chamber, facing away from the opening.[24]

    • Allow the animal to explore freely for a 5-10 minute period.

    • Record the session with video-tracking software.

  • Data Analysis:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Anxiolytic effects are demonstrated by increased time in the light box and more transitions.[15]

Visualizations

Anxiolytic_Experimental_Workflow cluster_pre_exp Phase 1: Pre-Experiment cluster_exp Phase 2: Experiment cluster_post_exp Phase 3: Post-Experiment A Animal Acclimatization (Housing & Handling) B Randomization into Treatment Groups A->B D Drug Administration (e.g., IP, SC) B->D C Gelsemine / Vehicle Preparation C->D E Acclimatization to Testing Room D->E Wait for peak effect F Behavioral Assay (EPM, OFT, or LDB) E->F G Video Recording & Automated Tracking F->G H Data Extraction (Time, Distance, Entries) G->H I Statistical Analysis H->I J Interpretation of Results I->J

Caption: Workflow for assessing the anxiolytic effects of gelsemine.

Gelsemine_Signaling_Pathway cluster_neuron Inside Neuron Gelsemine Gelsemine GlyR Glycine Receptor (α-subunits) Gelsemine->GlyR Binds to / Agonist Cl_influx Chloride (Cl⁻) Influx GlyR->Cl_influx Opens Channel Allopregnanolone ↑ Allopregnanolone Synthesis (Neurosteroid) GlyR->Allopregnanolone Stimulates Neuron Postsynaptic Neuron Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Allopregnanolone->Anxiolysis Contributes to Strychnine Strychnine (Antagonist) Strychnine->GlyR Blocks

Caption: Proposed signaling pathway for gelsemine's anxiolytic action.

Troubleshooting_Guide start Inconsistent or No Anxiolytic Effect Observed q1 Is there high variability between subjects? start->q1 a1_yes Review & Standardize: - Acclimatization protocols - Animal handling - Environmental conditions q1->a1_yes Yes q2 Are locomotor parameters (e.g., closed arm entries) affected? q1->q2 No end Re-run Experiment a1_yes->end a2_yes Effect may not be specific to anxiety. Consider dose reduction to avoid sedation or hyperactivity. q2->a2_yes Yes q3 Was a full dose-response curve generated? q2->q3 No a2_yes->end a3_no Conduct dose-response study. Previously reported doses may not be optimal for your model. q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting experimental results.

References

Technical Support Center: Troubleshooting Matrix Effects in Gelsemine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of gelsemine (B155926).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my gelsemine analysis?

A: Matrix effects in LC-MS/MS refer to the alteration of the ionization efficiency of an analyte, such as gelsemine, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] Both phenomena can negatively impact the accuracy, precision, and sensitivity of your quantitative results, leading to unreliable data.[1][3] The "matrix" comprises all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[2]

Q2: How can I determine if my gelsemine analysis is experiencing matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method helps identify at what retention times ion suppression or enhancement occurs. A solution of gelsemine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[1][4] A dip or rise in the baseline signal at specific points in the chromatogram indicates regions of ion suppression or enhancement, respectively.[4][5]

  • Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[1] The signal response of gelsemine in a matrix sample that has been spiked with the analyte after the extraction process is compared to the response of a neat standard solution of the same concentration.[1][4] A significant difference between the two responses indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[1]

Troubleshooting & Optimization Guides

Q3: My results show significant ion suppression. What are the best sample preparation techniques to minimize matrix effects for gelsemine?

A: Improving your sample preparation is one of the most effective ways to combat matrix effects by removing interfering components before analysis.[2] The choice of technique depends on the complexity of your matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing common interferences like phospholipids.[2] For alkaloids like gelsemine, cation-exchange cartridges are often used.[6][7]

  • Liquid-Liquid Extraction (LLE): An effective technique for separating gelsemine from many matrix components based on its solubility in different immiscible liquids.[8]

  • Protein Precipitation (PPT): A simpler and faster method, but it often results in less clean extracts and may lead to more significant matrix effects compared to SPE or LLE.[8]

  • Magnetic Dispersive Solid-Phase Extraction (MDSPE): An innovative and rapid method that has shown high extraction recovery and minimal matrix effects for Gelsemium alkaloids in biological samples.[9][10]

Data Presentation: Comparison of Sample Preparation Techniques for Gelsemine Analysis

The following table provides a comparison of common sample preparation techniques for the analysis of gelsemine in human plasma.

Sample Preparation MethodMean Matrix Effect (%)*Relative Standard Deviation (%)Mean Recovery (%)Throughput
Protein Precipitation (Methanol)65.811.588.2High
Liquid-Liquid Extraction (Ethyl Acetate)87.37.281.5Medium
Solid-Phase Extraction (Cation-Exchange)96.14.892.7Low to Medium
Magnetic Dispersive SPE (MDSPE)104.53.595.3High

*Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Data is hypothetical but based on typical performance characteristics. Data for MDSPE is adapted from a study on six Gelsemium alkaloids.[9][10]

Q4: Can I mitigate matrix effects without changing my sample preparation protocol?

A: Yes, several strategies can be employed to compensate for or reduce matrix effects:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[11] A SIL-IS for gelsemine will have nearly identical chemical and physical properties and will co-elute, meaning it will experience the same degree of ion suppression or enhancement as the analyte.[12] This allows for accurate quantification based on the ratio of the analyte to the IS.

  • Matrix-Matched Calibration: Prepare your calibration standards and quality controls in a blank matrix that is from the same biological source as your samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Chromatographic Optimization: Modifying your LC method to improve the separation of gelsemine from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering components.[13] However, this is only feasible if the concentration of gelsemine is high enough to be detected after dilution.

Visualized Workflows and Protocols

Troubleshooting and Mitigation Strategy Workflow

The following diagram illustrates a logical workflow for identifying, quantifying, and mitigating matrix effects in your gelsemine LC-MS/MS analysis.

cluster_assessment Assessment Phase cluster_decision Decision & Mitigation Phase cluster_strategies Mitigation Strategies cluster_reassessment Re-assessment Phase start Start: Inconsistent or Inaccurate Results assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present no_me No Significant Matrix Effects. Proceed with Validation. me_present->no_me No mitigate Select Mitigation Strategy me_present->mitigate Yes sil_is Use SIL-IS (Gold Standard) mitigate->sil_is sample_prep Optimize Sample Prep (SPE, LLE, MDSPE) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography matrix_match Use Matrix-Matched Calibrators mitigate->matrix_match reassess Re-assess Matrix Effects sil_is->reassess sample_prep->reassess chromatography->reassess matrix_match->reassess reassess->me_present cluster_qualitative Qualitative Assessment: Post-Column Infusion cluster_quantitative Quantitative Assessment: Post-Extraction Spike infuse Infuse Gelsemine Standard Post-Column at a Constant Rate inject_blank Inject Extracted Blank Matrix infuse->inject_blank monitor_signal Monitor Gelsemine Signal for Dips or Rises inject_blank->monitor_signal prep_neat Prepare Neat Standard in Solvent (Set A) analyze Analyze Both Sets by LC-MS/MS prep_neat->analyze prep_post_spike Prepare Post-Extraction Spiked Matrix (Set B) prep_post_spike->analyze calculate Calculate Matrix Factor: (Area B / Area A) analyze->calculate

References

Technical Support Center: Gelsemine Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the sourcing, handling, and analysis of gelsemine (B155926) analytical reference standards.

Frequently Asked Questions (FAQs)

Q1: Where can I source high-purity gelsemine analytical reference standards?

A1: High-purity gelsemine analytical reference standards (CAS No. 509-15-9) can be procured from various reputable suppliers of phytochemical and pharmaceutical reference materials. When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity (typically ≥95% by HPLC), and assigned value of the standard.

Q2: What are the recommended storage conditions for gelsemine analytical standards?

A2: To ensure the stability and integrity of the standard, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C.[1] For long-term storage, some suppliers recommend temperatures as low as -20°C, especially for solutions.[2]

Q3: What are the known degradation pathways for gelsemine?

A3: While specific degradation pathways for gelsemine are not extensively detailed in readily available literature, alkaloids, in general, can be susceptible to degradation through hydrolysis, oxidation, and photolysis. It is crucial to protect the standard from moisture, excessive heat, and light to minimize degradation. Stress testing under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

Q4: What are the safety precautions I should take when handling gelsemine?

A4: Gelsemine is a highly toxic alkaloid and must be handled with extreme caution in a well-ventilated area, preferably within a fume hood.[3] Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Q5: How should I dispose of gelsemine waste?

A5: Gelsemine waste, including unused standards, contaminated materials, and solutions, is considered hazardous waste. It must be disposed of in accordance with local, state, and federal regulations. Typically, this involves collection in a designated, sealed, and properly labeled hazardous waste container for disposal by a licensed chemical waste management company. Do not discharge gelsemine waste into the sewer system.[3]

Data Presentation

Table 1: Physical and Chemical Properties of Gelsemine

PropertyValueReference
CAS Number509-15-9[1]
Molecular FormulaC₂₀H₂₂N₂O₂[1]
Molecular Weight322.40 g/mol [1]
AppearanceWhite to off-white solid/powder
Melting Point~178 °C
Purity (Typical)≥95.0% (HPLC)[1]

Table 2: Solubility of Gelsemine Analytical Standard

SolventSolubilityConcentrationReference
Methanol (B129727)Soluble1 mg/mL for stock solutions[2]
EthanolSoluble[4]
Acetonitrile (B52724)Soluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
WaterSlightly Soluble
ChloroformSlightly Soluble

Table 3: Stability of Gelsemine Standard Solutions

Storage ConditionDurationStabilityReference
Stock Solution at -20°CUp to 60 daysStable (RSD < 2.3%)[2]
Working Solution (in honey matrix) at -20°CUp to 30 daysStable[2]
Freeze-thaw cycles (3 cycles)N/AStable[2]
Room Temperature (25°C) for 24h24 hoursStable[2]

Note: Stability data can be formulation and matrix-dependent. It is recommended to perform your own stability studies for your specific application.

Experimental Protocols

Detailed Methodology for HPLC-UV Analysis of Gelsemine

This protocol outlines a general method for the quantification of gelsemine in a sample matrix. Method optimization and validation are essential for specific applications.

1. Standard Solution Preparation: a. Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the gelsemine analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2] b. Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards at concentrations ranging from 0.05 to 50 µg/mL.[5]

2. Sample Preparation (from plant extract): a. Accurately weigh a known amount of the plant extract. b. Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the alkaloid fraction. c. Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase. d. Filter the sample solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
  • Mobile Phase: A mixture of methanol and water (e.g., 58:42 v/v) with a modifier like di-n-butylamine (0.01%) to improve peak shape.[5] Isocratic or gradient elution can be employed depending on the complexity of the sample.
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 30°C.
  • Detection Wavelength: 263 nm.[5]
  • Injection Volume: 20 µL.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the gelsemine standard against its concentration. b. Determine the concentration of gelsemine in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis of Gelsemine

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC-UV System Setup HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration & Identification Chrom_Acq->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of Gelsemine Calibration->Quantification Gelsemine_Signaling cluster_receptor Neuronal Membrane GlyR Glycine (B1666218) Receptor (GlyR) Chloride_GlyR Cl- Influx GlyR->Chloride_GlyR Opens Channel GABAAR GABA-A Receptor (GABAAR) Chloride_GABAAR Cl- Influx GABAAR->Chloride_GABAAR Opens Channel Gelsemine Gelsemine Gelsemine->GlyR Binds to (Modulates) Gelsemine->GABAAR Binds to (Negative Modulator) Glycine Glycine Glycine->GlyR Activates GABA GABA GABA->GABAAR Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_GlyR->Hyperpolarization Chloride_GABAAR->Hyperpolarization

References

identifying and minimizing off-target effects of gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of gelsemine (B155926).

Frequently Asked Questions (FAQs)

Q1: What is gelsemine and what is its primary mechanism of action?

Gelsemine is a toxic indole (B1671886) alkaloid isolated from flowering plants of the Gelsemium genus. Its primary mechanism of action is as an agonist of the mammalian glycine (B1666218) receptor (GlyR), a ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system (CNS). Gelsemine binds to the orthosteric site of the GlyR, mimicking the action of glycine and leading to an influx of chloride ions into neurons. This hyperpolarizes the neuron, creating an inhibitory postsynaptic potential that results in muscle relaxation and can produce anxiolytic and analgesic effects.

Q2: What are the known off-target effects and interactions of gelsemine?

While the glycine receptor is its primary target, gelsemine also interacts with other receptors and pathways. A significant off-target is the GABA-A receptor (GABAAR), another major inhibitory neurotransmitter receptor in the CNS. Gelsemine acts as a competitive inhibitor on GABAARs. Additionally, studies have suggested that gelsemine can have protective effects against oxidative stress and may modulate pathways involving the NLRP3 inflammasome, CREB, and BDNF. Its toxicity profile, which includes symptoms like convulsions and respiratory failure, suggests complex interactions within the CNS beyond its primary target.

Q3: What are the potential consequences of gelsemine's off-target effects?

The primary consequence of off-target activity is dose-limiting toxicity, which has historically restricted the clinical development of gelsemine. Symptoms of poisoning include severe dizziness, respiratory depression, neuromuscular paralysis, and in severe cases, death from respiratory failure. Off-target effects can also lead to inconsistent or misleading experimental results, where an observed phenotype is incorrectly attributed to the on-target (GlyR) activity. For instance, modulation of GABAARs could confound studies focused solely on glycinergic signaling.

Q4: How can I identify potential off-target effects of gelsemine in my experiments?

Identifying off-target effects requires a multi-faceted approach:

  • Computational Profiling: Use 2-D and 3-D chemical similarity methods and machine learning tools to predict potential off-target interactions based on gelsemine's structure.

  • Target Engagement Assays: First, confirm that gelsemine is engaging its intended target (GlyR) in your system using methods like the Cellular Thermal Shift Assay (CETSA).

  • Genetic Screening: Employ CRISPR-Cas9 or RNAi to knock out or silence the intended target (GlyR). If gelsemine still produces the effect in these cells, it is likely due to an off-target interaction.

  • Proteome-wide Profiling: Use unbiased, proteome-wide techniques like affinity purification followed by mass spectrometry (AP-MS) or protein microarrays to identify a broader range of interacting proteins.

  • Phenotypic Screening: Compare the cellular phenotype induced by gelsemine with that of other, structurally different GlyR agonists. A matching phenotype strengthens the on-target hypothesis, while a mismatch suggests off-target activity.

Q5: What strategies can I use to minimize gelsemine's off-target effects?

Minimizing off-target effects is crucial for both accurate research and therapeutic development:

  • Dose-Response Analysis: Use the lowest effective concentration of gelsemine to reduce the likelihood of engaging lower-affinity off-targets.

  • Rational Drug Design: Develop safer analogs or derivatives of gelsemine with higher specificity for the glycine receptor. This involves modifying the chemical structure to reduce binding to known off-targets like GABAARs.

  • Use of Controls: Always include appropriate controls, such as a negative control (structurally similar but inactive molecule) and a positive control (a different, specific GlyR agonist), to help differentiate on-target from off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

You are observing a cellular phenotype with gelsemine treatment, but the results are variable or do not align with known effects of glycine receptor activation.

G cluster_0 Troubleshooting Workflow: Inconsistent Phenotype A Start: Inconsistent Phenotype Observed B Step 1: Validate Target Engagement (e.g., CETSA) A->B C Is GlyR engagement confirmed? B->C D Step 2: Perform Dose-Response Analysis Does phenotype potency correlate with GlyR binding? C->D Yes L Action: Re-evaluate experimental setup, reagent stability, and cell line integrity. C->L No E Step 3: Use Structurally Unrelated GlyR Agonist D->E Yes J Conclusion: High Likelihood of Off-Target Effect D->J No F Does it produce the same phenotype? E->F G Step 4: Perform Target Rescue (e.g., GlyR Overexpression) F->G Yes F->J No H Is the phenotype rescued? G->H I Conclusion: High Likelihood of On-Target Effect H->I Yes H->J No K Action: Begin Off-Target Identification Protocol (AP-MS) J->K

Caption: Workflow for diagnosing inconsistent experimental results.

Detailed Steps:

  • Validate Target Engagement: First, confirm that gelsemine is binding to the glycine receptor in your specific cellular system. The Cellular Thermal Shift Assay (CETSA) is a robust method for this. Lack of engagement points to issues with the compound or the experimental system itself.

  • Perform Dose-Response Analysis: Conduct a thorough dose-response curve. The potency (EC50) of gelsemine in producing the phenotype should correlate with its known binding affinity for the glycine receptor. A significant discrepancy suggests an off-target mechanism.

  • Use a Structurally Unrelated Agonist: Treat cells with another GlyR agonist that has a different chemical structure. If this compound recapitulates the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue with Target Overexpression: Overexpressing the glycine receptor may require higher concentrations of gelsemine to achieve the same effect, thereby "rescuing" the phenotype at lower doses. This provides strong evidence for on-target action.

  • Profile for Off-Targets: If the steps above indicate an off-target effect, proceed with unbiased methods like affinity purification-mass spectrometry (AP-MS) to identify other proteins that gelsemine interacts with.

Issue 2: High Toxicity at Expected Therapeutic Concentrations

You are observing significant cell death or toxicity at gelsemine concentrations where you expect to see a specific pharmacological effect.

Troubleshooting Steps:

  • Review Toxicity Data: Compare your effective concentration with published toxicity data (see tables below). Gelsemine has a narrow therapeutic window.

  • Assess Cell Health: Ensure the observed toxicity is not an artifact of poor cell culture conditions. Run parallel experiments with a vehicle control.

  • Use a GlyR Antagonist: Pre-treat cells with a specific GlyR antagonist (e.g., strychnine). If the antagonist does not block the toxicity, the effect is not mediated by the glycine receptor and is therefore off-target.

  • Investigate Apoptosis/Necrosis Pathways: Use assays to determine the mechanism of cell death (e.g., caspase activation for apoptosis). This can provide clues about the off-target pathways being affected.

  • Consider Metabolites: Gelsemine is metabolized in the liver into several byproducts. If using liver-derived cells or in vivo models, consider that a metabolite, not gelsemine itself, may be causing the toxicity.

Quantitative Data Summary

Table 1: Gelsemine Receptor Binding Affinity & Potency

Target ReceptorAlkaloidEffectPotency (IC50 / EC50)Species/SystemReference
GABA-A Receptor GelsemineInhibition170.8 µM (IC50)Recombinant
GABA-A Receptor KoumineInhibition142.8 µM (IC50)Recombinant
GABA-A Receptor GelsevirineInhibition251.5 µM (IC50)Recombinant
GABA-A Receptor GelsenicinePotentiation192.1 µM (EC50)Recombinant
Glycine Receptor GelsemineInhibition10.36 µM (IC50)Recombinant
Glycine Receptor KoumineInhibition9.587 µM (IC50)Recombinant
Glycine Receptor GelsevirineInhibition82.94 µM (IC50)Recombinant
Glycine Receptor GelsemineInhibition~42 µM (IC50)Rat Spinal Cord

Table 2: Acute Toxicity of Gelsemium Alkaloids

AlkaloidAnimal ModelRouteToxicity Value (LD50 / LDLo)Reference
Gelsemine MouseIntraperitoneal56 mg/kg (LD50)
Gelsemine MouseIntravenous0.1-0.12 mg/kg (LDLo)
Gelsemine RabbitIntravenous0.05-0.06 mg/kg (LDLo)
Gelsemine DogIntravenous0.5-1.0 mg/kg (LDLo)
Gelsenicine Rat (Female)Oral0.520 mg/kg (LD50)
Gelsenicine Rat (Male)Oral0.996 mg/kg (LD50)

LD50: Lethal dose for 50% of subjects. LDLo: Lowest published lethal dose.

Key Experimental Protocols

Protocol 1: Off-Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow to identify cellular proteins that bind to gelsemine.

G cluster_0 Experimental Workflow: AP-MS for Off-Target ID A 1. Immobilize Gelsemine (or analog) onto beads C 3. Incubate Lysate with Gelsemine-beads A->C B 2. Prepare Cell Lysate (from control and treated cells) B->C D 4. Wash Beads to remove non-specific binders C->D E 5. Elute Bound Proteins D->E F 6. Protein Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identify proteins enriched in Gelsemine sample vs. control) G->H

Caption: Workflow for identifying protein off-targets using AP-MS.

Methodology:

  • Bait Preparation: Chemically link gelsemine or a functionalized analog to agarose (B213101) or magnetic beads. Prepare control beads with no linked compound.

  • Cell Lysis: Culture cells of interest and prepare a native protein lysate that preserves protein complexes.

  • Incubation: Incubate the cell lysate with the gelsemine-conjugated beads and the control beads in parallel.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Compare the protein lists from the gelsemine and control samples. Proteins significantly enriched in the gelsemine sample are potential off-targets.

Protocol 2: Electrophysiological Recording of Receptor Modulation

This protocol uses patch-clamp electrophysiology to characterize the functional effects of gelsemine on ion channels like GlyRs and GABAARs.

Methodology:

  • Cell Preparation: Use HEK293 cells or Xenopus oocytes transiently expressing the receptor subunits of interest (e.g., human α1 GlyR or α1β2γ2 GABAAR).

  • Recording Setup: Use a whole-cell patch-clamp configuration to record ion currents from single cells.

  • Baseline Measurement: Perfuse the cell with a standard extracellular solution and apply the receptor's natural agonist (e.g., glycine for GlyR, GABA for GABAAR) at a concentration that elicits a submaximal current (e.g., EC20). This establishes a baseline response.

  • Gelsemine Application: Co-apply the agonist with varying concentrations of gelsemine.

  • Data Acquisition: Record the changes in current amplitude. A decrease in current suggests inhibition, while an increase suggests potentiation.

  • Dose-Response Curve Generation: Plot the percentage of inhibition or potentiation against the log concentration of gelsemine to determine the IC50 or EC50 value. This allows for a quantitative comparison of gelsemine's effects on different receptor subtypes.

Visualized Pathways and Logic

G cluster_0 Gelsemine Primary Signaling Pathway Gel Gelsemine GlyR Glycine Receptor (Orthosteric Site) Gel->GlyR Binds as Agonist Channel Chloride (Cl-) Channel Opens GlyR->Channel Influx Cl- Influx Channel->Influx Hyper Neuron Hyperpolarization (Inhibitory Postsynaptic Potential) Influx->Hyper Effect Systemic Effect: Muscle Relaxation, Analgesia Hyper->Effect

Caption: Gelsemine's primary on-target signaling pathway via the glycine receptor.

G cluster_1 Strategies to Minimize Off-Target Effects A Compound-centric Strategies B Rational Drug Design: Create more specific analogs A->B C Dose Optimization: Use lowest effective concentration A->C D Experiment-centric Strategies E Target Validation: Use genetic (CRISPR) or pharmacological (antagonist) controls D->E F Orthogonal Assays: Confirm phenotype with structurally different agonists D->F G System Selection: Use cell lines with low expression of known off-targets D->G

Caption: Key strategies for the mitigation of off-target effects.

challenges and solutions in the enantioselective synthesis of gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enantioselective Synthesis of Gelsemine (B155926)

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the complex, multi-step enantioselective synthesis of gelsemine. It provides answers to frequently encountered challenges, troubleshooting guides for key reactions, detailed experimental protocols, and visualizations of synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in the enantioselective total synthesis of gelsemine?

The synthesis of gelsemine is a significant challenge due to its complex molecular architecture.[1][2] Key difficulties include its hexacyclic cage structure, the presence of seven contiguous chiral centers, and a highly congested quaternary carbon at the spirooxindole junction.[1][2][3] Historically, achieving high stereocontrol and overall yield has been a primary obstacle, with early asymmetric syntheses reporting overall yields of around 1%.[4]

Q2: What are the key modern strategies that have proven successful for the enantioselective synthesis of gelsemine?

Recent successful approaches focus on establishing chirality early and efficiently constructing the complex core. Key strategies include:

  • Organocatalytic Asymmetric Diels-Alder Reaction: This method is used to create crucial stereocenters with high diastereoselectivity and enantioselectivity at an early stage of the synthesis.[2][4][5][6]

  • Intramolecular Heck Reaction: This reaction is pivotal for constructing the congested spirooxindole functionality, a key structural feature of gelsemine.[3][7][8]

  • Biomimetic Enol-Oxonium Cyclization: This cascade reaction strategy mimics a proposed biosynthetic pathway to simultaneously form multiple rings and stereocenters.[1][2][4]

  • Anionic Aza-Cope Rearrangement: This has been another effective strategy for rearranging the molecular framework to build the desired architecture.[9]

  • Intramolecular Aldol Condensation: This has been used efficiently to form the prolidine ring and set the configuration of the C20 quaternary carbon.[4][5][6]

Q3: My intramolecular Heck reaction to form the spirooxindole core is giving low yields and the wrong stereoisomer. What are common troubleshooting steps?

Low yields and incorrect stereoselectivity in the intramolecular Heck reaction for this purpose are common issues. The outcome is highly dependent on the reaction conditions and the substrate.[3][8]

  • Problem: Low Yield.

    • Solution: The reaction can be sensitive to the choice of catalyst, ligands, and additives. While some conditions may work without phosphine (B1218219) ligands, screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., (R)-BINAP for asymmetric variants) is critical.[10] The use of silver salts, like silver phosphate (B84403), has been shown to be effective in specific cases.[3][8] Ensure strict anhydrous and oxygen-free conditions, as these can deactivate the catalyst.

  • Problem: Incorrect Stereoisomer.

    • Solution: The stereochemical outcome of the Heck cyclization can be directed by the reaction conditions.[3][8] For example, in one synthesis, using silver phosphate favored the formation of the unnatural configuration, which was then epimerized in a later step.[3][8] It is crucial to analyze the thermodynamic versus kinetic control of the reaction. Changing the solvent, temperature, and base can influence which diastereomer is favored.

Q4: How can the stereoselectivity of the organocatalytic Diels-Alder reaction be optimized in the context of gelsemine synthesis?

The organocatalytic Diels-Alder reaction is a powerful tool for this synthesis, with reports of over 99% enantiomeric excess (ee).[4][5][6]

  • Catalyst Choice: The selection of the chiral organocatalyst is paramount. Diarylprolinol silyl (B83357) ethers are a common class of catalysts for this type of transformation.

  • Additives/Co-catalysts: The presence of an acid or base co-catalyst can significantly impact both reaction rate and stereoselectivity.

  • Solvent and Temperature: Lowering the reaction temperature (e.g., to -20 °C) often enhances enantioselectivity.[11] The solvent choice (e.g., CH₃CN/H₂O mixtures) also plays a critical role and should be screened for optimal results.[11]

Troubleshooting Guides

Table 1: Troubleshooting the Intramolecular Heck Reaction
Observed Problem Potential Cause Suggested Solution
No or low conversionCatalyst deactivationUse freshly prepared catalyst; ensure inert atmosphere (degas solvent).
Low reaction temperatureGradually increase temperature (e.g., from 80°C to 110°C) and monitor by TLC/LCMS.
Incorrect ligand or additiveScreen different phosphine ligands or silver salt additives (e.g., Ag₃PO₄, Ag₂CO₃).[3][8]
Poor diastereoselectivityNon-optimal reaction conditionsVary solvent polarity, base (e.g., proton sponge, Et₃N), and temperature.[10]
Substrate configurationThe stereochemistry may be directed by the substrate; consider a downstream epimerization step if the undesired isomer is thermodynamically favored.[3]
Formation of side products (e.g., β-hydride elimination)Reaction pathway competitionAltering the ligand can disfavor β-hydride elimination. Forcing a cationic mechanism with bidentate phosphines can improve selectivity.[10]
Table 2: Summary of Reported Yields in Enantioselective Syntheses
Key Strategy Number of Steps Overall Yield Enantiomeric Excess (ee) Reference
Organocatalytic Diels-Alder12~5%>99%[4][5][6]
Enol-oxonium Cyclization25~1%N/A (asymmetric)[2][4]
Previous Asymmetric Syntheses (General)N/A~1%N/A[4]

Experimental Protocols

Protocol 1: Generalized Organocatalytic Asymmetric Diels-Alder Reaction

This protocol is a representative procedure for the enantioselective Diels-Alder reaction used in the initial steps of gelsemine synthesis.

  • Setup: To a flame-dried, argon-flushed flask, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative) (10 mol%).

  • Reagent Addition: Add the solvent system (e.g., a 20:1 mixture of CH₃CN/H₂O) and cool the mixture to the optimized temperature (e.g., -20 °C).[11]

  • Reaction Initiation: Add the diene component (e.g., a dihydropyridine (B1217469) derivative) (1.2 equivalents) followed by the dienophile (e.g., methyl (Z)-4-oxobut-2-enoate) (1.0 equivalent).

  • Monitoring: Stir the reaction vigorously at -20 °C for the required time (e.g., 36 hours), monitoring progress by thin-layer chromatography (TLC).[11]

  • Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., NaBH₄) at 0 °C to reduce the resulting aldehyde to an alcohol, which facilitates purification.

  • Purification: After stirring for 30 minutes, warm the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Generalized Intramolecular Heck Reaction for Spirooxindole Formation

This protocol outlines a general procedure for the key cyclization step to form the gelsemine core.

  • Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the α,β-unsaturated 2-iodoanilide precursor (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃) (10-20 mol%), and any additives (e.g., Ag₃PO₄) (1.2 equivalents).[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or DMF) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the required temperature (e.g., 110 °C) and stir for several hours, monitoring the consumption of starting material by TLC or LCMS.[8]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography to isolate the desired pentacyclic product(s).

Mandatory Visualizations

logical_relationship cluster_challenge Core Synthetic Challenge cluster_strategies Key Enantioselective Strategies cluster_outcomes Intermediate Goals Challenge Constructing the Hexacyclic Core of Gelsemine S1 Organocatalytic Diels-Alder S2 Intramolecular Heck Reaction S3 Biomimetic Oxonium Cyclization S4 Late-Stage SN2 Cyclization O1 Early Introduction of Chirality S1->O1 O2 Formation of Spirooxindole S2->O2 O3 Rapid Assembly of Polycyclic System S3->O3 O4 Final Skeleton Construction S4->O4 End (-)-Gelsemine

Caption: Key strategies to address the core challenges in gelsemine synthesis.

experimental_workflow Start Starting Materials (Dihydropyridine & Dienophile) Step1 Asymmetric Diels-Alder Reaction (Chiral Catalyst, -20°C) Start->Step1 Intermediate1 Chiral Cycloadduct Step1->Intermediate1 Step2 Multi-Step Elaboration & Functional Group Interconversion Intermediate1->Step2 Intermediate2 Heck Precursor (α,β-unsaturated 2-iodoanilide) Step2->Intermediate2 Step3 Intramolecular Heck Reaction (Pd Catalyst, 110°C) Intermediate2->Step3 Intermediate3 Pentacyclic Core (Spirooxindole) Step3->Intermediate3 Step4 Final Cyclizations & Deprotection Steps Intermediate3->Step4 End (+)-Gelsemine Step4->End

Caption: A representative experimental workflow for enantioselective gelsemine synthesis.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Gelsemine Against Aβ Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of gelsemine (B155926) against amyloid-beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease. The performance of gelsemine is compared with other potential therapeutic alternatives, supported by experimental data from preclinical studies.

Executive Summary

Gelsemine, a natural alkaloid, has demonstrated significant neuroprotective properties against Aβ-induced neurotoxicity.[1][2] Its multifaceted mechanism of action, primarily centered around the inhibition of transglutaminase 2 (TG2) and the suppression of neuroinflammatory pathways, presents a promising avenue for therapeutic intervention in Alzheimer's disease.[1][3][4][5] This guide synthesizes the current scientific evidence, offering a comparative analysis of gelsemine's efficacy against its own analogs and other neuroprotective agents.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from various studies, providing a comparative overview of the efficacy of gelsemine and other compounds in mitigating Aβ toxicity.

Table 1: In Vivo Efficacy of Gelsemine and its Analogs

CompoundDosageKey FindingsReference
Gelsemine 5-10 µg/kgSignificantly alleviated cognitive impairments in Aβ oligomer-treated mice.[2]
Rhynchophylline50 mg/kgAmeliorated Aβ₁₋₄₂-induced cognitive impairment.[1][6]
Isorhynchophylline20 mg/kgDemonstrated neuroprotective and anti-AD properties.[1]

Note: A direct comparative study suggests that gelsemine is the most potent among its structural analogs, requiring a significantly lower effective dose.[1]

Table 2: Comparison of Gelsemine with Other Neuroprotective Agents

CompoundMechanism of ActionEffective Concentration/DosageKey Efficacy DataReference
Gelsemine TG2 Inhibition, Anti-inflammatory5-10 µg/kg (in vivo)40% reduction in Aβ plaque formation in Aβ oligomer-treated mice.[1][1][2]
Memantine (B1676192) NMDA Receptor Antagonist20 mg/kg/day (in vivo)Did not show a significant neuroprotective effect against Aβ₁₋₄₂ toxicity in one study.[7][8]
Donepezil (B133215) Acetylcholinesterase Inhibitor1 µmol/L and above (in vitro)Concentration-dependently reduced LDH efflux induced by Aβ₁₋₄₂.[8]
Curcumin Anti-amyloidogenic, Antioxidant0.1-1.0 µM (in vitro)Inhibited Aβ aggregation (IC₅₀ = 0.8 µM) and disaggregated fibrillar Aβ₄₀ (IC₅₀ = 1 µM).[9][10]

Signaling Pathways and Mechanisms of Action

Gelsemine's Neuroprotective Signaling Pathway

Gelsemine exerts its neuroprotective effects through a multi-target mechanism. A key pathway involves the inhibition of Transglutaminase 2 (TG2), an enzyme implicated in Aβ aggregation and neurotoxicity.[1][3][4][5] By inhibiting TG2, gelsemine modulates the Aβ aggregation process, reducing the formation of toxic Aβ species.[1][3][4][5] Furthermore, gelsemine has been shown to suppress neuroinflammation by inhibiting the over-activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[2]

Gelsemine_Pathway cluster_Abeta Aβ Pathology cluster_Inflammation Neuroinflammation Abeta Aβ Oligomers TG2 Transglutaminase 2 (TG2) Abeta->TG2 activates Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Abeta->Neuroinflammation Aggregation Aβ Aggregation & Toxicity TG2->Aggregation promotes Gelsemine Gelsemine Gelsemine->TG2 inhibits Gelsemine->Neuroinflammation inhibits NeuronalDamage Neuronal Damage & Cognitive Impairment Aggregation->NeuronalDamage Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Neuroinflammation->Cytokines Cytokines->NeuronalDamage

Caption: Gelsemine's neuroprotective mechanism against Aβ toxicity.

Experimental Workflows

Validating Neuroprotective Effects of a Compound (e.g., Gelsemine)

The following diagram illustrates a general experimental workflow for validating the neuroprotective effects of a compound against Aβ toxicity.

Experimental_Workflow cluster_invitro Cell-based Assays cluster_biochem Molecular Analysis cluster_behavioral Cognitive Assessment cluster_histology Brain Tissue Examination start Start: Hypothesis (Compound has neuroprotective effects) invitro In Vitro Studies (Neuronal Cell Lines, e.g., SH-SY5Y) start->invitro invivo In Vivo Studies (AD Animal Models, e.g., Aβ-injected mice) invitro->invivo MTT MTT Assay (Cell Viability) biochem Biochemical Assays invivo->biochem behavioral Behavioral Tests invivo->behavioral histology Histological Analysis invivo->histology data Data Analysis & Interpretation biochem->data TG2_assay TG2 Inhibition Assay behavioral->data MWM Morris Water Maze histology->data IHC Immunohistochemistry (Aβ plaques) conclusion Conclusion: Validate Neuroprotective Efficacy data->conclusion LDH LDH Assay (Cytotoxicity) WB_invitro Western Blot (p-tau, PSD-95) ELISA ELISA (Cytokines) WB_invivo Western Blot (Aβ, p-tau) YMaze Y-Maze IF Immunofluorescence (Gliosis)

References

Comparative Binding Affinity of Gelsemine and Strychnine to the Glycine Receptor: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of two prominent alkaloids, gelsemine (B155926) and strychnine (B123637), to the glycine (B1666218) receptor (GlyR). The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

The glycine receptor (GlyR) is a crucial inhibitory ligand-gated ion channel in the central nervous system, playing a pivotal role in mediating fast inhibitory neurotransmission.[1] Its activation by the endogenous agonist glycine leads to an influx of chloride ions, resulting in hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.[1][2] Both gelsemine, a principal alkaloid from plants of the Gelsemium genus, and strychnine, from the seeds of Strychnos nux-vomica, are well-documented modulators of GlyR function.[3][4] Understanding their comparative binding affinities is essential for dissecting their mechanisms of action and for the development of novel therapeutic agents targeting the glycinergic system.

Quantitative Comparison of Binding Affinities

The binding affinities of gelsemine and strychnine to the glycine receptor have been determined in various studies, primarily through radioligand binding assays. The following table summarizes the key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

CompoundParameterValueSpecies/TissueExperimental MethodReference
Gelsemine Ki21.9 µMRat spinal cord[³H]-strychnine displacement assay[5]
IC50~40 µMNative GlyRs[³H]-strychnine displacement assay[6]
IC50~42 µMSpinal GlyRsElectrophysiology[6]
IC5010.36 µMRecombinant GlyRsElectrophysiology[7]
Strychnine Affinity Constant0.03 µM (30 nM)Synaptic membranes[³H]-strychnine binding assay[8]
IC50~180 nMNot specifiedNot specified

Based on the available data, strychnine exhibits a significantly higher binding affinity for the glycine receptor than gelsemine . The affinity of strychnine is in the nanomolar range, whereas gelsemine's affinity is in the micromolar range, indicating that a much lower concentration of strychnine is required to occupy the same number of glycine receptors.

Experimental Protocols

The most common method cited for determining the binding affinity of these compounds is the radioligand binding assay , specifically a competitive displacement assay using [³H]-strychnine.

Radioligand Displacement Assay with [³H]-Strychnine

This technique is a gold standard for quantifying the affinity of an unlabeled compound (in this case, gelsemine or unlabeled strychnine) for a receptor by measuring its ability to displace a radiolabeled ligand (in this case, [³H]-strychnine) that is known to bind to the receptor with high affinity.[9][10]

General Protocol:

  • Membrane Preparation: Synaptic membrane fractions are prepared from the tissue of interest (e.g., rat spinal cord) through a series of homogenization and centrifugation steps to isolate the cell membranes containing the glycine receptors.[11]

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of [³H]-strychnine and varying concentrations of the unlabeled competitor compound (gelsemine or strychnine).

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound [³H]-strychnine, while the unbound radioligand passes through.[11]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific [³H]-strychnine binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculation of Ki: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., from spinal cord) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane->Incubation Radio Radioligand ([³H]-Strychnine) Radio->Incubation Competitor Unlabeled Competitor (Gelsemine or Strychnine) Competitor->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Plotting Plotting % Inhibition vs. Competitor Concentration Counting->Plotting IC50 Determination of IC50 Plotting->IC50 Ki Calculation of Ki (Cheng-Prusoff Equation) IC50->Ki

Workflow for a competitive radioligand binding assay.

Glycine Receptor Signaling Pathway

Both gelsemine and strychnine are understood to be competitive antagonists of the glycine receptor.[4][12] This means they bind to the same site as the endogenous agonist, glycine, but their binding does not activate the receptor. Instead, they block glycine from binding, thereby inhibiting the normal function of the receptor.

The canonical signaling pathway of the glycine receptor is as follows:

  • Glycine Binding: Under normal physiological conditions, the neurotransmitter glycine binds to its specific recognition site on the extracellular domain of the GlyR.

  • Conformational Change: This binding event induces a conformational change in the receptor protein.

  • Channel Opening: The conformational change leads to the opening of the integral chloride (Cl⁻) ion channel.

  • Chloride Influx: Chloride ions, which are typically at a higher concentration outside the neuron, flow into the cell down their electrochemical gradient.

  • Hyperpolarization: The influx of negatively charged chloride ions makes the inside of the neuron more negative, a phenomenon known as hyperpolarization.

  • Inhibition of Neuronal Firing: This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thus making the neuron less likely to fire and inhibiting neurotransmission.

The competitive antagonism by gelsemine and strychnine disrupts this pathway by preventing the initial glycine binding step.

The following diagram illustrates the competitive binding of gelsemine and strychnine to the glycine receptor and the subsequent inhibition of the signaling pathway.

signaling_pathway cluster_ligands Ligands cluster_receptor Glycine Receptor (GlyR) cluster_cellular_response Cellular Response Glycine Glycine (Agonist) GlyR Glycine Receptor Glycine->GlyR Binds and Activates Gelsemine Gelsemine (Antagonist) Gelsemine->GlyR Binds and Blocks ChannelOpening Cl⁻ Channel Opening Gelsemine->ChannelOpening Inhibits Strychnine Strychnine (Antagonist) Strychnine->GlyR Binds and Blocks Strychnine->ChannelOpening Inhibits GlyR->ChannelOpening Activation ClInflux Cl⁻ Influx ChannelOpening->ClInflux Hyperpolarization Hyperpolarization ClInflux->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

References

A Comparative Analysis of the Analgesic Properties of Gelsemine and Koumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gelsemine (B155926) and koumine (B8086292), two prominent indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, have garnered significant attention for their potent analgesic properties.[1] While both compounds show promise in preclinical pain models, they exhibit distinct pharmacological profiles and mechanisms of action. This guide provides a comprehensive comparison of their analgesic effects, supported by experimental data, to aid researchers in the field of pain management and drug discovery.

Quantitative Comparison of Analgesic Efficacy

The following table summarizes the effective doses (ED₅₀) of gelsemine and koumine in various animal models of pain, offering a quantitative insight into their relative potencies.

Pain ModelSpeciesTestCompoundRoute of AdministrationED₅₀Reference
Inflammatory PainMiceAcetic Acid Writhing TestKoumineSubcutaneousNot explicitly defined, but dose-dependent reduction in writhes observed.[2][2]
Inflammatory PainMiceFormalin Test (Phase II)KoumineSubcutaneousDose-dependent reduction in licking/biting time.[2][2]
Inflammatory PainMicePGE₂-induced HyperalgesiaGelsemineNot Specified0.82 mg/kg[3]
Inflammatory PainMicePGE₂-induced HyperalgesiaKoumineNot Specified0.60 mg/kg[3]
Neuropathic PainRatsChronic Constriction Injury (CCI) - Thermal HyperalgesiaKoumineSubcutaneousDose-dependent reversal.[2][2]
Neuropathic PainRatsSpinal Nerve Ligation (SNL) - Thermal HyperalgesiaKoumineSubcutaneousDose-dependent reversal.[2][2]
Neuropathic PainRatsSpinal Nerve Ligation (SNL) - Mechanical AllodyniaKoumineSubcutaneousDose-dependent reversal.[2][2]
Postoperative PainRatsIncision-induced Mechanical AllodyniaKoumineIntrathecalDose-dependent prevention.[4][4]
Postoperative PainRatsIncision-induced Thermal HyperalgesiaKoumineIntrathecalDose-dependent prevention.[4][4]
Chronic PainRatsFormalin-induced Tonic PainGelsemineIntrathecal0.5 - 0.6 µg[5]
Chronic PainRatsBone Cancer-induced Mechanical AllodyniaGelsemineIntrathecal0.5 - 0.6 µg[5]
Chronic PainRatsSpinal Nerve Ligation-induced Painful NeuropathyGelsemineIntrathecal0.5 - 0.6 µg[5]

Mechanisms of Analgesic Action

Gelsemine and koumine achieve their analgesic effects through distinct molecular pathways, primarily within the central nervous system.

Gelsemine: The analgesic action of gelsemine is predominantly mediated by its agonist activity at spinal α3 glycine (B1666218) receptors (GlyR).[5][6] Activation of these receptors leads to an influx of chloride ions, causing hyperpolarization of the neuron and subsequent inhibition of pain signal transmission.[7] This activation of α3 GlyRs also stimulates the synthesis of the neurosteroid allopregnanolone (B1667786), which further contributes to the analgesic effect.[1][8]

Koumine: The mechanism of koumine is more multifaceted. It has been shown to interact with the translocator protein (18 kDa) (TSPO) and GABA-A receptors.[4][9] Its analgesic effects in postoperative pain models were antagonized by a TSPO antagonist (PK11195) and a GABA-A receptor antagonist (bicuculline).[4] Koumine also exhibits anti-inflammatory properties by inhibiting the activation of microglia and astroglia and suppressing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the spinal dorsal horn.[4][10] Similar to gelsemine, koumine's analgesic activity is also associated with the upregulation of allopregnanolone in the spinal cord.[2][11]

G cluster_gelsemine Gelsemine Pathway cluster_koumine Koumine Pathway Gelsemine Gelsemine alpha3_GlyR α3 Glycine Receptor Gelsemine->alpha3_GlyR activates Allopregnanolone_G Allopregnanolone Synthesis alpha3_GlyR->Allopregnanolone_G stimulates Analgesia_G Analgesia Allopregnanolone_G->Analgesia_G Koumine Koumine TSPO TSPO Koumine->TSPO activates GABA_A GABA-A Receptor Koumine->GABA_A modulates Neuroinflammation Neuroinflammation Koumine->Neuroinflammation inhibits Allopregnanolone_K Allopregnanolone Synthesis TSPO->Allopregnanolone_K stimulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Neuroinflammation->Proinflammatory_Cytokines produces Analgesia_K Analgesia Neuroinflammation->Analgesia_K inhibition contributes to Allopregnanolone_K->Analgesia_K

Caption: Simplified signaling pathways for the analgesic effects of gelsemine and koumine.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the analgesic properties of gelsemine and koumine.

1. Hot-Plate Test

  • Objective: To assess centrally mediated antinociceptive activity.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Animals (mice or rats) are individually placed on the heated surface of the hot plate.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

    • The test compound (gelsemine or koumine) or vehicle is administered at a specified time before placing the animal on the hot plate.

    • The latency to the nociceptive response is measured again at various time points post-administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

2. Acetic Acid-Induced Writhing Test

  • Objective: To evaluate peripheral analgesic activity.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle.

    • After a specified period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Immediately after the injection, the animals are placed in an observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated as: [(mean writhes in control group - mean writhes in treated group) / mean writhes in control group] x 100.

3. Formalin Test

  • Objective: To assess the effects on both acute tonic and inflammatory pain.

  • Procedure:

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the animal's hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

    • The test compound or vehicle is administered prior to the formalin injection.

  • Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups.

G cluster_workflow General Experimental Workflow for Analgesic Testing cluster_tests Specific Pain Models Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (Gelsemine/Koumine/Vehicle) Baseline_Measurement->Drug_Administration Hot_Plate Hot-Plate Test (Central Analgesia) Baseline_Measurement->Hot_Plate Writhing_Test Acetic Acid Writhing Test (Peripheral Analgesia) Baseline_Measurement->Writhing_Test Formalin_Test Formalin Test (Acute & Inflammatory Pain) Baseline_Measurement->Formalin_Test Post_Drug_Measurement Post-Drug Nociceptive Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis and Comparison Post_Drug_Measurement->Data_Analysis Post_Drug_Measurement->Hot_Plate Post_Drug_Measurement->Writhing_Test Post_Drug_Measurement->Formalin_Test

Caption: A generalized workflow for preclinical analgesic studies.

Conclusion

Both gelsemine and koumine demonstrate significant analgesic potential, but their distinct mechanisms of action suggest they may be suited for different therapeutic applications. Gelsemine's specific action on spinal α3 glycine receptors makes it an interesting candidate for chronic pain conditions where this target is implicated.[5] Koumine's broader mechanism, encompassing anti-inflammatory and neuromodulatory effects, may offer advantages in complex pain states such as postoperative pain, which involves both inflammatory and neuropathic components.[4][9] Further research, including head-to-head comparative studies and exploration of potential synergistic effects, is warranted to fully elucidate the therapeutic potential of these Gelsemium alkaloids.

References

A Comparative Study on the Anxiolytic Activity of Gelsemine and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anxiolytic properties of gelsemine (B155926), a natural alkaloid, and diazepam, a well-established benzodiazepine (B76468). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data from preclinical studies.

Mechanism of Action: A Tale of Two Receptors

The anxiolytic effects of gelsemine and diazepam are mediated through different primary molecular targets within the central nervous system.

Diazepam , a classic benzodiazepine, exerts its effects by positively modulating the GABAA receptor, the major inhibitory neurotransmitter receptor in the brain.[1][2][3] Diazepam binds to a specific allosteric site on the GABAA receptor, known as the benzodiazepine site.[1][4] This binding increases the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[1][2] The enhanced GABAergic signaling leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which manifests as anxiolysis, sedation, and muscle relaxation.[1][3]

Gelsemine , an alkaloid derived from plants of the Gelsemium genus, primarily interacts with glycine (B1666218) receptors (GlyRs), another important class of inhibitory neurotransmitter receptors, particularly abundant in the spinal cord and brainstem.[5][6] Its anxiolytic mechanism is thought to involve the potentiation of glycine-activated currents, particularly at homomeric α1 glycine receptors.[7] Some research also suggests that gelsemine's effects may be linked to the stimulation of neurosteroid synthesis, such as allopregnanolone, which can then positively modulate GABAA receptors.[8] However, other studies indicate that gelsemine can act as a negative modulator of certain GABAA receptor subtypes, suggesting a more complex interaction with the GABAergic system.[8][9][10] Furthermore, gelsemine has been shown to alleviate anxiety-like behaviors by modulating the NLRP3 and CREB/BDNF pathways.[11][12]

Comparative Efficacy in Preclinical Models

The anxiolytic effects of both compounds have been evaluated in various animal models of anxiety, most commonly the Elevated Plus-Maze (EPM) and the Light-Dark Transition (LDT) test. In these models, an increase in the time spent in the open arms (EPM) or the light compartment (LDT) is indicative of an anxiolytic effect.

CompoundAnimal ModelDoses Tested (mg/kg)Key FindingsReference
Gelsemine Elevated Plus-Maze (Mice)0.4, 2, 10 (i.p.)Dose-dependently increased the percentage of open-arm entries and time spent in the open arms.[11]
Light-Dark Transition (Mice)Not specifiedIncreased time spent in the light compartment.[5]
Diazepam Elevated Plus-Maze (Rats)1, 2, 3 (i.p.)Dose-dependently increased open arm times.[13]
Elevated Plus-Maze (Mice)1 (i.p.)Used as a positive control, showed significant anxiolytic activity.[11]
Light-Dark Transition (Mice)0.5, 1, 2 (oral)Dose-dependently increased the time spent in the lit area in wild-type mice.[14]

Note: i.p. = intraperitoneal

These studies demonstrate that both gelsemine and diazepam exhibit significant anxiolytic-like effects in established behavioral models. Direct comparative studies using a wide range of doses to determine relative potency (e.g., ED50 values) are limited in the current literature. However, existing research consistently uses diazepam as a benchmark for anxiolytic activity when evaluating novel compounds like gelsemine.[11][15]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of gelsemine and diazepam's anxiolytic activities.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze is elevated above the floor and consists of four arms arranged in a plus shape. Two arms are enclosed by high walls (closed arms), and two are open.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • The test compound (gelsemine or diazepam) or vehicle is administered at a specified time before the test (e.g., 30 minutes).

    • Each animal is placed in the center of the maze, facing a closed arm.

    • The animal is allowed to explore the maze for a set period, typically 5 minutes.

    • An automated tracking system or a trained observer records parameters such as the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group.

Light-Dark Transition (LDT) Test

The LDT test is another common behavioral paradigm for assessing anxiety in rodents, based on their natural aversion to brightly lit areas.

  • Apparatus: The apparatus consists of a box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment. An opening connects the two compartments.

  • Procedure:

    • Animals are habituated to the testing room.

    • The test compound or vehicle is administered.

    • Each animal is placed in the center of the light compartment, facing away from the opening.

    • The animal's behavior is recorded for a specified duration (e.g., 5-10 minutes).

    • Key parameters measured include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in the light compartment.

  • Data Analysis: Anxiolytic activity is inferred from a significant increase in the time spent in the light compartment, an increased number of transitions, and a longer latency to enter the dark compartment.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Signaling_Pathways cluster_diazepam Diazepam Pathway cluster_gelsemine Gelsemine Pathway Diazepam Diazepam GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Diazepam->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Increases Affinity for GABA, Enhances Opening GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Anxiolysis_D Anxiolytic Effect Hyperpolarization->Anxiolysis_D Leads to Gelsemine Gelsemine Glycine_Receptor Glycine Receptor (α1 subunit) Gelsemine->Glycine_Receptor Modulates Chloride_Channel_G Chloride (Cl-) Channel Opening Glycine_Receptor->Chloride_Channel_G Potentiates Current Glycine Glycine Glycine->Glycine_Receptor Binds to Hyperpolarization_G Neuronal Hyperpolarization Chloride_Channel_G->Hyperpolarization_G Increased Cl- Influx Anxiolysis_G Anxiolytic Effect Hyperpolarization_G->Anxiolysis_G Leads to

Caption: Mechanisms of action for diazepam and gelsemine.

Experimental Workflow

Experimental_Workflow Animal_Selection Animal Selection (e.g., Mice, Rats) Grouping Randomized Grouping (Vehicle, Diazepam, Gelsemine) Animal_Selection->Grouping Drug_Admin Drug Administration (i.p. or oral) Grouping->Drug_Admin Behavioral_Test Behavioral Testing (EPM or LDT) Drug_Admin->Behavioral_Test 30 min post-injection Data_Collection Data Collection (Automated Tracking) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for preclinical anxiolytic studies.

References

Comparative Therapeutic Potential of Gelsemine Analogs: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of gelsemine (B155926) and its principal analogs, including koumine, gelsevirine, and humantenine. Gelsemine, a highly toxic indole (B1671886) alkaloid from plants of the Gelsemium genus, has garnered significant interest for its potential therapeutic applications, ranging from analgesia and anxiolysis to anti-inflammatory and neuroprotective effects.[1][2][3][4][5] However, its inherent toxicity necessitates the exploration of its analogs for safer and more effective drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in their mechanisms of action.

Comparative Quantitative Data

The therapeutic utility of gelsemine and its analogs is a balance between their potency at specific molecular targets and their overall toxicity. The following tables summarize the half-maximal inhibitory concentration (IC50) values against key receptors and the median lethal dose (LD50) to provide a clear comparison of their pharmacological and toxicological profiles.

Table 1: Comparative Potency of Gelsemine Analogs on Glycine (B1666218) and GABA-A Receptors

AlkaloidReceptor TargetIC50 (µM)Species/Cell Line
Gelsemine Glycine Receptor (α1)~42 (spinal GlyRs)Spinal Neurons
GABA-A Receptor55-75Recombinant/Native
Koumine Glycine Receptor (α1)31.5 ± 1.7HEK293
GABA-A Receptor142.8HEK293
Gelsevirine Glycine Receptor (α1)40.6 ± 8.2HEK293
GABA-A Receptor251.5HEK293
Humantenine Glycine Receptor (α1)No detectable activityHEK293
GABA-A ReceptorInsensitiveHEK293

Data compiled from electrophysiological studies.[6][7][8]

Table 2: Comparative Acute Toxicity of Gelsemine Analogs

AlkaloidLD50 (mg/kg)Route of AdministrationAnimal Model
Gelsemine ~56Intraperitoneal (i.p.)Mice
Koumine >100Intraperitoneal (i.p.)Mice
Gelsevirine Not explicitly found, but described as having "less toxicity"--
Humantenine/Humantenirine 0.071 (female), 0.149 (male) (Humantenirine)Intraperitoneal (i.p.)Mice

This data highlights the significant differences in acute toxicity, with Humantenine being the most toxic.[6][9][10]

Key Signaling Pathways

The therapeutic and toxic effects of gelsemine and its analogs are mediated through their interaction with multiple signaling pathways. The following diagrams illustrate these complex molecular mechanisms.

G_receptor_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GlyR Glycine Receptor (α3) alpha_HSOR 3α-HSOR mRNA Expression GlyR->alpha_HSOR Activation Chloride_influx Cl- Influx GlyR->Chloride_influx GABAAR GABA-A Receptor GABAAR->Chloride_influx Gelsemine Gelsemine/ Koumine Gelsemine->GlyR Agonist Glycine Glycine Glycine->GlyR Allopregnanolone_ext Allopregnanolone Allopregnanolone_ext->GABAAR Positive Allosteric Modulator Allopregnanolone_int Allopregnanolone Biosynthesis alpha_HSOR->Allopregnanolone_int Allopregnanolone_int->Allopregnanolone_ext Release Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia anti_inflammatory_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Chronic Stress NLRP3 NLRP3 Inflammasome Stress->NLRP3 Activates CREB CREB Stress->CREB Downregulates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1B Pro-IL-1β Caspase1->IL1B Cleaves IL1B_active Active IL-1β Neuroinflammation Neuroinflammation IL1B_active->Neuroinflammation BDNF BDNF CREB->BDNF Activates Transcription Anxiolytic Anxiolytic Effects Gelsemine Gelsemine Gelsemine->NLRP3 Inhibits Gelsemine->CREB Upregulates Gelsemine->Anxiolytic tg2_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Abeta Aβ Oligomers TG2 Transglutaminase 2 (TG2) Abeta->TG2 Activates Abeta_agg Aβ Aggregation TG2->Abeta_agg Promotes Neurotoxicity Neurotoxicity Abeta_agg->Neurotoxicity Neuroprotection Neuroprotection Gelsemine Gelsemine Gelsemine->TG2 Inhibits Gelsemine->Neuroprotection patch_clamp_workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfect with Receptor and GFP Plasmids cell_culture->transfection plating Plate on Coverslips transfection->plating recording_setup Prepare Recording Solutions and Patch Pipettes plating->recording_setup whole_cell Establish Whole-Cell Configuration recording_setup->whole_cell baseline Record Baseline Current with Agonist whole_cell->baseline drug_application Apply Agonist + Gelsemine Analog (Increasing Concentrations) baseline->drug_application data_acquisition Record Current Amplitudes drug_application->data_acquisition analysis Normalize Data and Calculate IC50 data_acquisition->analysis end End analysis->end

References

A Comparative Guide to HPLC-UV and LC-MS/MS for the Quantification of Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of gelsemine (B155926), a potent alkaloid from the Gelsemium genus, is critical for pharmacokinetic studies, toxicological analysis, and the development of potential therapeutic agents. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two primary analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

While direct cross-validation studies for gelsemine are not extensively published, a comparative analysis can be constructed from existing validated methods. Generally, LC-MS/MS methods are recognized for their superior sensitivity and specificity compared to HPLC-based techniques.

Comparative Overview of HPLC-UV and LC-MS/MS for Gelsemine Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and cost-effective method widely available in analytical laboratories, suitable for the quantification of major alkaloids. However, its selectivity can be limited in complex biological matrices, potentially leading to interference from co-eluting compounds that absorb at the same wavelength.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity.[1] By utilizing the mass-to-charge ratio of the analyte and its specific fragments, LC-MS/MS significantly reduces matrix effects and allows for accurate quantification at very low concentrations. This makes it the preferred method for trace-level quantification and analysis in complex biological matrices.[1]

Quantitative Data Summary

The following tables summarize the typical validation parameters for both HPLC-UV and LC-MS/MS methods for the analysis of gelsemine.

Table 1: HPLC-UV Method Validation Data for Gelsemine Quantification

Validation ParameterHPLC-UV
Linearity Range0.05 - 50 mg/L
Correlation Coefficient (r)0.9999
Precision (RSD)< 7.7% (interday)
Accuracy (Recovery)> 88.5%
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)0.05 mg/L

Data sourced from a study on the determination of koumine (B8086292) and gelsemine in human plasma.

Table 2: LC-MS/MS Method Validation Data for Gelsemine Quantification

Validation ParameterLC-MS/MS
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r)> 0.9950
Precision (RSD)< 11.0%
Accuracy92.4% - 114.3%
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL[2]

Data sourced from a study on the simultaneous quantitative analysis of koumine, gelsemine, and gelsenicine in biological samples.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the HPLC-UV and LC-MS/MS analysis of gelsemine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantitative analysis of gelsemine in human plasma.

  • Sample Preparation: Plasma samples spiked with an internal standard (oxcarbazepine) are prepared using solid-phase extraction.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Methanol (B129727), water, and di-n-butylamine (58:42:0.01).

    • Flow Rate: 1.00 mL/min.

    • Detection Wavelength: 263 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of gelsemine in biological samples like blood, urine, and liver.[3][4]

  • Sample Preparation: Analytes in the biological matrix, along with an internal standard (strychnine), are extracted with ethyl acetate (B1210297) after alkalinization with 1% sodium hydroxide (B78521) solution.[3][4]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: ZORBAX SB-C₁₈ column (150 mm × 2.1 mm, 5 μm).[3][4]

    • Mobile Phase: A gradient elution using a buffer solution of methanol and 20 mmol/L ammonium (B1175870) acetate (containing 0.1% formic acid and 5% acetonitrile).[3][4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray (ESI⁺).[3][4]

    • Detection Mode: Multiple reaction monitoring (MRM).[3][4]

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS/MS.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Statistical Analysis HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation HPLC_Dev->HPLC_Val Sample_Selection Select Representative Study Samples (n>20) HPLC_Val->Sample_Selection LCMS_Dev LC-MS/MS Method Development LCMS_Val LC-MS/MS Method Validation LCMS_Dev->LCMS_Val LCMS_Val->Sample_Selection Analysis_HPLC Analyze Samples by HPLC-UV Sample_Selection->Analysis_HPLC Analysis_LCMS Analyze Samples by LC-MS/MS Sample_Selection->Analysis_LCMS Data_Comparison Compare Quantitative Results Analysis_HPLC->Data_Comparison Analysis_LCMS->Data_Comparison Correlation Correlation & Regression Analysis Data_Comparison->Correlation Conclusion Conclusion on Method Interchangeability Correlation->Conclusion Bias Assessment of Bias (e.g., Bland-Altman plot) Bias->Conclusion Data_comparison Data_comparison Data_comparison->Bias

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of gelsemine. The choice between the two methods depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a primary concern and the sample matrix is relatively simple.

  • LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, especially when dealing with complex matrices and low concentrations of the analyte.[1] Its ability to provide structural confirmation through fragmentation patterns adds an extra layer of confidence to the results.

For drug development and clinical applications, where accuracy and sensitivity are paramount, an LC-MS/MS method is generally recommended. However, a well-validated HPLC-UV method can be a practical alternative for quality control and preliminary studies. When data from both methods are to be used interchangeably, a thorough cross-validation is essential to ensure the consistency and reliability of the results.

References

Comparative Toxicity of Gelsemium Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the toxicological profiles of gelsemine (B155926), koumine (B8086292), and gelsevirine (B199093), providing essential data for researchers and drug development professionals.

This guide offers an objective comparison of the toxicity of three prominent Gelsemium alkaloids: gelsemine, koumine, and gelsevirine. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their studies.

Executive Summary

The alkaloids derived from the Gelsemium genus, while holding therapeutic promise, are known for their inherent toxicity.[1][2] Understanding the nuanced differences in the toxic profiles of individual alkaloids is paramount for advancing research and ensuring the safe development of potential therapeutics. This guide focuses on a comparative analysis of gelsemine, koumine, and gelsevirine, highlighting their varying degrees of acute toxicity and their interactions with key receptors in the central nervous system.

Quantitative Toxicity Analysis

The acute toxicity of these alkaloids is most commonly expressed by the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. In vitro toxicity is often assessed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by half.

In Vivo Acute Toxicity

A review of available data indicates a significant disparity in the acute toxicity of gelsemine and koumine. While a specific LD50 value for gelsevirine is not consistently reported in the literature, it is generally described as having a more favorable safety profile compared to other Gelsemium alkaloids.[1]

AlkaloidAnimal ModelRoute of AdministrationLD50 ValueSource(s)
Gelsemine MiceIntraperitoneal (i.p.)~56 mg/kg[3]
Koumine Mice-Higher than 50 mg/kg[4]
Gelsevirine MiceIntraperitoneal (i.p.) / OralNot explicitly found[1][3]

Table 1: Comparative in vivo acute toxicity (LD50) of gelsemine, koumine, and gelsevirine.

In Vitro Cytotoxicity and Receptor Inhibition

The primary mechanism of toxicity for these alkaloids involves their interaction with inhibitory neurotransmitter receptors in the central nervous system, namely the glycine (B1666218) receptors (GlyRs) and the γ-aminobutyric acid type A receptors (GABAARs).[1][4] Their potency as inhibitors of these receptors varies, as indicated by their IC50 values.

AlkaloidReceptor TargetIC50 (µM)Cell Line / SpeciesSource(s)
Gelsemine Glycine Receptor (α1)~42Spinal Neurons[1]
GABAA Receptor55-75Recombinant/Native[1]
GABAA Receptor170.8-[5]
Koumine Glycine Receptor (α1)31.5 ± 1.7HEK293[1][6]
GABAA Receptor142.8HEK293[1][5]
Gelsevirine Glycine Receptor (α1)40.6 ± 8.2HEK293[1][6]
GABAA Receptor251.5HEK293[1][5]
GABAA Receptor (native)89.1 ± 16.4-[3]

Table 2: Comparative in vitro inhibitory activity (IC50) of gelsemine, koumine, and gelsevirine on glycine and GABAA receptors.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of gelsemine, koumine, and gelsevirine are primarily attributed to their modulation of inhibitory neurotransmission. However, gelsevirine exhibits a distinct mechanism of action involving the innate immune system.

Glycine and GABAA Receptor Modulation

Gelsemine and koumine are known to act as orthosteric agonists at the glycine receptor.[7] This interaction can lead to anxiolytic and analgesic effects at therapeutic doses. However, at higher, toxic concentrations, these alkaloids act as competitive antagonists of both GlyRs and GABAARs, leading to symptoms such as convulsions, respiratory depression, and ultimately, death.[4] The varying potency of each alkaloid at these receptors contributes to their different toxicological profiles.

Glycine_GABA_Pathway cluster_alkaloids Gelsemium Alkaloids cluster_receptors Inhibitory Receptors cluster_effects Cellular & Systemic Effects gelsemine Gelsemine glyr Glycine Receptor (GlyR) gelsemine->glyr gabaar GABAA Receptor gelsemine->gabaar koumine Koumine koumine->glyr koumine->gabaar gelsevirine_glyr Gelsevirine gelsevirine_glyr->glyr gelsevirine_glyr->gabaar inhibition Inhibition of Neurotransmission glyr->inhibition Antagonism gabaar->inhibition Antagonism toxicity Toxicity (Convulsions, Respiratory Depression) inhibition->toxicity STING_Pathway gelsevirine Gelsevirine sting STING Protein gelsevirine->sting Inhibits (Competitive Binding) degradation Ubiquitination & Proteasomal Degradation gelsevirine->degradation Promotes inflammatory_response Inflammatory Response sting->inflammatory_response Initiates cdn Cyclic Dinucleotides (cGAS activation) cdn->sting Activates degradation->sting Degrades Experimental_Workflow cluster_invivo In Vivo Acute Toxicity (LD50) cluster_invitro In Vitro Cytotoxicity (IC50) start Start animal_prep Animal Acclimatization & Grouping start->animal_prep cell_seeding Cell Seeding (96-well plates) start->cell_seeding dose_admin_vivo Single Dose Administration (Graded Doses) animal_prep->dose_admin_vivo observation_vivo Observation (up to 14 days) Record Mortality dose_admin_vivo->observation_vivo ld50_calc LD50 Calculation (Probit/Logit Analysis) observation_vivo->ld50_calc end End ld50_calc->end compound_treatment Compound Treatment (Concentration Range) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc ic50_calc->end

References

Bridging the Gap: Correlating In Silico Docking Predictions with In Vitro Functional Assays for Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between computational and experimental methodologies is crucial for accelerating the identification and validation of novel therapeutic agents. This guide provides a comprehensive comparison of in silico docking predictions and in vitro functional assay results for gelsemine (B155926), a principal alkaloid from the Gelsemium genus. By examining the correlation between predicted binding affinities and experimentally determined biological activities, this document aims to offer valuable insights for researchers engaged in the study of natural products and the development of new therapeutics targeting the central nervous system.

Introduction to Gelsemine and its Neurological Targets

Gelsemine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, which have a long history in traditional medicine for treating various ailments, including anxiety and pain.[1] The pharmacological effects of gelsemine are primarily attributed to its interaction with inhibitory neurotransmitter receptors in the central nervous system, particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\sub{A}Rs).[2][3] Understanding the precise molecular interactions of gelsemine with these targets is essential for elucidating its mechanism of action and for the rational design of safer and more efficacious derivatives.

Computational methods like molecular docking are increasingly employed to predict the binding modes and affinities of small molecules to their protein targets, offering a rapid and cost-effective means of screening potential drug candidates.[4][5] However, the predictive power of in silico models must be rigorously validated through experimental in vitro assays that measure the actual functional effects of the compound on its biological target.[6] This guide delves into the available data for gelsemine to assess the concordance between computational predictions and experimental observations.

Data Presentation: In Silico vs. In Vitro

The following tables summarize the quantitative data from in silico docking studies and in vitro functional assays for gelsemine's interaction with its primary neurological targets.

In Silico Docking Data

Molecular docking simulations predict the binding affinity of a ligand to a receptor, typically expressed as a docking score or binding energy in kcal/mol. A more negative value indicates a more favorable and stable interaction.[3]

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Reference
GelsemineGlycine Receptor (GlyR)More favorable binding energy[2]
GelsemineGABA\sub{A} Receptor (Site 3)Less favorable binding energy than GlyR[2]
GelsemineGABA\sub{A} Receptor (Site 2)Less favorable binding energy than GlyR[2]

Note: One study reported the order of favorable binding interactions as gelsemine-GlyR > gelsemine-GABAAR Site 3 > gelsemine-GABAAR Site 2, corroborating experimental findings that GlyR is the most likely active site.[2]

In Vitro Functional Assay Data

In vitro functional assays, such as electrophysiological recordings, measure the concentration-dependent effect of a compound on its target, typically reported as the half-maximal inhibitory concentration (IC\sub{50}).

CompoundTarget ReceptorAssay TypeIC\sub{50} (µM)Reference
Gelsemineα1 Glycine ReceptorElectrophysiological Recordings31.5 ± 1.7[3]

Correlation and Comparison

The available data suggests a good qualitative correlation between the in silico predictions and the in vitro findings for gelsemine. Computational studies consistently predict that gelsemine has a higher binding affinity for the glycine receptor compared to the GABA\sub{A} receptor.[2] This is supported by in vitro electrophysiological data demonstrating that gelsemine inhibits α1 GlyRs with a specific IC\sub{50} value.[3] The functional modulation of glycine receptors by gelsemine has been shown to be a key mechanism in its analgesic and anxiolytic actions.[1]

While a direct quantitative correlation is challenging to establish without a broader dataset comparing a range of gelsemine analogs, the current evidence strongly indicates that in silico docking can effectively identify the primary molecular target of gelsemine and provide a rational basis for its observed pharmacological effects. Further studies combining computational predictions with experimental validation are essential to refine our understanding of the structure-activity relationships of Gelsemium alkaloids.[3]

Experimental Protocols

In Silico Molecular Docking Protocol

The following is a generalized protocol for molecular docking studies based on methodologies reported in the literature.[7][8][9]

  • Protein and Ligand Preparation : The three-dimensional structures of the target receptors (e.g., GlyR, GABA\sub{A}R) are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structure of gelsemine is obtained from a chemical database like PubChem and optimized for its geometry and charge distribution.[7]

  • Grid Generation : A grid box is defined around the putative binding site on the receptor to specify the search space for the docking algorithm.[7]

  • Docking Simulation : Molecular docking is performed using software such as AutoDock Vina.[7] The algorithm explores various conformations and orientations of the ligand within the defined binding site and calculates the binding energy for each pose.

  • Analysis of Results : The resulting ligand-receptor complexes are ranked based on their docking scores. The conformation with the lowest binding energy is typically selected as the most probable binding mode.[7] The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[2]

In Vitro Electrophysiology Protocol

The functional modulation of ion channels like GlyRs by gelsemine is commonly assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[3]

  • Oocyte Preparation and Receptor Expression : Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. The oocytes are then injected with cRNA encoding the subunits of the target receptor (e.g., human α1 GlyR).

  • Electrophysiological Recordings : After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a recording solution. The oocytes are impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Drug Application : The agonist (e.g., glycine) is applied to elicit a baseline current. Subsequently, various concentrations of gelsemine are co-applied with the agonist to determine its effect on the receptor's function.

  • Data Analysis : The peak current amplitude in the presence of different concentrations of gelsemine is measured and normalized to the control response. The concentration-response data are then fitted to a logistic equation to determine the IC\sub{50} value.

Visualizing the Workflow and Signaling

In Silico Docking Workflow

in_silico_workflow pdb Protein Structure (from PDB) prep_protein Protein Preparation (Add H, Remove Water) pdb->prep_protein ligand Ligand Structure (e.g., Gelsemine) prep_ligand Ligand Preparation (Energy Minimization) ligand->prep_ligand grid Grid Generation (Define Binding Site) prep_protein->grid docking Molecular Docking (e.g., AutoDock Vina) prep_ligand->docking grid->docking analysis Analysis (Binding Energy, Pose) docking->analysis in_vitro_workflow oocyte Xenopus Oocyte Preparation injection cRNA Injection (Receptor Expression) oocyte->injection recording Two-Electrode Voltage Clamp injection->recording agonist Agonist Application (Baseline Current) recording->agonist gelsemine Gelsemine Application (Concentration-Response) agonist->gelsemine analysis Data Analysis (IC50 Determination) gelsemine->analysis signaling_pathway glycine Glycine glyr Glycine Receptor (Ligand-gated ion channel) glycine->glyr Activates gelsemine Gelsemine gelsemine->glyr Inhibits cl_influx Cl- Influx glyr->cl_influx Opens hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

References

Gelsemine's Efficacy in Neuropathic Pain: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of gelsemine (B155926), a natural alkaloid, in various preclinical models of neuropathic pain. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to inform future research and drug development in the field of analgesics.

Comparative Efficacy of Gelsemine in Rodent Models of Neuropathic Pain

The analgesic potential of gelsemine has been evaluated in several well-established rodent models of neuropathic pain. The following table summarizes the quantitative data from key studies, offering a side-by-side comparison of its effectiveness.

Neuropathic Pain ModelSpeciesGelsemine Dosage & Administration RouteKey Outcome MeasuresSummary of EfficacyReference
Spinal Nerve Ligation (SNL) Rat10 μg (single dose), IntrathecalMechanical Allodynia (Paw Withdrawal Threshold)Significantly increased the mechanical threshold, indicating relief from mechanical allodynia.[1][1]
Rat0.5 - 0.6 μg (ED50), IntrathecalMechanical AllodyniaDose-dependent and potent antinociception with a maximal inhibition of 50-60%.[2][3][2][3]
Chronic Constriction Injury (CCI) Mouse9.8 μg/kg (ED50), SubcutaneousThermal HyperalgesiaDose-dependent analgesic effects. Repeated injections led to sustained attenuation of neuropathic pain.[4][4]
Partial Sciatic Nerve Ligation (PSNL) Mouse2 and 4 mg/kg, IntraperitonealMechanical Allodynia, Thermal Hyperalgesia, Sleep DisturbanceIncreased mechanical threshold for 4 hours and prolonged thermal latencies for 3 hours. Also improved sleep disturbance associated with chronic pain.[5][6][5][6]
Paclitaxel-Induced Neuropathy RatGelsemium sempervirens (GS) dilutions 3C and 5CCold and Mechanical Allodynia/HyperalgesiaProphylactic or corrective treatment with GS dilutions prevented or suppressed paclitaxel-evoked neuropathic pain symptoms.[7][8][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key neuropathic pain models and behavioral assays cited in this guide.

Neuropathic Pain Models
  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (commonly L5 and/or L6) in rats or mice.[9][10] This procedure leads to the development of long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, mimicking symptoms of human neuropathic pain.[9][10]

  • Chronic Constriction Injury (CCI): In the CCI model, the sciatic nerve is loosely ligated with four chromic gut sutures.[11] This causes a gradual nerve compression, leading to inflammation and nerve fiber damage, which results in pain-related behaviors such as mechanical and cold allodynia, and thermal hyperalgesia.[11][12]

  • Partial Sciatic Nerve Ligation (PSNL): This model involves a tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve.[13][14] The PSNL model is known to reproduce many of the symptoms observed in humans with neuropathic pain, including mechanical and thermal hypersensitivity.[14]

  • Paclitaxel-Induced Neuropathy: To induce this form of chemotherapy-induced peripheral neuropathy, animals are administered paclitaxel (B517696) (e.g., 2 mg/kg, i.p.) on alternate days for a set period.[15] This results in the development of cold and mechanical allodynia, mirroring the side effects experienced by cancer patients undergoing paclitaxel treatment.[7][8]

Behavioral Assays for Pain Assessment
  • Mechanical Allodynia: Typically assessed using von Frey filaments. Animals are placed on an elevated mesh floor, and filaments of varying forces are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

  • Thermal Hyperalgesia: The Hargreaves test is commonly used to measure thermal hyperalgesia. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.

Mechanism of Action: Signaling Pathways

Gelsemine's analgesic effects in neuropathic pain are primarily mediated through its action on the spinal α3 glycine (B1666218) receptors (GlyR).[2][3][16] Activation of these receptors leads to the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates GABA-A receptors to produce an inhibitory effect on pain transmission.[17][18]

Gelsemine_Signaling_Pathway cluster_neuron Spinal Cord Neuron gelsemine Gelsemine glyr α3 Glycine Receptor gelsemine->glyr Activates hsor 3α-HSOR (3α-hydroxysteroid oxidoreductase) glyr->hsor Stimulates allo Allopregnanolone (Neurosteroid) hsor->allo Increases Biosynthesis gaba GABA-A Receptor allo->gaba Positively Modulates inhibition Inhibition of Pain Signals gaba->inhibition Leads to Experimental_Workflow cluster_workflow Experimental Workflow start Animal Acclimatization baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) start->baseline surgery Induction of Neuropathic Pain (e.g., SNL, CCI) baseline->surgery pain_dev Pain Development Period surgery->pain_dev treatment Gelsemine Administration pain_dev->treatment post_testing Post-Treatment Behavioral Testing treatment->post_testing analysis Data Analysis and Interpretation post_testing->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Gelsemine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly toxic compounds like gelsemine (B155926) are paramount to ensuring laboratory safety and environmental protection. Gelsemine, a potent indole (B1671886) alkaloid derived from plants of the Gelsemium genus, is recognized for its significant toxicity, acting as a paralytic that can be fatal upon exposure.[1][2] Due to its hazardous nature, stringent adherence to safety protocols during its use and subsequent disposal is critical.

This guide provides essential safety and logistical information for the proper disposal of gelsemine, drawing from available safety data and general best practices for handling hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Before initiating any work with gelsemine, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE and handling precautions.

PPE/Handling PrecautionSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent dermal absorption, which can be fatal.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes.[3]
Lab Coat Full-length laboratory coat.To prevent skin contact with any spills.[3]
Respiratory Protection Use in a well-ventilated area. If inadequate ventilation, wear respiratory protection.To prevent inhalation of the powder, which can be fatal.[2][4]
Handling Avoid formation of dust and aerosols. Use non-sparking tools.To minimize inhalation risk and prevent ignition sources.[4]
Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.To prevent accidental ingestion.[4][5]

Gelsemine Disposal Protocol

Step 1: Collection of Gelsemine Waste

  • Solid Waste: Unused or expired solid gelsemine should be kept in its original, clearly labeled container. If the original container is compromised, the material should be transferred to a suitable, sealed, and labeled hazardous waste container.

  • Contaminated Materials: All items that have come into contact with gelsemine, including gloves, pipette tips, weigh boats, and contaminated labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[6]

Step 2: Storage of Waste

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4]

  • The storage area should be clearly marked as containing highly toxic waste.

Step 3: Professional Disposal

  • Licensed Chemical Destruction: The primary and recommended method for gelsemine disposal is through a licensed chemical destruction plant.[4] These facilities are equipped to handle and neutralize highly toxic substances in an environmentally sound manner.

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[4] This process must be carried out in a specialized facility to ensure the complete destruction of the toxic alkaloid and to prevent the release of harmful decomposition products into the atmosphere.

  • Do Not Discharge to Sewer: Under no circumstances should gelsemine or its waste be discharged into the sewer system or allowed to contaminate water, soil, or food supplies.[4]

Spill Management

In the event of a gelsemine spill, immediate and careful action is required:

  • Evacuate and Secure: Evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[6]

  • Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.[6]

  • Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.[6]

  • Cleanup: Carefully collect the absorbent material and spilled powder using a scoop or dustpan. Avoid creating dust. Do not use a vacuum cleaner, as this can disperse the fine powder into the air.[6]

  • Package and Label: Place all collected materials into a sealed container and label it as "Hazardous Waste: Gelsemine Spill Debris."[6]

  • Decontaminate: Thoroughly clean the contaminated surface with a detergent solution, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste.[6]

Operational Workflow for Gelsemine Handling and Disposal

The following diagram illustrates the logical workflow for safely managing gelsemine from receipt to final disposal.

Gelsemine_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_waste Waste Collection cluster_disposal Disposal A Receive Gelsemine B Store in Secure Location (2-8°C) A->B C Don Appropriate PPE B->C D Weigh/Handle in Ventilated Area C->D E Perform Experiment D->E F Collect Solid Waste (Unused Gelsemine) E->F G Collect Contaminated Materials E->G H Store Waste Securely F->H G->H I Contact Licensed Waste Disposal Service H->I J Arrange for Pickup and Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of gelsemine.

Given the acute toxicity of gelsemine, it is essential for all laboratory personnel who may come into contact with this compound to be thoroughly trained on these handling and disposal procedures. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly toxic compounds like Gelsemine. This guide provides essential, immediate safety and logistical information for the handling and disposal of Gelsemine, offering procedural, step-by-step guidance to mitigate risks and ensure operational integrity.

Immediate Safety and Hazard Information

Gelsemine is a highly toxic alkaloid that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is crucial to handle this substance with extreme caution in a controlled laboratory setting.

Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 2[2]
Acute Toxicity, DermalCategory 1[2]
Acute Toxicity, InhalationCategory 2[2]

Signal Word: Danger[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling Gelsemine. The following table summarizes the required PPE.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[3]
Skin/Body Fire/flame resistant and impervious clothing; Chemical resistant coveralls[3][4]
Hands Chemical impermeable gloves (inspected prior to use)EU Directive 89/686/EEC and the standard EN 374[3]
Respiratory Full-face respiratorNIOSH approved[3]

It is imperative to always wash hands thoroughly after handling Gelsemine, even after wearing gloves.[3]

Operational Plan for Handling Gelsemine

A systematic approach to handling Gelsemine from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[3]

  • The storage area should be a designated, locked, and restricted-access location.[3]

  • Store apart from incompatible materials and foodstuff containers.[3]

2. Preparation and Handling:

  • All handling activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure emergency exits and a risk-elimination area are clearly designated.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

3. In Case of a Spill:

  • Evacuate personnel to a safe area, upwind of the spill.[3]

  • Remove all sources of ignition.[3]

  • Wear the appropriate PPE, including respiratory protection.[3]

  • Contain the spill to prevent it from entering drains.[3]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

Emergency First Aid Procedures

Immediate action is critical in the event of exposure to Gelsemine.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[1][3]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get emergency medical help immediately.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[1]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get emergency medical help immediately.[3]
Disposal Plan

Proper disposal of Gelsemine and its contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Collection:

  • All Gelsemine waste, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[3]

  • Do not mix with other waste streams.[5]

2. Disposal Method:

  • The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]

3. Container Decontamination and Disposal:

  • Empty containers can be triply rinsed (or equivalent).[3]

  • The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if regulations permit.[3]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

Visual Workflow for Safe Handling and Disposal of Gelsemine

The following diagram outlines the critical steps and decision points for the safe handling and disposal of Gelsemine in a laboratory setting.

Gelsemine_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures node_start Start: Receive Gelsemine A Visual Inspection node_start->A Inspect Package node_action node_action node_decision node_decision node_procedure node_procedure node_end End: Decontamination & Documentation node_emergency node_emergency B Secure Storage (Cool, Dry, Ventilated) A->B Store Securely C Don Full PPE B->C Don PPE D Experimental Protocol C->D Conduct Experiment in Fume Hood E Post-Experiment Cleanup D->E J Spill or Exposure Occurs D->J F Collect Contaminated Materials E->F Segregate Waste E->F G Label as 'Hazardous Waste - Gelsemine' F->G Label Hazardous Waste H Store in Designated Waste Area G->H Store Waste Securely I Contact EHS for Pickup H->I Arrange for Professional Disposal I->node_end K Follow Emergency Protocols J->K Evacuate & Alert J->K L Provide Immediate First Aid K->L Administer First Aid M Use Spill Kit L->M Contain Spill N Clean & Decontaminate M->N Decontaminate Area N->F Dispose of Cleanup Materials

Caption: Workflow for the safe handling and disposal of Gelsemine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.